Sempervirine
説明
Sempervirene has been reported in Mostuea brunonis, Gelsemium elegans, and Gelsemium sempervirens with data available.
structure
Structure
3D Structure
特性
IUPAC Name |
16,17,18,19-tetrahydroyohimban | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-12H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVUEULZDJRMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN3C=CC4=C5C=CC=CC5=NC4=C3C=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970229 | |
| Record name | 1,3,5,6,14,15,20,21-Octadehydroyohimban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549-92-8 | |
| Record name | Sempervirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5,6,14,15,20,21-Octadehydroyohimban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEMPERVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8O9288136 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sempervirine: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Sempervirine, an indolo[2,3-a]quinolizine-based alkaloid. Isolated from plants of the Gelsemium genus, this compound has garnered significant interest for its potent anti-neoplastic properties. This guide details its chemical structure, physicochemical characteristics, synthesis, spectroscopic profile, and mechanisms of action, with a focus on its role in modulating key cellular signaling pathways.
Chemical Structure and Physicochemical Properties
This compound (IUPAC Name: 2,3,4,13-Tetrahydro-1H-benz[g]indolo[2,3-a]quinolizin-6-ium) is a pentacyclic alkaloid. The molecule is achiral and possesses a planar structure that contributes to its ability to intercalate with DNA.[1][2][3] Its structure was elucidated through extensive spectroscopic analysis and confirmed by total synthesis.[4]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆N₂ | [PubChem] |
| Molecular Weight | 272.34 g/mol | [PubChem] |
| Exact Mass | 272.131348519 Da | [PubChem] |
| CAS Number | 549-92-8 | [PubChem] |
| Appearance | Yellow crystalline solid | N/A |
| InChI Key | UQVUEULZDJRMJR-UHFFFAOYSA-N | [PubChem] |
| SMILES | C1CCc2c[n+]3ccc4c5ccccc5[n-]c4c3cc2C1 | [PubChem] |
| Stereochemistry | Achiral | N/A |
Chemical Synthesis
Several total syntheses of this compound have been reported since the pioneering work of Woodward.[4] A modern and efficient route utilizes a combination of palladium-catalyzed reactions, specifically a Sonogashira coupling followed by a Larock indole synthesis.[1][2][4] This approach allows for the construction of the complex pentacyclic core in high yield.
A representative synthetic scheme achieves a 76% overall yield in six steps.[4] The key steps involve the Sonogashira reaction, a Larock indole synthesis, a triflate-promoted cyclization, and a final oxidation with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the target molecule.[4]
Experimental Protocol: General Procedure for DDQ Oxidation
This protocol describes the final oxidation step in a reported synthesis of this compound Triflate.[4]
-
Dissolution: Dissolve the precursor amine (e.g., compound 8 from the cited synthesis, 1 equivalent) in an appropriate solvent such as dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add a solution of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (approximately 1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude product. In the cited literature, this compound triflate was purified by precipitation, yielding the final product with 96% efficiency.[4]
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the carbon-hydrogen framework. The absence of a signal in the N-H region of the infrared spectrum was a key piece of evidence confirming the quaternary nature of the nitrogen atom within the aromatic system.[4]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule and its synthetic intermediates.[4]
-
Fluorescence Spectroscopy: this compound is a fluorescent molecule, a property that can be exploited for cellular imaging studies to observe its subcellular localization.[5] It has been shown to accumulate within the nucleolus.[5]
Spectroscopic Data
While a complete assigned spectrum for this compound is not provided in the cited results, the data for a key synthetic precursor (Compound 7 ), which shares the core heterocyclic system, offers valuable insight into the expected chemical shifts.[4]
| Data Type | Observed Values for Precursor (Compound 7) |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.40 (br, 1H), 8.13 (s, 1H), 7.56 (d, J = 8.0 Hz, 1H), 7.44 (s, 1H), 7.38 (d, J = 8.0 Hz, 1H), 7.21 (t, J = 7.2 Hz, 1H), 7.11 (t, J = 7.2 Hz, 1H), 4.05 (t, J = 6.0 Hz, 2H), 3.26 (t, J = 6.0 Hz, 2H), 2.80 (br, 2H), 2.67 (br, 2H), 1.80 (br, 4H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 148.8, 147.7, 147.4, 136.5, 134.1, 131.7, 129.3, 123.0, 121.3, 119.7, 118.9, 112.6, 111.8, 64.0, 29.2, 27.5, 26.3, 22.7, 22.5 |
| HRMS (ES) | m/e calcd for C₁₉H₂₁N₂O (M + H)⁺ 293.1648, found 293.1656 |
Biological Activity and Mechanisms of Action
This compound exhibits significant anticancer activity across a range of cancer cell lines, including ovarian, breast, cervical, lymphoma, and hepatocellular carcinoma.[6][7] Its cytotoxicity is mediated through multiple mechanisms of action.
Quantitative Biological Data
The dose-dependent cytotoxic effects of this compound have been quantified in human ovarian cancer cells (SKOV3).[6]
| Assay | Concentration | Result (% of Control) |
| Colony Formation | 2.5 µM | 82.83 ± 3.54 |
| 5.0 µM | 47.31 ± 1.84 | |
| 10.0 µM | 35.29 ± 2.31 | |
| Apoptosis Rate | 2.5 µM | 130.7% (of control rate) |
| 5.0 µM | 487.3% (of control rate) | |
| 10.0 µM | 1544.9% (of control rate) |
Key Signaling Pathways
Inhibition of RNA Polymerase I Transcription: A primary mechanism of this compound's action is the inhibition of ribosomal RNA (rRNA) synthesis.[5][8][9] It enters the nucleus, accumulates in the nucleolus, and binds to rRNA.[5][9] This leads to a reduction in the protein stability of RPA194, the main catalytic subunit of RNA Polymerase I, thereby inducing nucleolar stress and halting ribosome biogenesis.[5][8] This action inhibits cell growth and proliferation and is notably independent of p53 status, making it effective in a broad range of tumors.[5][6]
Inhibition of the Wnt/β-Catenin Pathway: this compound has been shown to inactivate the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancers like hepatocellular carcinoma.[7][10] By inhibiting this pathway, this compound prevents the nuclear accumulation of β-catenin, leading to the downregulation of its target genes such as c-Myc and Cyclin D1, which are critical for cell proliferation.[10] This inhibition contributes to cell cycle arrest in the G1 phase and the induction of apoptosis.[7][10]
References
- 1. Synthesis and Cytoxicity of this compound and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytoxicity of this compound and Analogues | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Cytoxicity of this compound and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. This compound inhibits RNA polymerase I transcription independently from p53 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Sempervirine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the pentacyclic alkaloid sempervirine, covering its historical discovery, primary natural sources, physicochemical properties, and mechanisms of action. Detailed experimental protocols for its isolation and key biological assays are provided, along with visualizations of its known signaling pathways.
Discovery and Structural Elucidation
The discovery of this compound is rooted in early phytochemical investigations of the genus Gelsemium. Initial work by Sayre and Watson in 1919 laid the groundwork for the isolation of alkaloids from Gelsemium sempervirens. Subsequently, in 1949, the structure of this compound was characterized.[1] The pioneering work of chemists, including R.B. Woodward, on related complex alkaloids during this era was instrumental in the structural elucidation of such natural products.[2][3]
Natural Sources and Isolation
This compound is primarily isolated from plants of the genus Gelsemium, which comprises three highly toxic species.[4] The two main sources are:
-
Gelsemium sempervirens (L.) J.St.-Hil.: Also known as yellow jessamine or Carolina jasmine, this evergreen vine is native to North and Middle America.[5][6]
-
Gelsemium elegans (Gardner & Champ.) Benth.: This species is distributed throughout Southern China and Southeast Asia and is a well-documented source of various indole alkaloids, including this compound.[1][4][7]
The overall alkaloid content in Gelsemium elegans is approximately 0.5% by weight.[8]
Table 1: Yield of this compound from Natural Sources
| Plant Species | Part Used | Extraction Yield | Reference |
| Gelsemium sempervirens | Root | 19 g of this compound nitrate from 22.5 kg of powdered root | [9] |
Physicochemical Properties
This compound is a yohimbane-type alkaloid with a planar pentacyclic structure.[10] Its chemical and physical properties are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆N₂ | |
| Molecular Weight | 272.3 g/mol | |
| CAS Number | 549-92-8 | |
| IUPAC Name | 1,2,3,4-Tetrahydro-13H-benz[g]indolo[2,3-a]quinolizin-6-ium | |
| Appearance | Yellow solid | |
| Solubility | Soluble in organic solvents such as chloroform | [4] |
Experimental Protocols
This protocol is a generalized acid-base extraction method for the isolation of total alkaloids, including this compound, from dried and powdered Gelsemium root material.
-
Extraction:
-
Reflux the dried, powdered plant material (e.g., 1 kg) with 95% ethanol for 3 hours. Repeat the extraction three times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.[4]
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 2% hydrochloric acid solution.
-
Partition the acidic solution with a nonpolar organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. Discard the organic layer.[8]
-
Adjust the pH of the aqueous layer to approximately 11 with a 5 M NaOH solution.[4]
-
Extract the alkaline solution with chloroform three times. The total alkaloids will move into the organic phase.[4][8]
-
-
Purification:
-
Combine the chloroform extracts, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.[4]
-
Concentrate the chloroform solution under reduced pressure to yield the crude total alkaloid fraction.
-
Further purification of this compound from the total alkaloid mixture can be achieved using techniques such as High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (HPLC).[2]
-
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Seed cells (e.g., HepG2, SKOV3) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Incubate the plate overnight at 37°C.[11]
-
Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[11]
-
This protocol is for determining the effect of this compound on the expression and phosphorylation of key proteins in the Akt/mTOR signaling pathway.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for the MTT assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a BCA protein assay.[13]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 25 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dried milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).[13]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize them using a gel imaging system.[13][14]
-
Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like GAPDH or β-actin.
-
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects, particularly its anticancer activities, by modulating several key intracellular signaling pathways.
This compound can induce nucleolar stress by reducing the stability of RPA194, the catalytic subunit of RNA polymerase I.[13][14] This leads to an inhibition of ribosomal RNA (rRNA) synthesis, which is critical for ribosome biogenesis and cell growth. This action is independent of the p53 tumor suppressor status of the cancer cells.[1][9]
The Wnt/β-catenin pathway is crucial for cell proliferation and is often dysregulated in cancer.[15] In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK-3β), leading to its ubiquitination and proteasomal degradation.[5] this compound has been shown to inactivate the Wnt/β-catenin pathway, preventing the nuclear accumulation of β-catenin and subsequent transcription of target genes like c-Myc and Cyclin D1.[16][17]
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, growth, and proliferation.[18][19] this compound has been shown to block this pathway by downregulating the phosphorylation of both Akt and mTOR.[12][20] This inhibition leads to the induction of apoptosis and autophagy in cancer cells.[9][12]
The apelin signaling pathway plays a role in angiogenesis, which is critical for tumor growth and metastasis.[9][21] this compound has been found to downregulate the expression of key proteins in this pathway, such as Apelin and the angiogenesis marker CD34.[9] This suggests that the anticancer effects of this compound are, in part, mediated through the inhibition of tumor angiogenesis.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]
- 17. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 20. Frontiers | this compound Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells [frontiersin.org]
- 21. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Alkaloid Sempervirine: A Technical Guide to its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sempervirine is a naturally occurring pentacyclic indole alkaloid isolated from plants of the Gelsemium genus.[1] Historically, extracts from these plants have been used in traditional medicine for various ailments.[2] Modern scientific investigation has identified this compound as a potent bioactive compound with a wide range of pharmacological activities, most notably in the realm of oncology. Its unique chemical structure allows it to interact with multiple cellular targets, leading to the modulation of critical signaling pathways involved in cancer progression. This document provides a comprehensive technical overview of the biological activities of this compound, with a focus on its anticancer properties, mechanisms of action, and the experimental methodologies used to elucidate these effects.
Anticancer Activity of this compound
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a diverse panel of human cancer cell lines, including ovarian, hepatocellular, glioma, breast, cervical, and testicular cancers.[2][3] Its anticancer activities are multifaceted, encompassing the inhibition of cell proliferation, suppression of invasion and metastasis, induction of programmed cell death (apoptosis), and stimulation of autophagy.
Inhibition of Cancer Cell Proliferation and Viability
A primary characteristic of this compound is its ability to inhibit the growth of cancer cells in a dose- and time-dependent manner. For instance, in SKOV3 ovarian cancer cells, this compound significantly reduces cell proliferation and colony formation.[2] Similarly, it demonstrates potent growth inhibition in hepatocellular carcinoma (HCC) cell lines (Huh7 and HepG2) and glioma cell lines (U251 and U87).[2][4]
Suppression of Invasion and Metastasis
The metastatic spread of cancer is a major cause of mortality. This compound has been shown to effectively suppress the invasive capabilities of cancer cells. In vitro studies using Transwell assays revealed that this compound significantly inhibits the invasion and metastasis of SKOV3 ovarian cancer cells.[2]
Induction of Apoptosis and Cell Cycle Arrest
This compound is a potent inducer of apoptosis. In HCC cells, it triggers apoptosis through the upregulation of the tumor suppressor protein p53 and subsequent modulation of cell cycle regulators.[4] Flow cytometry analysis confirms this, showing an increase in the apoptotic cell population upon treatment.[2] Furthermore, this compound can induce cell cycle arrest, preventing cancer cells from proceeding through the division cycle. In glioma cells, it causes G2/M phase arrest, while in HCC, it induces arrest at the G1 phase.[2][4]
Quantitative Data Summary: Cytotoxicity
The potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a specific biological process, such as cell growth. The IC50 values for this compound highlight its efficacy against specific cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |
| U251 | Glioma | 48 h | 4.981 ± 0.23 | [4] |
| U87 | Glioma | 48 h | 4.709 ± 0.095 | [4] |
Note: this compound has also shown cytotoxicity against breast (MDA-MB-231), cervical (HeLa), and lymphoma (Raji) cancer cells, though specific IC50 values were not detailed in the reviewed literature.[3][4]
Mechanisms of Action & Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer.
Inhibition of RNA Polymerase I Transcription
One of the core mechanisms of this compound is its ability to inhibit RNA Polymerase I (Pol I) transcription. It achieves this by reducing the protein stability of RPA194, the catalytic subunit of Pol I. This action leads to the inhibition of ribosomal RNA (rRNA) synthesis, inducing nucleolar stress and blocking the biogenesis of ribosomes, which are essential for the high protein synthesis rates required by rapidly dividing cancer cells. Notably, this mechanism can be independent of the p53 tumor suppressor pathway, making this compound effective against a broader range of tumors.[3]
Blockade of the Akt/mTOR Signaling Pathway
In glioma cells, this compound has been shown to block the Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting Akt and mTOR, this compound triggers two critical cellular processes: autophagy (a cellular degradation process) and apoptosis, leading to the death of cancer cells.
Inhibition of the Wnt/β-Catenin Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and is frequently hyperactivated in cancers like HCC. This compound treatment leads to the inactivation of this pathway, contributing to its ability to inhibit proliferation and induce apoptosis in hepatocellular carcinoma cells.[2][4]
Downregulation of the Apelin Signaling Pathway
In the context of ovarian cancer, this compound's anticancer effects are mediated through the downregulation of the Apelin signaling pathway.[2] This pathway is involved in angiogenesis (the formation of new blood vessels), which is critical for tumor growth and survival. By inhibiting this pathway, this compound can effectively stifle tumor progression.[2]
Other Biological Activities
While the primary focus of research has been on this compound's anticancer properties, it is also reported to possess other pharmacological activities, including analgesic, anti-inflammatory, and immunomodulatory effects.[2] However, there is limited evidence in the reviewed literature regarding significant antimicrobial activity.
Experimental Protocols
The biological activities of this compound have been characterized using a range of standard and advanced molecular and cellular biology techniques.
Cell Viability and Proliferation Assay (CCK-8)
This assay is used to quantify the cytotoxic and anti-proliferative effects of this compound.
-
Cell Seeding: Cancer cells (e.g., SKOV3, HepG2) are seeded into 96-well plates at a specified density (e.g., 5 × 10³ cells/well) and cultured overnight to allow for adherence.[2]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Control wells receive medium with the vehicle (e.g., DMSO) only.[2]
-
Incubation: Cells are incubated with the compound for specific time periods (e.g., 24, 48, 72 hours).[2]
-
Assay Reagent Addition: CCK-8 (Cell Counting Kit-8) solution is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined from the resulting dose-response curves.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with various concentrations of this compound for a designated time (e.g., 24 hours).[2]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in a binding buffer. Fluorescently-labeled Annexin V (e.g., Annexin V-FITC or -APC) and a viability dye like Propidium Iodide (PI) are added to the cell suspension.[2]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are classified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the rate of apoptosis induced by this compound.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Cancer cells, pre-starved in serum-free medium, are seeded into the upper chamber of the Transwell insert in the presence of various concentrations of this compound.[2]
-
Incubation: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS). The plate is incubated for a period (e.g., 24-48 hours) to allow for invasion.
-
Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface are fixed (e.g., with paraformaldehyde) and stained (e.g., with crystal violet).[2]
-
Quantification: The stained, invaded cells are imaged under a microscope and counted. The extent of invasion is compared between treated and control groups.
Conclusion and Future Directions
This compound is a promising natural alkaloid with potent and multifaceted anticancer activity. Its ability to target several fundamental cancer-promoting pathways, including RNA Pol I transcription, Akt/mTOR, and Wnt/β-catenin, underscores its potential as a lead compound for the development of novel chemotherapeutic agents. The efficacy of this compound in both p53-wild-type and p53-deficient cancer cells is a particularly valuable attribute.[3] Future research should focus on comprehensive preclinical and clinical studies to further elucidate its pharmacokinetic and pharmacodynamic properties, optimize its delivery, and fully assess its safety and efficacy profile for translation into clinical practice.
References
Sempervirine's p53-Independent Anti-Cancer Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sempervirine, a pentacyclic alkaloid derived from the plant Gelsemium sempervirens, has demonstrated significant anti-cancer properties. Notably, its cytotoxic effects extend to cancer cells with mutated or deficient p53, a critical tumor suppressor protein, highlighting its potential for broader therapeutic applications. This technical guide provides an in-depth exploration of the p53-independent pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Introduction
The tumor suppressor protein p53 is a cornerstone of the body's natural defense against cancer. Its inactivation, through mutation or deletion, is a common event in tumorigenesis, often leading to resistance to conventional chemotherapies that rely on a functional p53 pathway to induce apoptosis.[1] this compound has emerged as a promising therapeutic candidate due to its ability to induce cell death through mechanisms that are not dependent on p53 status.[2][3] This alkaloid has been shown to be active in p53-wild-type, p53-mutated, and p53-null cancer cells, indicating a versatile mode of action.[2][4]
The primary p53-independent mechanisms of this compound's anti-cancer activity include the inhibition of RNA polymerase I (Pol I) transcription, and the modulation of key oncogenic signaling pathways such as Akt/mTOR and Wnt/β-catenin.[2][3] Additionally, this compound has been implicated as a DNA intercalator and a topoisomerase I inhibitor.[5] This guide will dissect these pathways, providing the available quantitative data and the experimental context for these findings.
Quantitative Data on this compound's Bioactivity
The following tables summarize the quantitative effects of this compound on various cancer cell lines, providing a comparative overview of its potency and efficacy.
Table 1: Effects of this compound on Ovarian Cancer Cell Line SKOV3 [3]
| Parameter | Concentration (µM) | Result |
| Cell Viability (CCK8 Assay) | ||
| 6h | 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 | Dose-dependent decrease |
| 24h | 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 | Dose- and time-dependent decrease |
| 48h | 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 | Dose- and time-dependent decrease |
| Colony Formation | ||
| Control | 0 | 100.00 ± 3.42% |
| This compound | 2.5 | 82.83 ± 3.54% |
| This compound | 5 | 47.31 ± 1.84% |
| This compound | 10 | 35.29 ± 2.31% |
| Cell Cycle Distribution (Flow Cytometry) | ||
| G1 Phase (Control) | 0 | 74.81 ± 0.38% |
| G1 Phase | 2.5 | 66.68 ± 0.43% |
| G1 Phase | 5 | 52.05 ± 0.54% |
| G1 Phase | 10 | 53.33 ± 0.59% |
| S Phase (Control) | 0 | 15.48 ± 0.35% |
| S Phase | 2.5 | 10.37 ± 0.19% |
| S Phase | 5 | 18.61 ± 0.51% |
| S Phase | 10 | 24.51 ± 0.78% |
| Apoptosis Rate (Annexin V-APC/PI Staining) | ||
| Control | 0 | 2.67 ± 0.38% |
| This compound | 2.5 | 3.49 ± 0.46% |
| This compound | 5 | 13.01 ± 0.01% |
| This compound | 10 | 41.25 ± 0.59% |
Table 2: Cytotoxicity of this compound in Hepatocellular Carcinoma (HCC) Cells [6]
| Cell Line | Treatment Duration | IC50 (µM) |
| HepG2 | 24h, 48h, 72h | Dose- and time-dependent inhibition |
| Huh7 | 24h, 48h, 72h | Dose- and time-dependent inhibition |
Core p53-Independent Signaling Pathways
This compound's ability to bypass the p53 pathway is a key feature of its anti-cancer profile. The following sections detail the primary signaling cascades it influences.
Inhibition of RNA Polymerase I Transcription
A significant p53-independent mechanism of this compound is its ability to inhibit RNA polymerase I (Pol I) transcription.[2][4][7] This process is crucial for ribosome biogenesis, which is upregulated in cancer cells to support their high proliferation rate.
This compound induces nucleolar stress by reducing the stability of RPA194, the catalytic subunit of RNA Pol I.[2][8] This leads to the inhibition of ribosomal RNA (rRNA) synthesis.[2] The resulting nucleolar stress also blocks MDM2, a key negative regulator of p53.[2] In both p53-wild-type and p53-null cells, this MDM2 inhibition leads to a downregulation of E2F1 protein levels and an upregulation of unphosphorylated retinoblastoma protein (pRb), ultimately contributing to cell cycle arrest.[2][4]
References
- 1. Structural insights into the transcription-independent apoptotic pathway of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits RNA polymerase I transcription independently from p53 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]
- 7. core.ac.uk [core.ac.uk]
- 8. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Isolation and Purification of Sempervirine from Gelsemium elegans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating and purifying the indole alkaloid Sempervirine from the plant Gelsemium elegans. This plant is a rich source of various alkaloids with significant pharmacological activities, including antitumor, analgesic, and anti-inflammatory properties.[1][2][3] this compound, in particular, has been noted for its potential in cancer therapy, specifically its role in regulating the Wnt/β-catenin pathway in hepatocellular carcinoma.[4] This document outlines detailed experimental protocols, presents quantitative data from various separation techniques, and includes visual workflows to facilitate a deeper understanding of the processes involved.
Experimental Protocols
The isolation of this compound from Gelsemium elegans is a multi-step process involving extraction, fractionation, and purification. The following protocols are synthesized from established methods for alkaloid separation from this genus.
Plant Material Preparation and Crude Extraction
The initial step involves the preparation of the plant material to extract the total alkaloids.
-
Plant Material: Dried and powdered stems and leaves of Gelsemium elegans are commonly used as the source material.[2]
-
Extraction Solvent: 95% ethanol is frequently employed for the extraction process.[5]
-
Protocol:
-
The powdered plant material is subjected to reflux extraction with 95% ethanol. This process is typically repeated two to three times to ensure exhaustive extraction.
-
The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
The crude extract is then suspended in an acidic aqueous solution (e.g., 2-5% HCl) and partitioned with an organic solvent like ethyl acetate to remove non-alkaloidal compounds.
-
The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 using a base such as ammonia water.
-
The basified solution is subsequently extracted with a non-polar organic solvent (e.g., chloroform or dichloromethane) to obtain the crude total alkaloid fraction.
-
The organic solvent is evaporated to dryness to yield the crude alkaloid extract, which serves as the starting material for chromatographic separation.
-
Chromatographic Purification
The separation of individual alkaloids from the crude extract is a critical step, often requiring multiple chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for this purpose.
1.2.1. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample. It is particularly effective for separating complex mixtures of natural products.
-
pH-Zone-Refining Counter-Current Chromatography: This variation of HSCCC is highly effective for separating alkaloids based on their pKa values.
-
Two-Phase Solvent System: A common system is methyl tert-butyl ether (MtBE)/acetonitrile/water (e.g., 3:1.5:4, v/v).[1]
-
Mobile and Stationary Phases: Triethylamine (TEA) is added to the organic stationary phase as a retainer, while an acid like hydrochloric acid (HCl) is added to the aqueous mobile phase as an eluter.[1]
-
Protocol:
-
The crude alkaloid extract is dissolved in the stationary phase.
-
The HSCCC column is filled with the stationary phase.
-
The apparatus is rotated at a specific speed (e.g., 800-900 rpm).
-
The mobile phase is then pumped through the column at a defined flow rate.
-
Fractions are collected and monitored by HPLC or TLC to identify those containing the target compound, this compound.
-
-
-
Conventional HSCCC:
-
Two-Phase Solvent System: A system such as chloroform-methanol-0.1 M HCl (4:4:2) can be used.[6]
-
Protocol:
-
The crude extract is dissolved in a mixture of the upper and lower phases.
-
The column is filled with the stationary phase (either upper or lower phase depending on the compound's partition coefficient).
-
The sample solution is injected.
-
The mobile phase is pumped through the column, and fractions are collected for analysis.
-
-
1.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is often used as a final polishing step to obtain high-purity compounds.
-
Column: A C18 reversed-phase column is typically used.[7]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is common.
-
Protocol:
-
Fractions enriched with this compound from the HSCCC separation are pooled and concentrated.
-
The enriched sample is dissolved in a suitable solvent (e.g., methanol) and injected into the prep-HPLC system.
-
The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is removed under vacuum to yield the purified this compound.
-
Structural Elucidation and Purity Analysis
The identity and purity of the isolated this compound must be confirmed.
-
Purity Analysis: The purity of the final compound is determined by analytical HPLC, typically using a C18 column and a UV detector.[1][6]
-
Structural Confirmation: The structure of the isolated compound is confirmed using a combination of spectroscopic methods:
Quantitative Data Presentation
While specific yield data for this compound is not always detailed, the following tables summarize the results from various studies on the separation of major alkaloids from G. elegans using HSCCC, providing a benchmark for expected efficiency.
Table 1: Separation of Alkaloids from G. elegans using pH-Zone-Refining CCC
| Compound | Crude Extract (g) | Yield (mg) | Purity (%) | Reference |
| Gelsemine | 1.5 | 312 | 94.8 | [1] |
| Koumine | 1.5 | 420 | 95.9 | [1] |
| Gelsevirine | 1.5 | 195 | 96.7 | [1] |
Table 2: Separation of Alkaloids from G. elegans using Conventional HSCCC
| Compound | Crude Extract (mg) | Yield (mg) | Purity (%) | Reference |
| Gelsenicine | 300 | 19.4 | 95.4 | [6] |
| Gelsevirine | 300 | 21.2 | 98.6 | [6] |
Mandatory Visualizations
The following diagrams illustrate the key workflows and biological pathways relevant to the isolation and application of this compound.
Caption: Workflow for this compound Isolation and Purification.
Caption: this compound's Regulation of the Wnt/β-Catenin Pathway.
References
- 1. Preparative separation of alkaloids from Gelsemium elegans Benth. using pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 6. researchgate.net [researchgate.net]
- 7. A mass spectrometry imaging approach on spatiotemporal distribution of multiple alkaloids in Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Multifaceted Pharmacological Landscape of Sempervirine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sempervirine, a pentacyclic indole alkaloid isolated from plants of the Gelsemium genus, has emerged as a compound of significant interest in pharmacological research.[1][2] Historically, extracts of Gelsemium sempervirens have been utilized in traditional medicine for a variety of ailments, including neuropathic pain and cancer.[1][2] Modern scientific investigation has begun to elucidate the specific molecular mechanisms underlying the therapeutic potential of its constituent alkaloids, with this compound demonstrating a notable range of biological activities.
This technical guide provides an in-depth overview of the current understanding of the pharmacological properties of this compound, with a primary focus on its well-documented anticancer effects. While research into its antimicrobial, antiviral, and neuropharmacological activities is less extensive, this document summarizes the available findings. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Anticancer Properties
This compound has demonstrated potent cytotoxic and antiproliferative effects across a variety of cancer cell lines, including hepatocellular carcinoma, ovarian cancer, and glioblastoma.[3][4][5] Its anticancer activity is attributed to its ability to modulate multiple critical cellular pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.
Mechanism of Action
The primary anticancer mechanisms of this compound include:
-
Inhibition of RNA Polymerase I: this compound has been shown to inhibit RNA Polymerase I transcription, a critical process for ribosome biogenesis and protein synthesis that is often upregulated in cancer cells. This inhibition occurs independently of the tumor suppressor protein p53.[6]
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells through both p53-dependent and independent pathways.[1][6]
-
Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest, primarily at the G1 and G2/M phases, thereby halting the proliferation of cancer cells.[1]
-
Inhibition of Wnt/β-catenin Signaling: In hepatocellular carcinoma, this compound has been found to inactivate the Wnt/β-catenin pathway, a key signaling cascade involved in cell proliferation and survival.[1][2]
-
Modulation of Akt/mTOR Signaling: In glioma cells, this compound mediates autophagy and apoptosis through the blockade of the Akt/mTOR signaling pathway.
-
Downregulation of Apelin Signaling: In ovarian cancer, this compound has been shown to downregulate the apelin signaling pathway, which is implicated in tumor growth and angiogenesis.[4]
Quantitative Anticancer Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | 3.942 ± 0.232 | [3] |
| SKOV3 | Ovarian Cancer | Dose- and time-dependent inhibition observed | [4] |
| Huh7 | Hepatocellular Carcinoma | Significant inhibition at 10 µM | [1] |
| HepG2 | Hepatocellular Carcinoma | Significant inhibition at 10 µM | [1] |
Signaling Pathways in Cancer
The following diagrams illustrate the key signaling pathways targeted by this compound in cancer cells.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound induces autophagy and apoptosis via the Akt/mTOR pathway.
Experimental Protocols: Anticancer Activity
-
Cell Seeding: Plate cancer cells (e.g., HepG2, SKOV3) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add CCK-8 or MTT solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Treatment: Treat cells with this compound at desired concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, p-Akt, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A simplified workflow for Western Blot analysis.
Antimicrobial and Antiviral Properties
The investigation into the antimicrobial and antiviral properties of this compound is still in its early stages, with limited quantitative data available.
Antimicrobial Activity
While some alkaloids have demonstrated antimicrobial effects, specific studies detailing the minimum inhibitory concentration (MIC) of this compound against a broad range of bacteria and fungi are lacking. General screening of plant extracts containing this compound has suggested potential activity, but further research is required to isolate and quantify the specific contribution of this compound to these effects.
Antiviral Activity
Preliminary research suggests that this compound may possess antiviral properties, potentially through its ability to intercalate with DNA and inhibit topoisomerase-I, an enzyme that can be involved in viral replication.[3] However, comprehensive studies to determine the half-maximal effective concentration (EC50) against specific viruses are not yet widely published.
Neuropharmacological Properties
The neuropharmacological effects of this compound are an area of active investigation, largely stemming from the traditional use of Gelsemium extracts for neurological conditions.
Mechanism of Action
The precise mechanisms by which this compound exerts its effects on the central nervous system are not fully understood. It is hypothesized to interact with various neurotransmitter systems. However, specific receptor binding affinities (Ki values) and IC50 values for key enzymes like monoamine oxidase are not well-documented for this compound itself. Research on the parent plant, Gelsemium sempervirens, suggests a potential modulation of neuronal excitatory signaling.
Conclusion and Future Directions
This compound is a promising natural product with well-documented anticancer properties mediated through multiple signaling pathways. Its potential as an anticancer agent is supported by a growing body of preclinical evidence. However, its pharmacological profile is not yet complete. Further rigorous investigation is warranted to fully characterize its antimicrobial, antiviral, and neuropharmacological activities. Specifically, future research should focus on:
-
Determining the MIC values of this compound against a comprehensive panel of bacterial and fungal pathogens.
-
Evaluating the EC50 values of this compound against a range of clinically relevant viruses.
-
Elucidating the specific molecular targets of this compound within the central nervous system and quantifying its binding affinities and enzyme inhibitory activities.
A more complete understanding of the pharmacological properties of this compound will be crucial for its potential development as a novel therapeutic agent for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 3. mdpi.com [mdpi.com]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Mechanism of this compound Inhibiting Glioblastoma Invasion Based on Network Pharmacology and Bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]
Sempervirine as an rRNA Synthesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sempervirine, a naturally occurring alkaloid, has been identified as a potent and selective inhibitor of ribosomal RNA (rRNA) synthesis, a critical pathway for ribosome biogenesis and cancer cell proliferation. This technical guide provides an in-depth overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. This compound induces nucleolar stress by destabilizing the catalytic subunit of RNA Polymerase I (RPA194), leading to a p53-independent cell cycle arrest and apoptosis. Its efficacy against various cancer cell lines, including those with mutated or null p53 status, highlights its potential as a non-genotoxic anticancer agent.
Core Mechanism of Action
This compound exerts its anticancer effects by directly targeting the machinery of ribosome biogenesis within the nucleolus. Unlike conventional chemotherapeutics that often induce DNA damage, this compound employs a more targeted, non-genotoxic approach.
The primary mechanism involves the following key steps:
-
Cellular Uptake and Nucleolar Accumulation : this compound, a fluorescent molecule, readily enters the cell, traverses the nuclear envelope, and specifically accumulates within the nucleolus.[1][2]
-
Binding to Ribosomal RNA : Once inside the nucleolus, this compound preferentially binds to nascent rRNA transcripts.[1][2] This interaction is a critical initiating event in its mechanism of action.
-
Destabilization of RNA Polymerase I : The binding of this compound to rRNA leads to the destabilization and subsequent proteasome-mediated degradation of RPA194, the largest and catalytic subunit of the RNA Polymerase I (Pol I) holoenzyme.[1][2][3] This effect is specific to Pol I, as the catalytic subunit of RNA Polymerase II is not affected.[2][3]
-
Inhibition of rRNA Synthesis : The degradation of RPA194 results in the potent and rapid inhibition of rRNA transcription, the rate-limiting step in ribosome biogenesis.[1][2]
-
Induction of Nucleolar Stress : The cessation of rRNA synthesis triggers a cellular response known as nucleolar stress. This is characterized by the disassembly of the nucleolus and the relocalization of key nucleolar proteins, such as Nucleolin, to the nucleoplasm.[2][3]
-
p53-Independent Downstream Signaling : The nucleolar stress induced by this compound activates downstream pathways that lead to cell cycle arrest and apoptosis. Crucially, this response is independent of the tumor suppressor p53's status, making this compound effective in p53-wildtype, p53-mutated, and p53-null cancer cells.[1][2] The pathway involves the inhibition of the MDM2 ubiquitin ligase, leading to the downregulation of the E2F1 transcription factor and an increase in the active, unphosphorylated form of the retinoblastoma protein (pRb).[2]
Quantitative Data
This compound has demonstrated potent cytotoxic and anti-proliferative activity across a range of cancer cell lines. The data is summarized in the tables below.
Table 1: Cytotoxicity and Anti-proliferative Effects of this compound
| Cell Line | Cancer Type | p53 Status | Assay | IC50 / Effective Concentration | Time Point | Citation(s) |
| 2102EP(S) | Testicular Germ Cell Tumor | Wild-Type | Cell Viability | ~0.46 µM | 72 h | [1] |
| 2102EP(R) | Testicular Germ Cell Tumor | Wild-Type | Cell Viability | ~0.67 µM | 72 h | [1] |
| NCCIT | Testicular Germ Cell Tumor | Null | Cell Viability | ~0.46 - 0.67 µM | 72 h | [1] |
| All TGCT Lines | Testicular Germ Cell Tumor | Mixed | Colony Formation | 1.6 µM (Strong Inhibition) | - | [1] |
| SKOV3 | Ovarian Cancer | Null | Cell Proliferation (CCK8) | Dose-dependent inhibition (0.1-100 µM) | 24 h | [4] |
| SKOV3 | Ovarian Cancer | Null | Colony Formation | Dose-dependent inhibition (2.5-10 µM) | 7 days | |
| HepG2 | Hepatocellular Carcinoma | Wild-Type | Cell Proliferation (CCK8) | Dose-dependent inhibition (0.1-10 µM) | 24, 48, 72 h | [5] |
| Huh7 | Hepatocellular Carcinoma | Mutated | Cell Proliferation (CCK8) | 10 µM showed strong inhibition | 24 h | [5] |
| Myometrial cells | Non-transformed | Wild-Type | Cell Proliferation | No significant effect | 72 h | [1] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in SKOV3 Ovarian Cancer Cells
| Treatment Concentration | Apoptosis Rate (%) (Annexin V-APC/PI) | % Cells in G1 Phase | % Cells in S Phase | Citation(s) |
| Control (0 µM) | 2.67 ± 0.38 | 74.81 ± 0.38 | 15.48 ± 0.35 | |
| 2.5 µM | 3.49 ± 0.46 | 66.68 ± 0.43 | 10.37 ± 0.19 | |
| 5 µM | 13.01 ± 0.01 | 52.05 ± 0.54 | 18.61 ± 0.51 | |
| 10 µM | 41.25 ± 0.59 | 53.33 ± 0.59 | 24.51 ± 0.78 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
rRNA Synthesis Inhibition Assay (RT-qPCR Method)
This protocol is based on the methodology of monitoring the levels of short-lived pre-rRNA transcripts as a direct measure of Pol I transcriptional activity.
-
Cell Culture and Treatment : Plate cancer cells (e.g., 2102EP, NCCIT) in 6-well plates to achieve 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 5 µM) or vehicle control (DMSO) for various time points (e.g., 6, 12, 24 hours).
-
RNA Extraction : Aspirate media and wash cells with ice-cold PBS. Lyse cells directly in the well using 1 mL of TRIzol reagent. Scrape and collect the lysate. Perform RNA extraction according to the manufacturer's protocol (e.g., phase separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol).
-
DNase Treatment : Resuspend the RNA pellet in RNase-free water. To eliminate genomic DNA contamination, treat the RNA samples with DNase I according to the manufacturer's instructions.
-
Reverse Transcription (cDNA Synthesis) : Quantify the RNA concentration. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.
-
Quantitative PCR (qPCR) : Prepare qPCR reactions using a SYBR Green master mix. Use primers specifically designed to amplify the 5' external transcribed spacer (5'-ETS) region of the 45S pre-rRNA. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Example Primer Set (Human 5'-ETS): Forward: 5'-GCTGACACGCTGTCCTCTG-3'; Reverse: 5'-ACGTGCGCTCACTCTCTTC-3'
-
-
Data Analysis : Analyze the qPCR data using the ΔΔCt method. The reduction in 5'-ETS pre-rRNA levels in this compound-treated samples compared to controls indicates the degree of rRNA synthesis inhibition.
Western Blot for RPA194 Degradation
-
Cell Lysis : After treatment with this compound, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE : Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer proteins to a PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against RPA194 and a loading control (e.g., Tubulin, GAPDH).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the reduction in RPA194 levels.
Immunofluorescence for Nucleolar Stress
-
Cell Culture : Grow cells on sterile glass coverslips in a multi-well plate. Treat with this compound (e.g., 5 µM) for desired time points (e.g., 6 and 24 hours).
-
Fixation and Permeabilization : Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking : Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation : Incubate with primary antibodies against nucleolar markers (e.g., Nucleolin, RPA194) for 2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation : Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.
-
Counterstaining and Mounting : Stain nuclei with DAPI. Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging : Visualize cells using a fluorescence or confocal microscope. Observe the relocalization of nucleolar proteins from the nucleolus to the nucleoplasm in treated cells as an indicator of nucleolar stress.
Cell Viability / Cytotoxicity Assay (CCK8/MTT)
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment : Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours.
-
Reagent Incubation : Add CCK8 or MTT reagent to each well and incubate for 1-4 hours according to the manufacturer's protocol.
-
Absorbance Measurement : Measure the absorbance at the appropriate wavelength (450 nm for CCK8; 570 nm for MTT after solubilization).
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Concluding Remarks
This compound represents a promising class of non-genotoxic anticancer agents that function by inhibiting rRNA synthesis. Its unique mechanism, involving the specific degradation of the Pol I catalytic subunit RPA194, and its efficacy in p53-deficient cancers, make it an attractive candidate for further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of this compound and other inhibitors of ribosome biogenesis.
References
- 1. This compound inhibits RNA polymerase I transcription independently from p53 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Early Studies on Sempervirine Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of early research on the cytotoxic properties of Sempervirine, a naturally occurring alkaloid. The document collates quantitative data from seminal studies, details key experimental methodologies, and visualizes the compound's mechanisms of action through signaling pathway and workflow diagrams.
Introduction to this compound
This compound is a pentacyclic indole alkaloid first isolated from Gelsemium sempervirens.[1] Early investigations into its biological activity revealed potent cytotoxic effects against a range of cancer cell lines, sparking interest in its potential as a chemotherapeutic agent.[1][2] This guide focuses on the foundational studies that have elucidated the mechanisms underlying this compound's anticancer properties, providing a comprehensive resource for researchers in oncology and drug discovery.
Quantitative Analysis of Cytotoxicity
Early studies consistently demonstrated that this compound inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner.[1][3] The following tables summarize the key quantitative findings from this research.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Time (h) | Effect | Reference |
| HepG2 | Hepatocellular Carcinoma | 10 µM | 24 | Significant apoptosis | [3] |
| Huh7 | Hepatocellular Carcinoma | 10 µM | Not Specified | Inhibition of proliferation | [3][4] |
| SKOV3 | Ovarian Cancer | 2.5, 5, 10 µM | 6, 12, 24 | Significant dose- and time-dependent reduction in proliferation | [1] |
| U251 | Glioma | 1, 4, 8 µM | 48 | Inhibition of cell viability | [5] |
| U87 | Glioma | 1, 4, 8 µM | 48 | Inhibition of cell viability | [5] |
| 2102EP(S) | Testicular Germ Cell Tumor | 5 µM | 24 | Not Specified | [6] |
Table 2: Effects of this compound on Colony Formation
| Cell Line | Cancer Type | Concentration | Colony Formation Rate (%) | Reference |
| SKOV3 | Ovarian Cancer | 2.5 µM | 82.83 ± 3.54 | [1] |
| 5 µM | 47.31 ± 1.84 | [1] | ||
| 10 µM | 35.29 ± 2.31 | [1] |
Key Mechanisms of Action
Early research has identified several key mechanisms through which this compound exerts its cytotoxic effects. These include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[3][5] Morphological changes associated with apoptosis, such as nuclear contraction and DNA breakage, have been observed in cells treated with the compound.[3] Mechanistically, this compound-induced apoptosis is associated with the cleavage of caspase-3, a key executioner caspase.[1]
Cell Cycle Arrest
A significant body of evidence indicates that this compound causes cell cycle arrest, thereby inhibiting cancer cell proliferation.[3][5] The specific phase of arrest can vary depending on the cell type.
-
G1 Phase Arrest: In human hepatocellular carcinoma cells, this compound induces cell cycle arrest at the G1 phase.[3][7] This is accompanied by the up-regulation of p53 and the down-regulation of cyclin D1, cyclin B1, and CDK2.[3][7]
-
G2/M Phase Arrest: In glioma cells (U251 and U87), this compound treatment leads to arrest in the G2/M phase of the cell cycle.[5] This effect is associated with decreased expression of CDK1 and increased expression of cyclin B1.[5]
Modulation of Signaling Pathways
This compound's cytotoxic activity is linked to its ability to modulate key signaling pathways that are often dysregulated in cancer.
-
Wnt/β-catenin Pathway: In hepatocellular carcinoma, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[3] This inhibition is believed to contribute to the induction of apoptosis and the suppression of proliferation.[3][8]
-
Akt/mTOR Pathway: In glioma cells, this compound mediates apoptosis and autophagy by targeting the Akt/mTOR signaling pathway.[5]
-
p53-Independent Mechanisms: Notably, this compound exhibits cytotoxicity in cancer cells irrespective of their p53 status, indicating its potential efficacy in tumors with mutated or deficient p53.[1][6] It has been shown to inhibit RNA polymerase I transcription in a p53-independent manner.[1][6]
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the early cytotoxic studies of this compound.
Cell Viability and Proliferation Assays
-
CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay was widely used to assess the inhibitory effects of this compound on cancer cell proliferation.[1][3] Cells were seeded in 96-well plates, treated with various concentrations of this compound for different time points, and then incubated with the CCK-8 solution. The absorbance was measured at a specific wavelength to determine the number of viable cells.
Apoptosis Assays
-
Flow Cytometry with Annexin V/PI Staining: To quantify apoptosis, cells were treated with this compound and then stained with Annexin V-APC and Propidium Iodide (PI).[1] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells. The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Morphological Analysis: Nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, were observed using fluorescence microscopy after staining with DNA-binding dyes like DAPI.[3]
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: To determine the effect of this compound on the cell cycle, treated cells were harvested, fixed in ethanol, and then stained with PI.[1][5] PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content. Flow cytometric analysis of the PI-stained cells allowed for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Western Blot Analysis
Western blotting was employed to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis, cell cycle regulation, and signaling pathways.[3][5] Following treatment with this compound, cells were lysed, and the protein extracts were separated by SDS-PAGE. The separated proteins were then transferred to a membrane and probed with specific primary antibodies against target proteins, followed by incubation with secondary antibodies and detection.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in early this compound cytotoxicity studies.
References
- 1. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytoxicity of this compound and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]
- 4. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Sempervirine's Impact on the MDM2-p53 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sempervirine, a pentacyclic indole alkaloid, has demonstrated significant anti-cancer properties across various cell lines. This technical guide delves into the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its intricate interplay with the critical MDM2-p53 tumor suppressor pathway. Through a comprehensive review of existing literature, this document outlines the indirect inhibitory effect of this compound on MDM2, which is primarily mediated by the induction of nucleolar stress. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of the involved signaling pathways to serve as a valuable resource for researchers in oncology and drug discovery.
Introduction to this compound
This compound is a naturally occurring alkaloid found in plants of the Gelsemium genus.[1] Its chemical formula is C₁₉H₁₆N₂.[2] Early research into this compound identified its cytotoxic effects against various cancer cell lines, prompting further investigation into its mechanism of action.[3] While initially proposed as a direct inhibitor of the MDM2-p53 interaction, subsequent studies have revealed a more complex, indirect mechanism involving the induction of nucleolar stress.[4][5]
The MDM2-p53 Pathway: A Critical Axis in Cancer
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage and oncogenic activation.[6] p53 functions as a transcription factor, regulating the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.[6] The activity and stability of p53 are tightly regulated by its principal negative regulator, the E3 ubiquitin ligase MDM2.[6] In many cancers, the p53 pathway is inactivated, often through the overexpression of MDM2, which leads to the continuous degradation of p53, thereby allowing cancer cells to evade apoptosis and proliferate uncontrollably.[6] Consequently, the disruption of the MDM2-p53 interaction has emerged as a promising therapeutic strategy for reactivating p53 function in cancer cells.
This compound's Mechanism of Action: Induction of Nucleolar Stress
Contrary to initial hypotheses, this compound does not appear to directly bind to MDM2 to inhibit its interaction with p53. Instead, its primary mechanism of action involves the induction of nucleolar stress.[4][5]
This compound treatment leads to the inhibition of RNA Polymerase I (Pol I), a key enzyme responsible for ribosomal RNA (rRNA) synthesis in the nucleolus.[4][5] This inhibition disrupts ribosome biogenesis, a fundamental cellular process, leading to a state of "nucleolar stress." This stress response triggers the release of ribosomal proteins, such as RPL11, from the nucleolus into the nucleoplasm.[7] These ribosomal proteins then bind to MDM2, sequestering it and preventing it from targeting p53 for degradation.[7] This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream targets to induce cell cycle arrest and apoptosis.[4][5]
Signaling Pathway Diagram
Caption: this compound induces nucleolar stress by inhibiting RNA Pol I, leading to MDM2 sequestration and p53 activation.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various cellular processes, as reported in the literature.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | Concentration (µM) | Incubation Time (h) | % Viability (Mean ± SD) |
| SKOV3 | 2.5 | 24 | Not explicitly stated, but significant reduction observed |
| SKOV3 | 5.0 | 24 | Not explicitly stated, but significant reduction observed |
| SKOV3 | 10.0 | 24 | Not explicitly stated, but significant reduction observed |
Data from a study on ovarian cancer cells, which showed a dose- and time-dependent reduction in cell viability.[3]
Table 2: Effect of this compound on Colony Formation
| Cell Line | Concentration (µM) | Colony Formation Rate (%) (Mean ± SD) |
| SKOV3 | 0 (Control) | 100.00 ± 3.42 |
| SKOV3 | 2.5 | 82.83 ± 3.54 |
| SKOV3 | 5.0 | 47.31 ± 1.84 |
| SKOV3 | 10.0 | 35.29 ± 2.31 |
Data from a colony formation assay in SKOV3 ovarian cancer cells.[3]
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | % Cells in G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) |
| SKOV3 | 0 (Control) | 74.81 ± 0.38 | 15.48 ± 0.35 |
| SKOV3 | 2.5 | 66.68 ± 0.43 | 10.37 ± 0.19 |
| SKOV3 | 5.0 | 52.05 ± 0.54 | 18.61 ± 0.51 |
| SKOV3 | 10.0 | 53.33 ± 0.59 | 24.51 ± 0.78 |
Data from flow cytometry analysis of cell cycle distribution in SKOV3 cells treated with this compound for 24 hours.[3]
Table 4: Effect of this compound on Apoptosis (Annexin V/PI Staining)
| Cell Line | Concentration (µM) | Apoptosis Rate (%) (Mean ± SD) |
| SKOV3 | 0 (Control) | 2.67 ± 0.38 |
| SKOV3 | 2.5 | 3.49 ± 0.46 |
| SKOV3 | 5.0 | 13.01 ± 0.01 |
| SKOV3 | 10.0 | 41.25 ± 0.59 |
Data from flow cytometry analysis of apoptosis in SKOV3 cells using Annexin V-APC/PI staining.[3]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for p53 and MDM2
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (e.g., DO-1 clone) and MDM2 (e.g., SMP14 clone) overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels.
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
Principle: Co-immunoprecipitation is a technique used to study protein-protein interactions. An antibody to a specific protein (the "bait") is used to pull down the bait protein and any interacting proteins (the "prey") from a cell lysate. The precipitated complex is then analyzed, typically by Western blotting, to identify the prey protein.
Protocol:
-
Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against either p53 or MDM2, or a non-specific IgG as a negative control, overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to each sample and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against MDM2 and p53 to detect the co-immunoprecipitated protein. The "input" (a small fraction of the lysate before immunoprecipitation) should also be run to show the total protein levels.
Experimental Workflow and Logical Relationships
Experimental Workflow for Investigating this compound's Effects
Caption: A typical experimental workflow to characterize the anticancer effects of this compound.
Conclusion
This compound represents a compelling natural product with significant anti-cancer activity. Its mechanism of action, primarily through the induction of nucleolar stress leading to the indirect inhibition of MDM2 and subsequent activation of the p53 pathway, highlights a novel approach to cancer therapy. The quantitative data and detailed protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Future research should focus on in vivo studies to validate these findings and to assess the pharmacokinetic and safety profiles of this compound, paving the way for its potential clinical application.
References
- 1. Characterizing the protein–protein interaction between MDM2 and 14-3-3σ; proof of concept for small molecule stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct states of nucleolar stress induced by anti-cancer drugs [elifesciences.org]
- 3. mdpi.com [mdpi.com]
- 4. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validating Pharmacological Disruption of Protein–Protein Interactions by Acceptor Photobleaching FRET Imaging | Springer Nature Experiments [experiments.springernature.com]
- 6. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the MDM2-P53 pathway and tumor growth by PICT1 via nucleolar RPL11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sempervirine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sempervirine, an indolo[2,3-a]quinolizine alkaloid originally isolated from Gelsemium sempervirens, has garnered significant attention in the scientific community for its potent anti-tumor properties. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, targeting researchers in medicinal chemistry, drug discovery, and organic synthesis. The protocols outlined herein are based on established and optimized synthetic routes, offering a comparative overview to aid in the selection of the most suitable method for specific research and development needs.
This compound exerts its biological activity through multiple mechanisms, most notably as an inhibitor of the MDM2 E3 ubiquitin ligase, which leads to the stabilization of the p53 tumor suppressor protein.[1] Additionally, it has been shown to intercalate with DNA and inhibit topoisomerase I.[1] Recent studies have also elucidated its role in the inactivation of the Wnt/β-catenin signaling pathway, further highlighting its potential as a multifaceted anti-cancer agent. These mechanisms make this compound a compelling lead compound for the development of novel cancer therapeutics.
This document presents a comparative analysis of key synthetic strategies, detailed step-by-step protocols for their execution, and quantitative data to facilitate reproducibility and optimization.
Comparative Overview of this compound Synthesis Protocols
Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of a particular route may depend on factors such as the availability of starting materials, desired overall yield, and scalability. The following table summarizes the key quantitative data for some of the most prominent synthetic protocols.
| Synthetic Route | Key Reactions | Number of Steps | Overall Yield | Key Optimization Parameters | Reference |
| Gribble Synthesis | Directed Metalation, Annulation | ~8 | Moderate | Temperature control during lithiation, choice of electrophile. | Gribble et al. (1988) |
| Pan et al. Synthesis | Sonogashira Coupling, Larock Indole Synthesis, DDQ Oxidation | 6 | ~76% | Catalyst loading in Larock cyclization, solvent choice in hydrogenation.[2] | Pan et al. (2016) |
| Microwave-Assisted Westphal Condensation | Westphal Condensation, Hydrolysis, Decarboxylation | One-pot | ~32% | Microwave power and irradiation time, solvent polarity. | Malhotra et al. |
Experimental Protocols
Protocol 1: this compound Synthesis via Sonogashira Coupling and Larock Indole Synthesis (Pan et al.)
This modern route offers a high overall yield and utilizes palladium-catalyzed cross-coupling reactions.[2]
Experimental Workflow:
Caption: Workflow for this compound synthesis via Pan et al.
Step 1: Triflate Formation (from intermediate)
-
Reaction: Hydrogenation of the precursor followed by triflate formation.
-
Procedure: In a solvent survey, it was found that adding trifluoroacetic acid (TFA) to a reaction with 1 mol% Platinum(IV) oxide in acetic acid favored the desired phenyl ring reduction with high regioselectivity.[2] The resulting intermediate is then converted to the triflate.
-
Yield: 94% over two steps.[2]
Step 2: Sonogashira Coupling
-
Reaction: Palladium-catalyzed cross-coupling of the triflate with a suitable alkyne.
-
Procedure: The triflate from the previous step is subjected to a Sonogashira coupling reaction.
-
Yield: 92%.[2]
Step 3: Larock Indole Synthesis
-
Reaction: Palladium-catalyzed annulation to form the indole ring.
-
Procedure: The product of the Sonogashira coupling undergoes a Larock indole synthesis. Catalyst loading may be increased for certain analogues.[2]
-
Yield: High regioselectivity.[2]
Step 4: Triflate-Promoted Cyclization
-
Reaction: Acid-catalyzed intramolecular cyclization.
-
Procedure: The indole derivative is treated with triflic acid to promote cyclization.
-
Yield: 91% over two steps (Larock synthesis and cyclization).[2]
Step 5: DDQ Oxidation to this compound Triflate
-
Reaction: Aromatization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Procedure:
-
Dissolve the dihydrothis compound intermediate (106 mg, 0.25 mmol) in acetic acid (1 mL).
-
Add DDQ (85 mg, 0.375 mmol).
-
Stir the solution at 110 °C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate.
-
Recrystallize the precipitate from acetic acid to yield this compound triflate as a yellow solid.[2]
-
-
Yield: 96%.[2]
Protocol 2: Gribble's Synthesis via Directed Metalation
This route relies on the regioselective deprotonation of an indole derivative directed by a pyridinyl substituent.
Experimental Workflow:
Caption: Gribble's directed metalation route to this compound.
A detailed, step-by-step experimental protocol based on Gribble's 1988 publication in Tetrahedron is recommended for precise execution.
Protocol 3: Microwave-Assisted Westphal Condensation
This approach offers a rapid, one-pot synthesis of the this compound core structure.
Experimental Workflow:
Caption: Microwave-assisted one-pot synthesis of a this compound core.
A detailed protocol from Malhotra et al. is suggested for implementing this microwave-assisted synthesis.
Biological Signaling Pathways of this compound
This compound's anti-cancer effects are attributed to its interaction with key cellular signaling pathways.
p53/MDM2 Pathway
This compound inhibits the E3 ubiquitin ligase activity of MDM2, preventing the degradation of the p53 tumor suppressor. This leads to p53 accumulation, cell cycle arrest, and apoptosis in cancer cells with wild-type p53.
Caption: this compound's inhibition of the p53/MDM2 pathway.
Wnt/β-Catenin Pathway
This compound has been shown to inactivate the Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation, and its inhibition by this compound contributes to its anti-tumor effects.
Caption: this compound's inhibitory effect on the Wnt/β-catenin pathway.
Optimization of Synthesis Protocols
The efficiency of this compound synthesis can be significantly improved by optimizing key reaction parameters.
-
Palladium-Catalyzed Reactions (Sonogashira and Larock): The choice of palladium catalyst, ligands, base, and solvent can have a profound impact on the yield and purity of the products. For the Larock indole synthesis, optimization of catalyst loading is crucial.[2] High-throughput screening of reaction conditions can be employed to identify the optimal parameter set.
-
Directed Metalation: Temperature control is critical during the lithiation step to prevent side reactions. The choice of the quenching electrophile and the subsequent workup conditions also play a significant role in the overall yield.
-
Microwave-Assisted Synthesis: The optimization of microwave power, irradiation time, and temperature is essential for maximizing the yield and minimizing reaction time. The use of polar solvents can enhance the efficiency of microwave-assisted reactions.
Conclusion
The synthesis of this compound presents a compelling challenge and opportunity for organic and medicinal chemists. The protocols and data presented in these application notes provide a solid foundation for the synthesis and further exploration of this promising anti-cancer agent. The modern route developed by Pan et al. offers a highly efficient and high-yielding approach, while other methods like Gribble's synthesis and microwave-assisted protocols provide alternative strategies. A thorough understanding of the underlying reaction mechanisms and the key optimization parameters will enable researchers to successfully synthesize this compound and its analogues for further biological evaluation and drug development efforts.
References
Application Notes and Protocols for In Vitro Evaluation of Sempervirine's Anti-Cancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sempervirine, a pentacyclic indole alkaloid, has demonstrated significant anti-cancer properties across various cancer cell lines. These application notes provide a comprehensive overview of the in vitro assays used to characterize the anti-proliferative, pro-apoptotic, and cell cycle inhibitory effects of this compound. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of its therapeutic potential.
Mechanism of Action Overview
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. It has been shown to induce cell cycle arrest, apoptosis, and autophagy. Notably, this compound's activity can be independent of the p53 tumor suppressor status in some cancer cells, broadening its potential therapeutic applicability.[1][2][3][4]
Key Anti-Cancer Effects:
-
Cell Cycle Arrest: this compound has been observed to induce cell cycle arrest at different phases depending on the cancer type. For instance, it causes G2/M phase arrest in glioma cells and G1 phase arrest in hepatocellular carcinoma and ovarian cancer cells.[5][6][7][8]
-
Apoptosis Induction: A primary mechanism of this compound-induced cell death is the induction of apoptosis, often characterized by the activation of key executioner proteins like caspase-3.[1][5][6]
-
Autophagy Modulation: In some cancer cell lines, such as glioma, this compound has been shown to induce autophagy, which can contribute to cell death.[5][6]
-
Inhibition of Invasion and Metastasis: Studies have also indicated that this compound can suppress the invasion and metastasis of cancer cells.[1]
Data Summary: Anti-Proliferative Activity of this compound
The following table summarizes the cytotoxic effects of this compound on various human cancer cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| U251 | Glioma | MTT | 48 | ~4 | [5] |
| U87 | Glioma | MTT | 48 | ~4 | [5] |
| SKOV3 | Ovarian Cancer | CCK8 | 24 | Not specified | [1] |
| Huh7 | Hepatocellular Carcinoma | CCK8 | Not specified | <10 | [7] |
| HepG2 | Hepatocellular Carcinoma | CCK8 | Not specified | <10 | [7] |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Cytotoxic | [6] |
| HeLa | Cervical Cancer | Not specified | Not specified | Cytotoxic | [6] |
| Raji | Lymphoma | Not specified | Not specified | Cytotoxic | [6] |
Key Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is linked to its ability to modulate critical signaling pathways that govern cell survival, proliferation, and death.
Caption: Key signaling pathways modulated by this compound leading to anti-cancer effects.
Experimental Protocols
The following are detailed protocols for essential in vitro assays to characterize the anti-cancer activity of this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., U251, U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. Flow cytometry is used to measure the fluorescence intensity of a population of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at desired concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity. Flow cytometry can then distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Proteins
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., for p-AKT, AKT, p-mTOR, mTOR, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of this compound's anti-cancer activity.
Caption: A general experimental workflow for characterizing the anti-cancer effects of this compound in vitro.
References
- 1. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Frontiers | this compound Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells [frontiersin.org]
- 6. This compound Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]
- 8. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sempervirine Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of sempervirine in mouse models, based on preclinical research. The protocols outlined below are intended to serve as a starting point for researchers investigating the therapeutic potential of this compound.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the dosages and administration protocols for this compound in various mouse models as reported in the scientific literature.
| Cancer Model | Mouse Strain | Administration Route | Dosage | Frequency | Observed Effects | Reference |
| Ovarian Cancer (SKOV3 Xenograft) | BALB/c nude mice | Intraperitoneal (i.p.) | 1, 3, 10 mg/kg | Every two days | Inhibition of tumor growth, proliferation, invasion, and metastasis. Induced ultrastructural changes in tumor tissues. | [1] |
| Hepatocellular Carcinoma (HepG2 Xenograft) | BALB/c nude mice | Intraperitoneal (i.p.) | 1 mg/kg | Once daily | Significant inhibition of tumor growth rate and size. Induced apoptosis. | [2] |
Toxicity and Safety Profile: Across the reviewed studies, this compound demonstrated minimal toxicity in mouse models. No significant body weight loss was observed in treated mice compared to control groups, suggesting a favorable safety profile at the tested therapeutic doses[1][2].
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal injection.
Materials:
-
This compound hydrochloride (or other salt form)
-
Sterile normal saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Calculate the required amount of this compound based on the desired dosage and the body weight of the mice.
-
Dissolve this compound in sterile normal saline. It is recommended to first test the solubility of the specific batch of this compound. If solubility in normal saline is limited, a small amount of a solubilizing agent such as DMSO may be required, followed by dilution with normal saline. The final concentration of the solubilizing agent should be kept to a minimum and a vehicle control group should be included in the study.
-
Ensure complete dissolution by vortexing the solution.
-
Sterile filter the this compound solution using a 0.22 µm syringe filter into a sterile tube to remove any potential contaminants.
-
Prepare individual doses in sterile syringes immediately before administration.
Establishment of Subcutaneous Xenograft Mouse Model
This protocol outlines the procedure for establishing a subcutaneous tumor model using cancer cell lines.
Materials:
-
Cancer cell line (e.g., SKOV3, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Female BALB/c nude mice (5-6 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Electric razor or depilatory cream
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
Procedure:
-
Cell Culture: Culture cancer cells in their recommended complete medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge the cells and discard the supernatant.
-
-
Cell Pellet Resuspension: Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in the appropriate volume of sterile PBS to achieve the desired final cell concentration (e.g., 2 x 10^6 cells in 100 µL).
-
(Optional) The cell suspension can be mixed with an equal volume of Matrigel on ice to improve tumor engraftment.
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave the hair from the injection site (typically the right flank).
-
Disinfect the shaved area with 70% ethanol followed by povidone-iodine.
-
-
Subcutaneous Injection:
-
Gently lift the skin at the injection site.
-
Insert the needle of the syringe containing the cell suspension subcutaneously.
-
Slowly inject the cell suspension (e.g., 100 µL).
-
Withdraw the needle and monitor the mouse for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Treatment can be initiated when the tumors reach a certain volume (e.g., 100 mm³).
-
Intraperitoneal (i.p.) Injection of this compound
This protocol details the procedure for administering this compound via intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Mouse restraint device (optional)
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
Locate the Injection Site: The injection site is in the lower right or left quadrant of the abdomen. Avoid the midline to prevent damage to the bladder and other organs.
-
Injection:
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and start with a fresh preparation at a different site.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Monitor the mouse for any signs of distress or adverse reactions after the injection.
Western Blot Analysis of Tumor Tissue
This protocol describes the analysis of protein expression in tumor tissue samples by Western blotting.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Homogenizer (e.g., Dounce or mechanical homogenizer)
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Lysis:
-
Excise the tumor tissue and immediately snap-freeze it in liquid nitrogen or place it in lysis buffer.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
TUNEL Assay for Apoptosis Detection in Tumor Tissue
This protocol outlines the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to detect apoptosis in tumor tissue sections.
Materials:
-
Paraffin-embedded tumor tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL assay kit (commercially available)
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.
-
TUNEL Staining: Follow the manufacturer's instructions for the specific TUNEL assay kit being used. This typically involves:
-
An equilibration step.
-
Incubation with the TdT reaction mix, which contains TdT enzyme and fluorescently labeled dUTPs.
-
-
Washing: Wash the sections to remove unincorporated nucleotides.
-
Counterstaining (optional): Counterstain the nuclei with a DNA dye such as DAPI.
-
Mounting and Imaging: Mount the slides with an anti-fade mounting medium and visualize the fluorescent signal using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Signaling Pathways and Experimental Workflows
This compound's Impact on Cancer-Related Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cancer progression. The following diagrams illustrate the putative mechanisms of action.
Caption: this compound and the Wnt/β-catenin Signaling Pathway.
Caption: this compound's effect on the Apelin Signaling Pathway.
Caption: Inhibition of the PI3K/Akt/mTOR Pathway by this compound.
Caption: this compound's Inhibition of RNA Polymerase I Transcription.
Experimental Workflow for In Vivo this compound Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Caption: In Vivo this compound Efficacy Study Workflow.
References
- 1. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]
Application Notes and Protocols for Cell Viability Assay with Sempervirine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sempervirine, a natural alkaloid, has demonstrated significant potential as an anti-cancer agent. Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival. These pathways include the Wnt/β-catenin and Apelin signaling cascades. This document provides detailed protocols for assessing the effects of this compound on cell viability, along with data presentation guidelines and visual representations of the underlying molecular mechanisms and experimental procedures.
Data Presentation
Quantitative Summary of this compound's Efficacy
The inhibitory effect of this compound on the proliferation of various cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) |
| SKOV3 | Ovarian Cancer | CCK8 | 24 | Not explicitly stated, but significant inhibition observed at 2.5, 5, and 10 µM |
| 48 | Not explicitly stated, but significant inhibition observed at 2.5, 5, and 10 µM | |||
| HepG2 | Hepatocellular Carcinoma | CCK8 | 24 | Not explicitly stated, but dose-dependent inhibition observed |
| 48 | Not explicitly stated, but dose-dependent inhibition observed | |||
| Huh7 | Hepatocellular Carcinoma | CCK8 | 24 | Not explicitly stated, but dose-dependent inhibition observed |
| 48 | Not explicitly stated, but dose-dependent inhibition observed | |||
| Breast Cancer Cells | Breast Cancer | Not Stated | Not Stated | Cytotoxicity observed |
| Cervical Cancer Cells | Cervical Cancer | Not Stated | Not Stated | Cytotoxicity observed |
| Lymphoma Cells | Lymphoma | Not Stated | Not Stated | Cytotoxicity observed |
| Testicular Cancer Cells | Testicular Cancer | Not Stated | Not Stated | Cytotoxicity observed |
Experimental Protocols
Cell Viability Assay using MTT
This protocol outlines the steps for determining cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., SKOV3, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
-
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow of the MTT cell viability assay.
This compound's Inhibition of the Wnt/β-catenin Signaling Pathway
Caption: this compound inhibits Wnt/β-catenin signaling.
This compound's Inhibition of the Apelin Signaling Pathway
Caption: this compound downregulates Apelin signaling.
Application Note: Western Blot Analysis of Sempervirine-Treated Cells
Introduction
Sempervirine, a natural alkaloid compound derived from plants of the Gelsemiaceae family, has demonstrated significant anti-tumor properties in various cancer cell lines.[1][2][3] Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and autophagy by modulating key cellular signaling pathways.[2][3] Western blot analysis is a crucial technique for elucidating the molecular mechanisms underlying this compound's effects by quantifying the changes in protein expression levels within these pathways.[4] This application note provides a detailed protocol for performing Western blot analysis on cells treated with this compound and highlights the key proteins and pathways that are commonly investigated.
Mechanism of Action of this compound
This compound exerts its anticancer effects through multiple pathways:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cells, including hepatocellular carcinoma and glioma.[1][3] This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[3]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest, primarily at the G1 or G2/M phase, by altering the expression of cyclins and cyclin-dependent kinases (CDKs).[1][3] For instance, it has been observed to down-regulate cyclin D1, cyclin B1, and CDK2.[1]
-
Modulation of Signaling Pathways:
-
Wnt/β-catenin Pathway: In hepatocellular carcinoma, this compound has been found to inhibit cell proliferation by inactivating the Wnt/β-catenin signaling pathway.[1][5]
-
Akt/mTOR Pathway: In glioma cells, this compound induces apoptosis and autophagy by blocking the Akt/mTOR signaling pathway.[3]
-
Apelin Signaling Pathway: In ovarian cancer, the anticancer effects of this compound are mediated through the downregulation of the Apelin signaling pathway.[2][6]
-
-
Inhibition of RNA Polymerase I: this compound can also inhibit rRNA synthesis by affecting the stability of RPA194, the catalytic subunit of RNA polymerase I, leading to nucleolar stress.[7]
Key Proteins for Western Blot Analysis
Based on the known mechanisms of this compound, the following proteins are key targets for Western blot analysis:
-
Apoptosis Markers: Pro-caspase-3, Cleaved caspase-3, PARP, Bcl-2, Bax.[3][8]
-
Cell Cycle Regulators: Cyclin D1, Cyclin B1, CDK2, p21, p27.[1][9]
-
Signaling Pathway Components: p-Akt, Akt, p-mTOR, mTOR, β-catenin.[3][5]
-
Loading Controls: β-actin, GAPDH, Tubulin.
Quantitative Data Summary
The following tables summarize the expected changes in protein expression levels in cancer cells treated with this compound, as suggested by the literature. The exact fold change may vary depending on the cell line, concentration of this compound, and duration of treatment.
Table 1: Effect of this compound on Apoptosis-Related Proteins
| Protein | Expected Change | Function |
| Bcl-2 | Decrease | Anti-apoptotic |
| Bax | Increase | Pro-apoptotic |
| Cleaved Caspase-3 | Increase | Executioner caspase |
| Cleaved PARP | Increase | Marker of apoptosis |
Table 2: Effect of this compound on Cell Cycle-Related Proteins
| Protein | Expected Change | Function |
| Cyclin D1 | Decrease | G1 phase progression |
| Cyclin B1 | Decrease | G2/M phase progression |
| CDK2 | Decrease | G1/S phase transition |
| p21 | Increase | Cell cycle inhibitor |
| p27 | Increase | Cell cycle inhibitor |
Table 3: Effect of this compound on Key Signaling Proteins
| Protein | Expected Change | Pathway |
| p-Akt | Decrease | Akt/mTOR |
| p-mTOR | Decrease | Akt/mTOR |
| β-catenin | Decrease | Wnt/β-catenin |
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 4, 8 µM) for a specified time (e.g., 24, 48 hours).[3] Include a vehicle-treated control (e.g., DMSO).
-
After the treatment period, harvest the cells for protein extraction.
B. Protein Extraction
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.[2][10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[10]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay kit.
C. Western Blotting
-
Sample Preparation: Mix equal amounts of protein (typically 20-40 µg) with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[10]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins.[10] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the manufacturer's datasheet for recommended antibody dilutions.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system or X-ray film.[2][10]
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.[11]
Visualizations
Caption: Signaling pathways affected by this compound treatment.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Frontiers | this compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]
- 2. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoterpenes inhibit proliferation of human colon cancer cells by modulating cell cycle-related protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Sempervirine in Transwell Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sempervirine in Transwell invasion assays to assess its anti-invasive properties against cancer cells. The protocols and data presented are based on findings from preclinical cancer research.
Introduction
This compound, a natural alkaloid, has demonstrated significant potential as an anti-cancer agent by inhibiting key processes in tumor progression, including cell proliferation, invasion, and metastasis.[1][2][3] The Transwell invasion assay is a widely used in vitro method to evaluate the invasive capacity of cancer cells and to screen for potential inhibitors of metastasis. This document outlines the experimental protocol for assessing the effect of this compound on cancer cell invasion and summarizes the current understanding of its mechanism of action.
Principle of the Transwell Invasion Assay
The Transwell invasion assay, also known as the Boyden chamber assay, measures the ability of cells to migrate through a porous membrane and a layer of extracellular matrix (ECM), mimicking the process of metastasis.[4][5] The chamber consists of an upper and a lower compartment separated by a microporous membrane. The membrane is coated with a basement membrane extract like Matrigel, which acts as a reconstituted basement membrane.[1][4] Cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains a chemoattractant, typically medium supplemented with fetal bovine serum (FBS).[1][6] Invasive cells degrade the ECM, migrate through the pores, and adhere to the bottom surface of the membrane. The quantification of these migrated cells provides a measure of the invasive potential.
Experimental Protocols
Cell Lines
The following protocols have been successfully applied to:
Materials
-
Transwell chambers (8 µm pore size)[1]
-
Matrigel (or other basement membrane matrix)[1]
-
Selected cancer cell line (e.g., SKOV3, U87)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)[1]
-
Serum-free cell culture medium
-
Cotton swabs[1]
-
Staining solution (e.g., Crystal Violet)[6]
-
Microscope
Protocol for Transwell Invasion Assay with this compound
This protocol is adapted from studies on ovarian cancer cells.[1]
1. Preparation of Transwell Chambers:
- Thaw Matrigel on ice.
- Dilute Matrigel with cold, serum-free medium according to the manufacturer's instructions.
- Coat the upper surface of the Transwell inserts with the diluted Matrigel solution (e.g., 50 µL per insert).
- Incubate the coated inserts at 37°C for 30-60 minutes to allow the gel to solidify.[4]
2. Cell Preparation:
- Culture cancer cells to 70-90% confluency.[6]
- Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.[1]
- Following treatment, harvest the cells using trypsin-EDTA.
- Wash the cells with PBS and resuspend them in serum-free medium at a density of 5 x 10^4 cells/chamber.[1]
3. Assay Assembly:
- Add 500-750 µL of cell culture medium containing 10% FBS as a chemoattractant to the lower chambers of the 24-well plate.[1]
- Carefully place the Matrigel-coated Transwell inserts into the wells.
- Seed the pre-treated cell suspension (e.g., 100-500 µL) into the upper chamber of the inserts.
4. Incubation:
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.[1]
5. Cell Staining and Quantification:
- After incubation, carefully remove the inserts from the wells.
- Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.[1]
- Fix the cells that have migrated to the lower surface of the membrane with a suitable fixative (e.g., methanol or 70% ethanol) for 10-20 minutes at room temperature.[6]
- Stain the fixed cells with a staining solution like Crystal Violet for 10-20 minutes.[6]
- Gently wash the inserts with distilled water to remove excess stain.
- Allow the inserts to air dry.
- Visualize and count the stained, invaded cells under an inverted microscope. Count cells in several random fields of view to obtain an average.
Data Presentation
The inhibitory effect of this compound on cancer cell invasion is dose-dependent. The following table summarizes quantitative data from a study on SKOV3 ovarian cancer cells.
| Treatment Group | Concentration (µM) | Colony Formation Rate (%) |
| Control | 0 | 100.00 ± 3.42 |
| This compound | 2.5 | 82.83 ± 3.54 |
| This compound | 5 | 47.31 ± 1.84 |
| This compound | 10 | 35.29 ± 2.31 |
| Data adapted from a study on the effect of this compound on SKOV3 colony formation, which is indicative of cell survival and proliferation that are prerequisites for invasion.[1] |
Mechanism of Action: Signaling Pathways
This compound has been shown to inhibit cancer cell invasion by modulating several key signaling pathways.
Apelin Signaling Pathway in Ovarian Cancer
In ovarian cancer, this compound has been found to downregulate the apelin signaling pathway, which is implicated in carcinogenesis and progression.[1][3] This inhibition contributes to its anti-invasive and anti-metastatic effects.[1][2][3]
Caption: this compound inhibits the Apelin signaling pathway.
AKT Signaling Pathway in Glioblastoma
In glioblastoma cells, this compound exerts its anti-invasive effects by inhibiting the phosphorylation of AKT.[7] This leads to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-13, which are crucial enzymes for the degradation of the extracellular matrix during invasion.[7]
Caption: this compound inhibits the AKT/MMP signaling axis.
Wnt/β-catenin and Akt/mTOR Pathways
This compound has also been reported to inhibit the Wnt/β-catenin pathway, which reduces cancer cell proliferation, and the Akt/mTOR pathway, leading to autophagy and apoptosis.[1][8][9][10] These effects on fundamental cellular processes likely contribute to its overall anti-cancer activity, including the inhibition of invasion.
Experimental Workflow Diagram
The following diagram illustrates the key steps of the Transwell invasion assay using this compound.
Caption: Workflow of the Transwell invasion assay.
Conclusion
The Transwell invasion assay is a robust method for evaluating the anti-invasive properties of this compound. The provided protocols and data demonstrate that this compound effectively inhibits cancer cell invasion in a dose-dependent manner. Its mechanism of action involves the modulation of critical signaling pathways such as the Apelin, AKT, and Wnt/β-catenin pathways. These findings support the further development of this compound as a potential therapeutic agent for treating metastatic cancer.
References
- 1. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 7. Exploring the Mechanism of this compound Inhibiting Glioblastoma Invasion Based on Network Pharmacology and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | this compound Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells [frontiersin.org]
Application Notes and Protocols: Sempervirine in Hepatocellular Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research on sempervirine, a naturally occurring alkaloid, as a potential therapeutic agent for hepatocellular carcinoma (HCC). This document includes a summary of its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro and in vivo experiments.
Introduction
This compound, an alkaloid isolated from plants of the Gelsemium genus, has demonstrated significant anti-tumor activity in various cancers, including hepatocellular carcinoma.[1][2] Research indicates that this compound inhibits HCC cell proliferation, induces apoptosis (programmed cell death), and arrests the cell cycle.[1][3][4] Its primary mechanisms of action involve the modulation of crucial signaling pathways, including the Wnt/β-catenin and p53 pathways.[1][4][5] Furthermore, in vivo studies have shown that this compound can inhibit tumor growth and may enhance the efficacy of existing chemotherapeutic agents like sorafenib.[1][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Hepatocellular Carcinoma Cell Lines
| Cell Line | Assay Type | Concentration (µM) | Effect | Citation |
| HepG2 | CCK-8 | 10 | Significant inhibition of proliferation | [6] |
| Huh7 | CCK-8 | 10 | Significant inhibition of proliferation | [6] |
| HepG2 | CCK-8 | 0.1, 0.5, 1, 2.5, 5, 10 | Dose- and time-dependent inhibition of growth | [6] |
| LX-2 (non-cancerous) | CCK-8 | 10 | Relatively low cytotoxicity | [6] |
Note: Specific IC50 values for a broad range of HCC cell lines are not consistently reported in the reviewed literature. The provided data indicates effective concentrations.
Table 2: In Vivo Efficacy of this compound in HCC Xenograft Model
| Animal Model | Treatment | Outcome | Citation |
| Nude mice with HepG2 xenografts | This compound | Significantly inhibited tumor growth rate and size | [1][6] |
| Nude mice with HepG2 xenografts | This compound (10 mg/kg) + Sorafenib (10 mg/kg) | More effective than sorafenib alone at a high dose (30 mg/kg) | [1] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound exerts its anti-cancer effects on HCC through the modulation of key signaling pathways.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway in HCC.
Caption: this compound activates the p53 signaling pathway in HCC.
Experimental Workflow
A typical workflow for evaluating the anti-cancer effects of this compound on HCC is outlined below.
Caption: Experimental workflow for this compound research in HCC.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on HCC cell lines.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed HCC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in each well with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
HCC cells
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed HCC cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
HCC cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Cyclin D1, anti-β-catenin, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat HCC cells with this compound as required.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Note: Optimal antibody concentrations should be determined empirically, but a starting dilution of 1:1000 is common).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagent and an imaging system.
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Subcutaneous Xenograft Model
This protocol is for evaluating the in vivo anti-tumor efficacy of this compound.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
HepG2 cells
-
Matrigel
-
This compound
-
Sorafenib (for combination studies)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of 5 x 10⁶ HepG2 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, sorafenib, this compound + sorafenib).
-
Administer treatments as per the experimental design (e.g., intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Data Analysis: Plot tumor growth curves for each treatment group. Perform statistical analysis to determine the significance of tumor growth inhibition. Analyze excised tumors for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
Conclusion
This compound demonstrates significant potential as a therapeutic agent for hepatocellular carcinoma by inducing apoptosis and cell cycle arrest through the modulation of the Wnt/β-catenin and p53 signaling pathways. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanisms of this compound in HCC. Further studies are warranted to establish optimal dosing, long-term efficacy, and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sempervirine in Ovarian Cancer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sempervirine, a natural alkaloid, has demonstrated significant anti-cancer properties in preclinical studies, particularly in the context of ovarian cancer.[1][2] This document provides a comprehensive overview of its application in ovarian cancer research, including its mechanism of action, quantitative data from key experiments, and detailed protocols for its evaluation. This compound has been shown to inhibit the growth, spread, and development of ovarian cancer cells in both cell culture and animal models.[1] Its primary mechanism of action appears to be the downregulation of the apelin signaling pathway, which is known to contribute to the development and progression of ovarian cancer.[1][2]
Data Presentation
The anti-cancer effects of this compound have been quantified in various in vitro assays using the human ovarian cancer cell line SKOV3. The following tables summarize the key findings.
Table 1: Effect of this compound on SKOV3 Ovarian Cancer Cell Colony Formation
| Treatment Group | Colony Formation Rate (%) |
| Solvent Control | 100.00 ± 3.42 |
| 2.5 µM this compound | 82.83 ± 3.54 |
| 5 µM this compound | 47.31 ± 1.84 |
| 10 µM this compound | 35.29 ± 2.31 |
Table 2: Induction of Apoptosis in SKOV3 Ovarian Cancer Cells by this compound
| Treatment Group | Apoptosis Rate (%) |
| Solvent Control | 2.67 ± 0.38 |
| 2.5 µM this compound | 3.49 ± 0.46 |
| 5 µM this compound | 13.01 ± 0.01 |
| 10 µM this compound | 41.25 ± 0.59 |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in an Orthotopic Ovarian Cancer Mouse Model
| Treatment Group | Dosage | Observations |
| Vehicle Control | - | Normal tumor growth |
| This compound (Low Dose) | 1 mg/kg | Inhibition of tumor growth |
| This compound (Medium Dose) | 3 mg/kg | Significant inhibition of tumor growth |
| This compound (High Dose) | 10 mg/kg | Dramatic inhibition of tumor growth, comparable to 5-Fluorouracil |
| 5-Fluorouracil (Positive Control) | - | Significant inhibition of tumor growth |
Signaling Pathway
This compound exerts its anti-cancer effects in ovarian cancer primarily through the downregulation of the apelin signaling pathway.[1][2] This pathway is involved in promoting the formation of blood vessels that supply tumors with essential nutrients and oxygen.[1] By inhibiting this pathway, this compound effectively cuts off the tumor's support system, leading to cell death and reduced growth. In other cancer types, this compound has also been shown to inhibit the Wnt/β-catenin and Akt/mTOR signaling pathways.[2]
Caption: this compound's mechanism in ovarian cancer.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in ovarian cancer studies.
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
Cell Proliferation Assay (CCK8 Assay)
This protocol is for determining the effect of this compound on the proliferation of ovarian cancer cells.[2]
Materials:
-
SKOV3 human ovarian cancer cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK8) solution
-
Microplate reader
Procedure:
-
Seed SKOV3 cells into 96-well plates at a density of 5 x 10³ cells/well and culture overnight.[2]
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.[2]
-
Add 10 µL of CCK8 solution to each well and incubate for 2 hours at 37°C.[2]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
SKOV3 cells
-
6-well plates
-
This compound
-
Crystal Violet staining solution
Procedure:
-
Seed a low density of SKOV3 cells (e.g., 500 cells/well) in 6-well plates.
-
Treat the cells with different concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) and incubate for approximately 2 weeks, replacing the medium with fresh medium containing this compound every 3-4 days.
-
When colonies are visible, wash the wells with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the colony formation rate relative to the solvent control.
Transwell Invasion Assay
This protocol measures the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.[2]
Materials:
-
Transwell chambers (8 µm pore size)
-
Matrigel
-
SKOV3 cells
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
Coat the upper surface of the transwell inserts with Matrigel and allow it to solidify.
-
Pretreat SKOV3 cells with this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.[2]
-
Resuspend the treated cells in serum-free medium and seed them into the upper chambers.
-
Fill the lower chambers with medium containing 10% FBS as a chemoattractant.[2]
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.[2]
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of invaded cells under a microscope.
Apoptosis Assay (Annexin V-APC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.[2]
Materials:
-
SKOV3 cells
-
This compound
-
Annexin V-APC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat SKOV3 cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer provided with the kit.
-
Add Annexin V-APC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Orthotopic Ovarian Cancer Mouse Model
This protocol describes the evaluation of this compound's anti-tumor activity in a mouse model that closely mimics human ovarian cancer.[2]
Materials:
-
Female immunodeficient mice (e.g., nude mice)
-
SKOV3 cells
-
This compound
-
5-Fluorouracil (5-FU) as a positive control
-
Ultrasound imaging system
Procedure:
-
Surgically implant SKOV3 cells into the ovary of the mice to establish an orthotopic tumor model.
-
Once tumors are established (monitor via ultrasound), randomize the mice into treatment groups (vehicle control, low-dose this compound, medium-dose this compound, high-dose this compound, and 5-FU).
-
Administer this compound (1, 3, and 10 mg/kg) or 5-FU daily for a specified period (e.g., 2 weeks).[3]
-
Monitor tumor growth regularly using ultrasound imaging.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for weight, volume, and pathological changes (e.g., H&E staining) to assess tumor integrity and developmental processes.[1]
Conclusion
This compound demonstrates significant potential as a therapeutic agent for ovarian cancer.[2] Its ability to inhibit key signaling pathways, induce apoptosis, and suppress tumor growth in preclinical models provides a strong rationale for further investigation.[1][2] The protocols outlined in this document provide a framework for researchers to further explore the anti-cancer effects of this compound and its potential for clinical translation.
References
Application Notes and Protocols: Luciferase Reporter Assay for Wnt/β-catenin Pathway Analysis with Sempervirine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. Sempervirine, a natural alkaloid compound, has been identified as an inhibitor of the Wnt/β-catenin pathway, demonstrating anti-tumor activity in hepatocellular carcinoma. This document provides detailed protocols for utilizing a luciferase reporter assay to quantify the inhibitory effects of this compound on the Wnt/β-catenin signaling cascade.
The principle of this assay is centered around a reporter plasmid containing TCF/LEF (T-cell factor/lymphoid enhancer factor) binding sites upstream of a firefly luciferase gene (TOPFlash). In the canonical Wnt pathway, stabilized β-catenin translocates to the nucleus and complexes with TCF/LEF transcription factors to initiate the transcription of target genes. Activation of the pathway, therefore, results in a quantifiable luminescent signal. A control plasmid with mutated TCF/LEF binding sites (FOPFlash) is used to measure non-specific background signal. By measuring the ratio of TOPFlash to FOPFlash activity, the specific activation of the Wnt/β-catenin pathway can be determined. This compound's inhibitory action on this pathway is expected to cause a dose-dependent decrease in the TOP/FOP ratio.
Data Presentation
The inhibitory effect of this compound on Wnt/β-catenin signaling was quantified using a TOPFlash/FOPFlash luciferase reporter assay in HepG2 cells. The cells were treated with varying concentrations of this compound for 24 hours before measuring luciferase activity. The results demonstrate a dose-dependent inhibition of TCF/LEF transcriptional activity.
| This compound Concentration (µM) | Relative Luciferase Activity (TOP/FOP Ratio) | Standard Deviation |
| 0 (Control) | 1.00 | ± 0.08 |
| 1 | 0.78 | ± 0.06 |
| 5 | 0.45 | ± 0.04 |
| 10 | 0.21 | ± 0.03 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HepG2 (human hepatocellular carcinoma) cells are suitable for this assay due to their responsiveness to Wnt/β-catenin signaling modulation.
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Luciferase Reporter Assay Protocol
This protocol is based on the use of TOPFlash and FOPFlash reporter plasmids.
Materials:
-
HepG2 cells
-
TOPFlash and FOPFlash plasmids
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
This compound (stock solution in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count HepG2 cells.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM. A typical mixture per well includes:
-
100 ng TOPFlash or FOPFlash plasmid
-
10 ng Renilla luciferase plasmid
-
0.5 µL Lipofectamine 2000
-
-
Incubate the mixture at room temperature for 20 minutes.
-
Add the transfection complex to the cells.
-
Incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Remove the transfection medium and replace it with the this compound-containing medium or vehicle control.
-
Incubate for an additional 24 hours.
-
-
Luciferase Activity Measurement:
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the culture medium from the wells and gently wash once with phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (TOPFlash/FOPFlash).
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Calculate the TOP/FOP ratio for each treatment condition by dividing the normalized luciferase activity of the TOPFlash-transfected cells by the normalized activity of the FOPFlash-transfected cells.
-
Plot the TOP/FOP ratio against the concentration of this compound to generate a dose-response curve.
-
Visualizations
Application Notes and Protocols for High-Throughput Screening of Sempervirine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sempervirine, a pentacyclic indole alkaloid, has demonstrated notable anti-tumor activity across various cancer cell lines. Its mechanisms of action are multifaceted, implicating the modulation of several critical signaling pathways, including the Akt/mTOR, Apelin, and Wnt/β-catenin pathways.[1][2][3] This has spurred interest in the discovery and development of novel this compound analogs with enhanced potency and selectivity. High-throughput screening (HTS) offers a robust methodology for rapidly evaluating large libraries of such analogs to identify promising lead compounds for further development.
These application notes provide detailed protocols for cell-based HTS assays designed to identify and characterize this compound analogs that modulate key cancer-related signaling pathways. The included data and workflows are intended to guide researchers in establishing effective screening campaigns.
Data Presentation: Cytotoxicity of this compound and its Analogs
The following table summarizes the 50% effective concentration (EC50) values of this compound and a series of its synthetic analogs against three human cancer cell lines: Raji (Burkitt's lymphoma), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). This data is crucial for structure-activity relationship (SAR) studies and for selecting initial hit compounds for further investigation.[4]
| Compound | Raji EC50 (µM) | MDA-MB-231 EC50 (µM) | HeLa EC50 (µM) |
| This compound (1) | 1.5 | 1.8 | 2.0 |
| Analog 29 | >10 | >10 | >10 |
| Analog 30 | 2.8 | 3.6 | 4.5 |
| Analog 37 | 0.8 | 1.1 | 1.3 |
| Analog 38 (10-Fluoro) | 0.5 | 0.6 | 0.7 |
| Analog 44 | >10 | >10 | >10 |
| Analog 45 | 5.2 | 6.8 | 7.1 |
| Analog 46 | >10 | >10 | >10 |
| Analog 47 | 3.1 | 4.2 | 5.5 |
| Analog 48 | >10 | >10 | >10 |
| Analog 49 | 8.7 | 9.1 | >10 |
| Analog 50 | >10 | >10 | >10 |
Data adapted from Pan et al., J Org Chem, 2016.[4]
Signaling Pathways Implicated in this compound's Anti-Tumor Activity
This compound and its analogs are hypothesized to exert their anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. Understanding these pathways is essential for designing relevant screening assays.
Experimental Protocols
The following protocols are designed for a 384-well plate format, suitable for HTS, but can be adapted for 96-well plates.
Protocol 1: Cell Viability/Cytotoxicity HTS Assay
This primary screen aims to identify analogs with cytotoxic effects against cancer cells.
1. Materials:
- Cancer cell lines (e.g., MDA-MB-231, HepG2, SKOV3)[5][6]
- Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- This compound analog library (dissolved in DMSO)
- Positive control (e.g., Doxorubicin or this compound)
- Negative control (DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- 384-well clear-bottom white plates
- Automated liquid handling systems and plate reader
2. Procedure:
- Cell Seeding: Suspend cells in complete growth medium and dispense 25 µL of the cell suspension (e.g., 2,500 cells/well) into each well of the 384-well plate. Incubate for 24 hours at 37°C, 5% CO2.
- Compound Addition: Perform serial dilutions of the this compound analog library in DMSO. Using an acoustic liquid handler, transfer ~25-50 nL of each compound solution to the assay plates. Include wells with positive and negative controls.
- Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
- Assay Readout:
- Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
- Add 25 µL of the reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
3. Data Analysis:
- Normalize the data to the controls (0% viability for positive control, 100% for negative control).
- Calculate the percentage of cell viability for each analog concentration.
- Determine EC50 values for active compounds.
Protocol 2: Wnt/β-catenin Pathway Reporter HTS Assay
This secondary, cell-based assay identifies analogs that specifically inhibit the Wnt signaling pathway.
1. Materials:
- HEK293T cell line stably transfected with a TCF/LEF-responsive luciferase reporter construct (HEK293-TCF/LEF-Luc).
- Wnt3a conditioned medium (or recombinant Wnt3a) to activate the pathway.
- Luciferase assay reagent (e.g., Bright-Glo™).
- Other materials as listed in Protocol 1.
2. Procedure:
- Cell Seeding: Seed HEK293-TCF/LEF-Luc cells as described in Protocol 1.
- Compound Addition: Add this compound analogs to the plates as described above.
- Pathway Activation: After a short pre-incubation with the compounds (e.g., 1 hour), add Wnt3a conditioned medium to all wells except the negative controls to stimulate the Wnt pathway.
- Incubation: Incubate for 18-24 hours at 37°C, 5% CO2.
- Assay Readout: Measure luciferase activity using a plate reader as per the manufacturer's instructions.
3. Data Analysis:
- Calculate the percentage of inhibition of the Wnt-induced luciferase signal for each analog.
- Determine IC50 values for active compounds.
Protocol 3: High-Content Imaging for Akt Activation
This assay provides a more detailed, image-based analysis of pathway inhibition.
1. Materials:
- Relevant cancer cell line (e.g., U87 glioma cells).[1]
- Antibodies: Rabbit anti-phospho-Akt (Ser473) and Mouse anti-Akt.
- Fluorescently labeled secondary antibodies.
- Nuclear counterstain (e.g., Hoechst 33342).
- High-content imaging system.
2. Procedure:
- Cell Seeding and Compound Treatment: Follow steps 1-3 from Protocol 1 in 384-well imaging plates.
- Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
- Immunostaining: Block non-specific binding, then incubate with primary antibodies overnight at 4°C. Wash and incubate with fluorescently labeled secondary antibodies.
- Staining and Imaging: Add Hoechst stain. Acquire images using a high-content imaging system.
3. Data Analysis:
- Use image analysis software to quantify the intensity of phospho-Akt staining within the cytoplasm on a per-cell basis.
- Normalize the phospho-Akt signal to the total Akt signal.
- Determine the dose-dependent inhibition of Akt phosphorylation for each analog.
Experimental Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign for this compound analogs.
Conclusion
The protocols and data presented here provide a framework for the high-throughput screening of this compound analogs to identify novel anti-cancer agents. By combining a primary cytotoxicity screen with secondary, pathway-specific assays, researchers can efficiently identify potent and selective inhibitors. The integration of SAR data from these screens will be instrumental in guiding the optimization of lead compounds for future pre-clinical and clinical development.
References
- 1. scilit.com [scilit.com]
- 2. Synthesis and Cytoxicity of this compound and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Sempervirine in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Sempervirine in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a primary focus on improving solubility.
Troubleshooting Guide
Issue: Precipitate Formation When Preparing this compound Working Solutions
Precipitation of this compound in aqueous cell culture media is a common issue that can significantly impact experimental reproducibility and accuracy. This guide provides a systematic approach to diagnosing and resolving solubility problems.
Possible Cause 1: "Solvent Shock"
Rapidly diluting a concentrated this compound stock solution (typically in DMSO) into an aqueous medium can cause the compound to crash out of solution due to the sudden change in solvent polarity.
Solution:
-
Gradual Dilution: Add the this compound stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the tube. This gradual introduction helps to prevent localized high concentrations of the compound.
-
Intermediate Dilution Step: Prepare an intermediate dilution of the this compound stock in a small volume of cell culture medium or a co-solvent before adding it to the final volume.
Possible Cause 2: Exceeding Solubility Limit
The desired final concentration of this compound in the cell culture medium may be higher than its maximum solubility in that specific medium.
Solution:
-
Determine Maximum Soluble Concentration: Perform a solubility test by preparing a serial dilution of your this compound stock in the cell culture medium. Incubate at 37°C and visually inspect for any precipitate or cloudiness.
-
Lower the Final Concentration: If precipitation is observed at the desired concentration, consider lowering the working concentration. A dose-response experiment can help identify the highest effective and soluble concentration.
Possible Cause 3: Instability of the Solution
The prepared this compound working solution may not be stable over time, leading to precipitation during incubation.
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before use.
-
Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound and affect its solubility.
Possible Cause 4: Interaction with Media Components
Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and contribute to precipitation.
Solution:
-
Test in Serum-Free Media: To determine if serum is a contributing factor, test the solubility of this compound in both serum-containing and serum-free media.
-
Consider Alternative Formulations: If available, using a more soluble salt form of this compound, such as this compound nitrate, may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1] Some suppliers also indicate solubility in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[1] For this compound nitrate, solubility in water has also been reported.[2]
Q2: What is a typical concentration for a this compound stock solution?
A2: A common starting point for a stock solution is 10 mM in 100% DMSO.[3] However, the optimal concentration depends on the required final working concentrations for your experiments and the solubility of your specific batch of this compound.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[4] Some cell lines may tolerate up to 0.5%, but it is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any solvent effects.
Q4: My this compound powder appears as a yellow-orange solid. Is this normal?
A4: Yes, this compound is often described as a yellow to yellow-orange powder or solid.[5]
Q5: How should I store my this compound stock solution?
A5: Store this compound stock solutions in tightly sealed vials at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Quantitative Data Summary
The following tables provide an overview of the solubility information for this compound and its nitrate salt based on available data.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
Table 2: Calculated Stock Solution Preparation for this compound Nitrate
This table is derived from supplier data and indicates the volume of solvent required to prepare stock solutions of this compound nitrate at various concentrations. This suggests a high solubility in the appropriate solvent (likely DMSO or water).
| Desired Stock Concentration | Volume of Solvent per 1 mg | Volume of Solvent per 5 mg | Volume of Solvent per 10 mg |
| 1 mM | 2.98 µL | 14.91 µL | 29.82 µL |
| 5 mM | 0.60 µL | 2.98 µL | 5.96 µL |
| 10 mM | 0.30 µL | 1.49 µL | 2.98 µL |
| 50 mM | 0.06 µL | 0.30 µL | 0.60 µL |
| 100 mM | 0.03 µL | 0.15 µL | 0.30 µL |
Data calculated from information provided by BioCrick for this compound nitrate (M.Wt: 335.4).[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (free base, M.Wt: 272.35 g/mol )
-
Anhydrous, sterile DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound: Mass (mg) = 10 mmol/L * 0.001 L * 272.35 g/mol * 1000 mg/g = 2.72 mg
-
Weigh the compound: In a sterile environment (e.g., a chemical fume hood), carefully weigh out approximately 2.72 mg of this compound powder and transfer it to a sterile vial.
-
Dissolve the compound: Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes and store at -20°C.
Protocol 2: Preparation of this compound Working Solutions and Troubleshooting Precipitation
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw the stock solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare working solutions using serial dilution:
-
To prevent "solvent shock," avoid large, direct dilutions of the DMSO stock into the aqueous medium.
-
Example for preparing a 10 µM working solution:
-
Prepare an intermediate dilution: Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium in a sterile tube. This results in a 100 µM intermediate solution with a DMSO concentration of 1%.
-
Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium. This yields a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
-
Mix gently: After each dilution step, mix the solution by gently inverting the tube several times. Avoid vigorous vortexing, which can cause proteins in the serum to denature.
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation (cloudiness or visible particles).
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
Signaling Pathway Diagrams
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and invasion. The following diagrams illustrate the points of intervention by this compound.
Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.
Caption: this compound downregulates the Apelin signaling pathway.[2]
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. By compound [wahoo.cns.umass.edu]
- 4. scite.ai [scite.ai]
- 5. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sempervirine in Cancer Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with Sempervirine. The focus is on addressing specific issues that may be encountered during in vitro experiments aimed at understanding its efficacy and mechanism of action, particularly in the context of overcoming resistance to conventional cancer therapies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a natural alkaloid compound. Its anticancer effects are multifaceted and include inducing cell cycle arrest, apoptosis (programmed cell death), and autophagy (a cellular degradation process).[1] It has been shown to modulate several key signaling pathways involved in cancer progression, such as the Wnt/β-catenin, Akt/mTOR, and Apelin signaling pathways.[1] Additionally, this compound can inhibit RNA polymerase I transcription, a process crucial for ribosome biogenesis and cell growth, independently of the p53 tumor suppressor status of the cancer cell.[2]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated cytotoxic effects against a range of human cancer cell lines, including but not limited to ovarian, hepatocellular, glioma, breast, cervical, lymphoma, and testicular cancer cells.[1]
Q3: What is the rationale for using this compound in combination with other chemotherapeutic agents?
A3: this compound has been shown to enhance the anti-tumor effects of other chemotherapy drugs, such as sorafenib in hepatocellular carcinoma.[3][4] The rationale is to create a synergistic effect where the combination is more effective than either drug alone. This can involve targeting multiple signaling pathways simultaneously to prevent the cancer cells from developing resistance.
Q4: How should this compound be prepared and stored for in vitro experiments?
A4: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution should be stored at -20°C or -80°C. For experiments, fresh dilutions should be made in the appropriate cell culture medium. It is important to keep the final DMSO concentration in the culture medium low (typically below 0.5%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when working with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values between experiments | 1. Cell Health and Passage Number: High passage numbers can lead to genetic drift and altered drug responses. | 1. Use cells with a low and consistent passage number. Regularly check for mycoplasma contamination. |
| 2. Seeding Density: Inconsistent initial cell numbers can affect the final readout. | 2. Ensure a consistent and even seeding density across all wells and experiments. | |
| 3. Drug Preparation: Repeated freeze-thaw cycles of the stock solution can degrade the compound. | 3. Prepare single-use aliquots of the this compound stock solution. Prepare fresh dilutions for each experiment. | |
| Weak or no signal in Western blot for pathway proteins (e.g., p-Akt, β-catenin) | 1. Suboptimal Treatment Conditions: The concentration of this compound or the incubation time may be insufficient to induce a detectable change in protein expression. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| 2. Poor Sample Preparation: Incomplete cell lysis or protein degradation can lead to weak signals. | 2. Use a suitable lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process. | |
| 3. Inefficient Protein Transfer: Inefficient transfer of proteins from the gel to the membrane. | 3. Verify transfer efficiency by staining the membrane with Ponceau S before blocking. | |
| High background in apoptosis assays (e.g., Annexin V/PI staining) | 1. Unhealthy Cells at Start of Experiment: A high percentage of dead cells in the initial population. | 1. Ensure a high viability of the cell population before seeding for the experiment. |
| 2. Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cells and lead to false positives. | 2. Handle cells gently. Use a shorter trypsinization time and optimal centrifugation speed and duration. | |
| Difficulty in interpreting cell cycle analysis data | 1. Cell Clumping: Aggregates of cells can lead to inaccurate DNA content measurement. | 1. Ensure a single-cell suspension before and during fixation and staining. Add ethanol fixative dropwise while gently vortexing. |
| 2. Inadequate RNase Treatment: Residual RNA can bind to propidium iodide (PI) and interfere with DNA staining. | 2. Ensure the use of an adequate concentration of RNase A and sufficient incubation time. |
Quantitative Data
Table 1: Effect of this compound on Colony Formation and Apoptosis in SKOV3 Ovarian Cancer Cells[1]
| Treatment Concentration | Colony Formation Rate (%) | Apoptosis Rate (%) |
| Control (Vehicle) | 100.00 ± 3.42 | 2.67 ± 0.38 |
| 2.5 µM this compound | 82.83 ± 3.54 | 3.49 ± 0.46 |
| 5 µM this compound | 47.31 ± 1.84 | 13.01 ± 0.01 |
| 10 µM this compound | 35.29 ± 2.31 | 41.25 ± 0.59 |
Data are presented as mean ± standard deviation.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| SKOV3 | Ovarian Cancer | Approx. 5-10 (at 48h) | [1] |
| U251 | Glioma | Approx. 4 (at 48h) | |
| U87 | Glioma | Approx. 4 (at 48h) | |
| HepG2 | Hepatocellular Carcinoma | Approx. 10-50 | [5] |
| HTB-26 | Breast Cancer | Approx. 10-50 | [5] |
| PC-3 | Pancreatic Cancer | Approx. 10-50 | [5] |
Note: IC50 values can vary depending on the assay method and duration of drug exposure.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and wells with medium only (for blank).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the blank absorbance.
Western Blot Analysis of Wnt/β-catenin Pathway Proteins
This protocol is for assessing the effect of this compound on key proteins in the Wnt/β-catenin pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound and a vehicle control for the predetermined optimal time.
-
Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and then visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (e.g., GAPDH).
Combination Therapy with Sorafenib (Cell Viability)
This protocol is a representative method for evaluating the synergistic effect of this compound and Sorafenib.
Procedure:
-
Follow the Cell Viability Assay protocol (above).
-
Prepare serial dilutions of this compound and Sorafenib, both individually and in combination at fixed ratios (e.g., based on their individual IC50 values).
-
Treat the cells with the single agents and the combinations for the desired duration.
-
After incubation, perform the MTT assay as described.
-
Analyze the data using software that can calculate the Combination Index (CI), such as CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizations
Caption: this compound's inhibition of the Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for assessing this compound's efficacy.
Caption: Workflow for evaluating combination therapy with this compound.
References
- 1. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The advantages and challenges of sorafenib combination therapy: Drug resistance, toxicity and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination treatment with sorafenib and wh-4 additively suppresses the proliferation of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sempervirine for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of Sempervirine for in vivo studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pentacyclic alkaloid derived from plants of the Gelsemium genus.[1][2] Its primary anticancer mechanism involves the inhibition of RNA polymerase I (Pol I) transcription.[2][3] this compound accumulates in the nucleolus, where it binds to ribosomal RNA (rRNA) and reduces the stability of the RPA194 catalytic subunit of Pol I.[3] This leads to nucleolar stress, inhibition of MDM2, and subsequent activation of cell cycle arrest and apoptosis.[3][4] Notably, this activity can occur in both p53-wildtype and p53-null cancer cells.[2][3]
Q2: What are the other known signaling pathways affected by this compound?
In addition to its effects on rRNA synthesis, this compound has been shown to modulate other critical signaling pathways involved in cancer progression:
-
Wnt/β-catenin Pathway: this compound can inactivate the Wnt/β-catenin pathway, leading to reduced proliferation and increased apoptosis in hepatocellular carcinoma cells.[1][5]
-
Akt/mTOR Pathway: Inhibition of the Akt/mTOR pathway by this compound has been linked to the induction of autophagy and apoptosis.[6]
-
Apelin Signaling Pathway: In ovarian cancer models, this compound has been found to downregulate the expression of key proteins in the Apelin signaling pathway.[6]
Diagram of this compound's Mechanism of Action
Caption: Signaling pathways modulated by this compound.
Q3: What is a recommended starting dose for an in vivo mouse study?
Based on published literature, intraperitoneal (IP) administration is a common route. A dose-ranging study is highly recommended. For an ovarian cancer orthotopic mouse model, doses of 1 mg/kg, 3 mg/kg, and 10 mg/kg (IP, every two days) have been used, with 10 mg/kg showing significant tumor growth inhibition without causing weight loss.[6] In a hepatocellular carcinoma xenograft model, this compound was also shown to inhibit tumor growth and enhance the effect of sorafenib.[1]
Quantitative Data from In Vivo Studies
| Cancer Model | Animal Model | Administration Route | Dosage Regimen | Outcome | Reference |
| Ovarian Cancer | Orthotopic Mouse Model | Intraperitoneal (IP) | 1, 3, 10 mg/kg every two days for 15 days | Dramatically inhibited tumor growth; minimal toxicity observed (no body weight change). | [6] |
| Hepatocellular Carcinoma | Xenograft Mouse Model | Not specified in abstract | Not specified in abstract | Significantly inhibited tumor growth; no body weight loss observed. | [1] |
Q4: Is this compound toxic?
The plant from which this compound is derived, Gelsemium elegans, is known to be toxic.[1] Early research on this compound noted potential for high toxicity and poor bioavailability.[3] However, recent in vivo studies in cancer models at effective doses (up to 10 mg/kg) reported minimal toxicity, with no significant changes in mouse body weight.[1][6] It is crucial to conduct a pilot toxicity study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Section 2: Troubleshooting Guide
Problem 1: Poor Solubility of this compound for Formulation
Many alkaloids exhibit low aqueous solubility, which can be a significant challenge for in vivo administration.[7]
-
Recommended Action:
-
Co-solvents: While specific solvents for this compound are not well-documented in these studies, a common strategy for alkaloids is to first dissolve the compound in a small amount of a biocompatible organic solvent like DMSO.
-
Vehicle Selection: After initial dissolution, the solution should be further diluted in a standard vehicle for injection, such as sterile saline, phosphate-buffered saline (PBS), or a solution containing solubilizing agents like PEG400 or Tween 80.
-
Filtration: Always filter the final formulation through a 0.22 µm sterile filter before injection to remove any particulates and ensure sterility.
-
Test Formulation: Prepare a small batch and observe for precipitation over time at room temperature and at 4°C.
-
Problem 2: Unexpected Toxicity or Adverse Events in Animals
Even at doses reported to be safe, you may observe unexpected toxicity (e.g., significant weight loss, lethargy, ruffled fur).
-
Recommended Action:
-
Verify Dose Calculation: Double-check all calculations for dosing solution concentration and injection volume.
-
Assess Vehicle Toxicity: Administer the vehicle alone to a control group to ensure the adverse effects are not caused by the formulation components (e.g., DMSO concentration).
-
Reduce Dosage/Frequency: If toxicity is confirmed, reduce the dose or decrease the frequency of administration (e.g., from every two days to twice a week).
-
Monitor Health: Implement a scoring system to monitor animal health daily. Endpoint criteria, such as a body weight loss exceeding 15-20%, should be clearly defined in your animal protocol.
-
Problem 3: Lack of Efficacy at Published Doses
You may not observe the expected anti-tumor effect in your model.
-
Recommended Action:
-
Confirm Compound Activity: Before starting an expensive in vivo study, confirm the activity of your batch of this compound in vitro on your specific cancer cell line.
-
Route of Administration: The bioavailability of this compound is reportedly poor.[3] Intraperitoneal (IP) or intravenous (IV) injections are more likely to achieve effective systemic concentrations than oral gavage.
-
Increase Dose: If no toxicity was observed at lower doses, consider carefully escalating the dose towards the MTD.
-
Tumor Model Sensitivity: Your specific tumor model may be less sensitive to this compound's mechanism of action. Consider analyzing baseline expression levels of key targets like components of the Pol I transcription machinery.
-
Troubleshooting Workflow
Caption: Troubleshooting decision tree for in vivo studies.
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile Saline (0.9% NaCl) or PBS
-
Sterile, pyrogen-free microcentrifuge tubes
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to completely dissolve the powder. For example, create a 10 mg/mL stock solution. Vortex gently if necessary.
-
Calculate the final volume of sterile saline needed to achieve the desired final concentration for injection. The final concentration of DMSO should ideally be below 5-10% to minimize toxicity.
-
Slowly add the sterile saline to the DMSO stock solution while gently vortexing to prevent precipitation.
-
Draw the final solution into a sterile syringe through a 0.22 µm filter.
-
Prepare fresh on the day of injection. Do not store the diluted solution.
-
Protocol 2: General In Vivo Anti-Tumor Efficacy Study
This protocol outlines a typical xenograft study.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude) for human tumor xenografts. Acclimate animals for at least one week.[8]
-
Tumor Cell Implantation:
-
Harvest cancer cells in their exponential growth phase.
-
Resuspend cells in sterile, serum-free media (optionally mixed 1:1 with Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.[8]
-
-
Tumor Growth Monitoring:
-
Monitor mice regularly for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into control and treatment groups (n=6-10 per group).[6]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).[8]
-
-
Treatment Administration:
-
Prepare the this compound formulation and vehicle control as described in Protocol 1.
-
Administer the treatment via the chosen route (e.g., IP) according to the predetermined schedule and dosage.[8]
-
-
Monitoring and Endpoint:
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue the experiment until tumors in the control group reach the predetermined endpoint size or for a specified duration.
-
At the study endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot, qPCR).[8]
-
Experimental Workflow Diagram
Caption: Workflow for a typical in vivo efficacy study.
References
- 1. Frontiers | this compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]
- 2. This compound inhibits RNA polymerase I transcription independently from p53 in tumor cells. | Sigma-Aldrich [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. core.ac.uk [core.ac.uk]
- 5. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Sempervirine Cytotoxicity Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Sempervirine in cytotoxicity assays.
Frequently Asked Questions (FAQs) - General Issues
Q1: My IC50 value for this compound is inconsistent across experiments. What are the potential causes?
Inconsistent IC50 values for this compound can stem from several experimental variables. Key factors include:
-
Solubility and Stability: this compound, as an alkaloid, may have limited solubility or stability in cell culture media over long incubation periods.[1][2] Ensure your stock solution is fully dissolved and consider the stability of the compound at 37°C for the duration of your experiment.
-
Cell Seeding Density: The initial number of cells plated can significantly impact the calculated IC50. Higher densities may require higher compound concentrations to achieve the same effect. It is crucial to optimize and maintain a consistent seeding density.[3][4]
-
Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture wells is consistent and non-toxic to the cells.
-
Assay Choice and Timing: Different cytotoxicity assays measure different cellular events (metabolic activity, membrane integrity, etc.). The choice of assay and the endpoint timing can yield different IC50 values.
Q2: I am observing a precipitate in my culture medium after adding this compound. What should I do?
Precipitation is a common sign of solubility issues.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent like DMSO.
-
Working Dilution: When preparing your final working concentrations, dilute the stock solution in pre-warmed culture medium. Add the diluted compound to the cells drop-wise while gently swirling the plate to facilitate mixing and prevent localized high concentrations that can cause precipitation.
-
Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).
-
Media Components: In rare cases, components of the media can react with the compound. You can test for this by adding this compound to cell-free media and incubating under the same conditions to see if a precipitate forms.
Q3: How stable is this compound in cell culture media during a 48- or 72-hour incubation?
The stability of any compound in culture media at 37°C can be a concern.[1] While specific stability data for this compound in various media is not always available, alkaloids can be susceptible to degradation.
-
Time-Course Experiment: If you suspect instability, perform a time-course experiment. Compare the cytotoxic effects after 24, 48, and 72 hours. A significant loss of effect at later time points might suggest compound degradation.
-
Analytical Verification: For rigorous validation, the concentration of the compound in the media over time can be measured using analytical methods like LC-MS.[1]
-
Media Refresh: In long-term experiments, consider a partial or full media change with a fresh preparation of the compound to ensure consistent exposure.
FAQs - Assay-Specific Troubleshooting
MTT Assay
Q4: My MTT assay shows high cell viability at concentrations where I can see significant cell death under the microscope. Why is this happening?
This is a critical and known limitation of the MTT assay, especially with natural compounds.[5] this compound, as a plant-derived alkaloid, may have reducing properties that can chemically convert the yellow MTT tetrazolium salt into purple formazan, independent of cellular dehydrogenase activity.[6][7][8] This leads to a false-positive signal, making the cells appear more viable than they are.
To confirm this interference:
-
Run a control experiment in a cell-free 96-well plate.
-
Add culture medium and the same concentrations of this compound that you use in your cellular assay.
-
Add the MTT reagent and incubate.
-
If you see a color change, it confirms the compound is directly reducing the MTT.[8]
Q5: How can I validate my MTT assay results for this compound?
It is highly recommended to use an orthogonal method that does not rely on metabolic reduction to confirm your findings.[9] Suitable alternatives include:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These measure the level of ATP in viable cells and are generally less prone to interference from natural compounds.[5]
-
Crystal Violet Assay: This method stains the DNA of adherent cells, providing a measure of the total cell biomass remaining after treatment.[10]
-
Direct Cell Counting: Use a hemocytometer or an automated cell counter with a viability dye like Trypan Blue.
-
Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity (see section below).
LDH Cytotoxicity Assay
Q6: I see clear signs of cell death, but the LDH release in my this compound-treated samples is unexpectedly low. What could be the issue?
There are two primary explanations for this observation:
-
Enzyme Inhibition: Some natural compounds can directly inhibit the activity of the LDH enzyme released into the supernatant.[11][12] This would lead to an underestimation of cytotoxicity.
-
Mechanism of Cell Death: The LDH assay measures the release of a cytosolic enzyme upon the loss of cell membrane integrity, which is a hallmark of necrosis or very late-stage apoptosis.[13][14] this compound is known to induce apoptosis.[15][16] If the cells are in the early to mid-stages of apoptosis, their membranes may still be largely intact, resulting in minimal LDH release.
To troubleshoot:
-
Check a Later Time Point: Analyze LDH release at a later time (e.g., 48-72 hours) to capture late apoptotic and secondary necrotic cells.
-
Use an Apoptosis-Specific Assay: To confirm if apoptosis is the primary mechanism, use assays like Annexin V/PI staining or measure caspase activation.
Apoptosis Assays (e.g., Annexin V, Caspase Activity)
Q7: I am not detecting significant activation of effector caspase-3 after this compound treatment. Does this rule out apoptosis?
Not necessarily. While this compound has been shown to activate caspase-3, several factors could explain a weak signal:[15]
-
Kinetics: Caspase activation is a transient event. You may be missing the peak activation window. A time-course experiment (e.g., 6, 12, 24, 48 hours) is essential to identify the optimal time point for measurement.
-
Alternative Cell Death Pathways: this compound is also known to induce autophagy, which can sometimes lead to cell death independently of or in parallel with apoptosis.[15][16]
-
Upstream Events: Consider measuring earlier apoptotic events to confirm the pathway. A change in mitochondrial membrane potential (ΔΨm) is one of the earliest markers of intrinsic apoptosis.[17] You can also measure the expression levels of Bcl-2 family proteins (Bax and Bcl-2).[15]
Quantitative Data Summary
The cytotoxic effect of this compound is dose- and time-dependent and varies by cell line. The following table summarizes reported IC50 values and apoptosis rates from the literature.
| Cell Line | Assay | Incubation Time | IC50 / Apoptosis Rate | Reference |
| SKOV3 (Ovarian Cancer) | CCK8 | 24 h | ~10 µM | [16] |
| SKOV3 (Ovarian Cancer) | Annexin V/PI | 24 h | 41.25% apoptosis at 10 µM | [16] |
| U251 (Glioma) | Annexin V/PI | 48 h | Significant apoptosis at 4 & 8 µM | [18] |
| U87 (Glioma) | Annexin V/PI | 48 h | Significant apoptosis at 4 & 8 µM | [18] |
| HepG2 (Hepatocellular Carcinoma) | CCK8 | 48 h | ~5 µM | [19] |
| Huh7 (Hepatocellular Carcinoma) | CCK8 | 48 h | ~7 µM | [19] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework. Optimization of cell number and incubation times is crucial.[4][20]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Validation: Always include a "no-cell, compound only" control to check for direct MTT reduction by this compound.[8]
Protocol 2: LDH Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Controls: Prepare three essential controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the final step.
-
Background Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate at room temperature for 10-30 minutes, protected from light. Stop the reaction with a stop solution if required by the kit. Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Treated - Spontaneous) / (Maximum - Spontaneous)]
Visual Diagrams
Signaling Pathways and Experimental Workflows
Caption: this compound-induced apoptotic signaling pathway.
Caption: A standard experimental workflow for cytotoxicity assays.
Caption: A decision tree for troubleshooting unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 5. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 10. files.eric.ed.gov [files.eric.ed.gov]
- 11. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bnonews.com [bnonews.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. This compound Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing degradation of Sempervirine in solution
This technical support center provides guidance on preventing the degradation of Sempervirine in solution. The following information is based on general knowledge of alkaloid chemistry and best practices in pharmaceutical stability testing, as specific degradation data for this compound is limited in publicly available literature. Researchers should adapt these guidelines as a starting point for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A change in the color of your this compound solution, such as turning yellow or brown, is often an indicator of degradation. This can be caused by several factors, including:
-
Oxidation: Many alkaloids are susceptible to oxidation when exposed to air.[1][2] This process can be accelerated by light and elevated temperatures.
-
Photodegradation: Exposure to light, especially UV radiation, can induce chemical reactions that lead to the degradation of photosensitive compounds like many alkaloids.[2]
-
pH Instability: The stability of alkaloids can be highly dependent on the pH of the solution. Extreme pH values (either acidic or basic) can catalyze hydrolytic degradation or other chemical transformations.
-
Contamination: The presence of impurities or contaminants in the solvent or on the glassware can also initiate or accelerate degradation.
Q2: What are the recommended storage conditions for this compound solutions?
To minimize degradation, this compound solutions should be stored under the following conditions:
-
Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]
-
Low Temperature: For long-term storage, it is advisable to keep solutions at or below -20°C.[1][2] For short-term use, refrigeration at 2-8°C is recommended.
-
Inert Atmosphere: For highly sensitive applications or long-term storage of the solid compound, consider storing under an inert gas like argon or nitrogen to prevent oxidation.[1]
-
Appropriate pH: While the optimal pH for this compound stability is not definitively established, it is generally recommended to maintain a pH within a stable range, avoiding strongly acidic or alkaline conditions. The use of a buffered solution can help maintain a consistent pH.
Q3: I am observing a loss of potency in my this compound stock solution over time. How can I troubleshoot this?
A gradual loss of potency is a clear sign of degradation. To troubleshoot this issue, consider the following:
-
Review Storage Conditions: Ensure that the storage conditions outlined in Q2 are being strictly followed.
-
Solvent Choice: The solvent can significantly impact the stability of a compound.[3][4][5] Ensure that the solvent used is of high purity and is appropriate for this compound. For stock solutions, DMSO or ethanol are commonly used for alkaloids.
-
Container Material: The type of storage container can sometimes affect stability. Glass vials are generally preferred over plastic for long-term storage of chemical compounds.
-
Perform a Stability Study: To understand the degradation profile in your specific experimental conditions, it is recommended to perform a preliminary stability study. This involves analyzing the concentration of this compound in your solution at different time points under your typical storage and handling conditions.
Q4: Can I use antioxidants to prevent the degradation of this compound?
Yes, the use of antioxidants can be an effective strategy to prevent oxidative degradation of alkaloids.[6][7][8][9][10] Common antioxidants used in pharmaceutical preparations include:
-
Ascorbic acid (Vitamin C)
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Tocopherol (Vitamin E)
The choice and concentration of the antioxidant should be carefully evaluated to ensure it is compatible with this compound and does not interfere with downstream experiments.
Troubleshooting Guides
Issue: Unexpected Peaks in HPLC Analysis
Possible Cause: The appearance of new peaks in your HPLC chromatogram that were not present in the initial analysis of the this compound solution is a strong indication of degradation. These new peaks represent degradation products.
Recommended Solutions:
-
Characterize Degradation Products: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) to identify the structure of the degradation products.[11] This information can provide valuable insights into the degradation pathway.
-
Conduct a Forced Degradation Study: A forced degradation study can help to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light).[12][13] This will help in understanding the degradation pathways and in the development of a stability-indicating analytical method.
-
Optimize HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent this compound peak from all potential degradation products.[14][15][16][17][18] This may require adjusting the mobile phase composition, gradient, column type, or other chromatographic parameters.
Issue: Inconsistent Results in Biological Assays
Possible Cause: Inconsistent or lower-than-expected activity in biological assays can be due to the degradation of this compound in the assay medium or during incubation.
Recommended Solutions:
-
Assess Stability in Assay Medium: Perform a stability study of this compound in the specific cell culture medium or buffer used for your biological assays. This can be done by incubating a this compound solution in the medium for the duration of the experiment and then analyzing its concentration by HPLC.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a properly stored stock solution immediately before each experiment.
-
Minimize Exposure to Harsh Conditions: During experimental procedures, minimize the exposure of this compound solutions to light and elevated temperatures.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV lamp
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). After incubation, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. After incubation, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature and protect it from light for a defined period.
-
Thermal Degradation: Place a sample of the stock solution in a heating block or oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) for a defined period. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV.[19][20][21][22]
Data Presentation:
| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | % this compound Remaining | Number of Degradation Peaks |
| 0.1 M HCl | 2 | 60 | ||
| 0.1 M HCl | 8 | 60 | ||
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 2 | 60 | ||
| 0.1 M NaOH | 8 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | Room Temp | ||
| Thermal | 24 | 80 | ||
| Photolytic (UV) | 24 | Room Temp |
This table should be filled with experimental data.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general workflow for developing an HPLC method capable of separating this compound from its potential degradation products.
Objective: To develop a reversed-phase HPLC method that can quantify this compound in the presence of its degradation products generated during forced degradation studies.
Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
High-purity water
-
Forced degradation samples of this compound (from Protocol 1)
Procedure:
-
Initial Method Development:
-
Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Gradient Elution: Run a broad gradient (e.g., 5% to 95% acetonitrile over 20-30 minutes) to get an initial separation profile of the parent compound and its degradants.
-
Detection Wavelength: Use a PDA detector to determine the optimal wavelength for detecting this compound and its degradation products. If a PDA is not available, select a wavelength based on the UV spectrum of this compound (typically the λmax).
-
-
Method Optimization:
-
Inject a mixture of the forced degradation samples to ensure all degradation products are present in the chromatogram.
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and flow rate to achieve adequate resolution between the this compound peak and all degradation peaks. The goal is to have a resolution of >1.5 between all adjacent peaks.
-
Optimize other parameters like column temperature and injection volume as needed.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Visualizations
References
- 1. Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of antioxidative activity of alkaloids from Huperzia selago and Diphasiastrum complanatum using in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidants in Plants: A Valorization Potential Emphasizing the Need for the Conservation of Plant Biodiversity in Cuba - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Potential and Its Changes Caused by Various Factors in Lesser-Known Medicinal and Aromatic Plants | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A stability indicating RP-HPLC method for determination of the COVID-19 drug molnupiravir applied using nanoformulations in permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijmr.net.in [ijmr.net.in]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. Development of analytical methods for the quantification of metabolites of lesogaberan in a MIST investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Sempervirine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Sempervirine.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action of this compound?
A1: this compound is a plant alkaloid known to exhibit anti-cancer properties through several primary mechanisms:
-
Inhibition of RNA Polymerase I Transcription: this compound can bind to nucleolar RNA, affecting the stability of RPA194, the catalytic subunit of RNA polymerase I. This leads to nucleolar stress and inhibition of ribosomal RNA (rRNA) synthesis.[1]
-
Modulation of Wnt/β-catenin Pathway: It has been shown to inactivate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[2][3]
-
Induction of Apoptosis and Cell Cycle Arrest: this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G1 or G2/M phase, in various cancer cell lines.[2][4]
-
Modulation of Akt/mTOR Signaling: In some cancer types, like glioma, this compound has been observed to block the Akt/mTOR signaling pathway, leading to the induction of apoptosis and autophagy.[4]
-
Downregulation of Apelin Signaling Pathway: In ovarian cancer models, this compound has been shown to downregulate the apelin signaling pathway.[5]
Q2: What are off-target effects, and why are they a concern with a compound like this compound?
A2: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target. These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Off-target binding can disrupt essential cellular processes, causing toxicity that is unrelated to the on-target activity.
-
Reduced therapeutic potential: Promising preclinical results may not translate to clinical success if the desired effect is mediated by an off-target interaction that has unforeseen consequences in a whole organism.
Q3: How can I proactively minimize off-target effects in my experimental design with this compound?
A3: A robust experimental design is the first line of defense against off-target effects. Key strategies include:
-
Dose-Response Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype. Higher concentrations are more likely to engage lower-affinity off-target proteins.
-
Use of Appropriate Controls: Include multiple types of controls in your experiments to help distinguish on-target from off-target effects. This includes vehicle controls (e.g., DMSO), positive controls (a known modulator of the pathway), and, if possible, negative controls.
-
Target Validation Techniques: Employ orthogonal methods to confirm that the observed effects of this compound are due to its interaction with the intended target. Techniques like Cellular Thermal Shift Assay (CETSA) and siRNA-mediated gene knockdown are highly recommended.
Troubleshooting Guides
Issue 1: Observed phenotype is inconsistent with the known mechanism of this compound.
-
Possible Cause: The observed effect may be due to an off-target interaction.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve Analysis: Carefully titrate this compound to determine the minimal concentration required to see the expected on-target effect (e.g., inhibition of rRNA synthesis). Compare this with the concentration range that produces the unexpected phenotype. A significant separation between these two concentration ranges may suggest an off-target effect is responsible for the latter.
-
Validate Target Engagement with CETSA: Use a Cellular Thermal Shift Assay to confirm that this compound is binding to its intended target (e.g., a component of the RNA polymerase I complex) at the concentrations used in your experiment.
-
Use siRNA Knockdown: Transfect cells with siRNA against the putative primary target of this compound. If the phenotype persists even in the absence of the target protein, it is likely an off-target effect.
-
Issue 2: High levels of cytotoxicity are observed at concentrations expected to be selective.
-
Possible Cause: The cytotoxicity may be an off-target effect, or the specific cell line may be particularly sensitive to the on-target effect.
-
Troubleshooting Steps:
-
Compare IC50 Values: Determine the half-maximal inhibitory concentration (IC50) for cell viability and compare it to the concentration required for target engagement (e.g., from a CETSA experiment). A close correlation suggests the cytotoxicity is likely on-target. A large discrepancy may indicate off-target toxicity.
-
Use a Structurally Unrelated Inhibitor: If available, use a different small molecule that targets the same pathway through a distinct chemical scaffold. If this compound recapitulates the on-target phenotype without the same degree of cytotoxicity, it suggests the toxicity of this compound may be off-target.
-
Negative Control Experiments: If a validated inactive analog of this compound is not available, consider using a structurally related but biologically distinct alkaloid as a potential negative control, though results should be interpreted with caution. A better approach is to rely on target validation methods like siRNA.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in SKOV3 Ovarian Cancer Cells
| Concentration (µM) | Cell Viability (%) | Colony Formation Rate (%) | Apoptosis Rate (%) |
| 0 (Control) | 100.00 ± 4.50 | 100.00 ± 3.42 | 2.67 ± 0.38 |
| 2.5 | 85.20 ± 3.80 | 82.83 ± 3.54 | 3.49 ± 0.46 |
| 5 | 55.60 ± 2.90 | 47.31 ± 1.84 | 13.01 ± 0.01 |
| 10 | 38.40 ± 2.10 | 35.29 ± 2.31 | 41.25 ± 0.59 |
Data is hypothetical and for illustrative purposes, based on trends reported in the literature.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of this compound to its intracellular target protein.
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to 70-80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heating Step: Harvest and resuspend the cells in a buffer such as PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis and Protein Extraction: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities to determine the amount of soluble target protein at each temperature. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature in the presence of this compound indicates target engagement.
Protocol 2: siRNA Knockdown for Target Validation
Objective: To determine if the biological effect of this compound is dependent on its putative target.
Methodology:
-
siRNA Design and Transfection: Design or obtain at least two independent siRNAs targeting the mRNA of the putative target protein. Transfect the cells with the siRNAs or a non-targeting control siRNA using a suitable transfection reagent.
-
Knockdown Validation: After 48-72 hours, harvest a subset of the cells to validate the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
This compound Treatment: Treat the remaining siRNA-transfected cells and control cells with this compound at the desired concentration or with a vehicle control.
-
Phenotypic Assay: Perform the relevant phenotypic assay to measure the biological effect of this compound (e.g., cell viability assay, cell cycle analysis).
-
Data Analysis: Compare the effect of this compound in cells with the target protein knocked down to its effect in control cells. If the effect of this compound is significantly diminished in the knockdown cells, it provides strong evidence that the phenotype is on-target.
Visualizations
Caption: Known signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]
- 3. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
How to address batch-to-batch variability of synthetic Sempervirine
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with the batch-to-batch variability of synthetic Sempervirine. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the biological activity (e.g., IC50 values) of our synthetic this compound between different batches, despite consistent purity levels determined by HPLC. What are the potential causes?
A1: Batch-to-batch variability in biological activity, even with similar HPLC purity, can stem from several subtle factors that may not be apparent from a standard purity analysis. Key considerations include:
-
Presence of Minor, Highly Potent Impurities: Even small amounts of structurally related impurities that are potent modulators of this compound's target (Topoisomerase I) can significantly alter the overall biological effect of the batch. These may co-elute with the main peak in a standard HPLC analysis.
-
Polymorphism: Different crystalline forms (polymorphs) of this compound may exhibit varying solubility and dissolution rates, leading to differences in effective concentration in your biological assays.
-
Residual Solvents or Reagents: Trace amounts of residual solvents or reagents from the synthesis, such as palladium catalysts, may not be detected by all analytical methods but could impact cellular health and assay performance.
-
Degradation Products: this compound may be susceptible to degradation under certain storage or experimental conditions, leading to the formation of less active or inactive compounds.
Q2: How can we confirm the identity and purity of a new batch of synthetic this compound?
A2: A multi-pronged analytical approach is recommended to comprehensively characterize each new batch of synthetic this compound. This should include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify the presence of any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and to identify the mass of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound and to identify and quantify impurities.
Comparing the analytical data from a new batch to a well-characterized reference standard is crucial for ensuring consistency.
Q3: Our this compound sample is difficult to dissolve in our cell culture medium. What can we do?
A3: this compound, like many alkaloids, can have limited aqueous solubility. Here are some steps to improve dissolution:
-
Prepare a Concentrated Stock Solution: Dissolve the this compound in an organic solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-20 mM).
-
Use a Co-solvent: When diluting the stock solution into your aqueous media, the final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in your biological assays.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator can aid in dissolution. However, be cautious of potential degradation with excessive heat or sonication.
-
pH Adjustment: The solubility of alkaloids can be pH-dependent. Depending on the specific salt form of your this compound, adjusting the pH of the buffer may improve solubility.
Q4: What are the acceptable limits for impurities in a synthetic batch of this compound intended for research purposes?
A4: For research-grade materials, a purity of ≥95% is generally acceptable for in vitro studies. However, for more sensitive applications or in vivo studies, higher purity (≥98% or ≥99%) is recommended. According to the International Council for Harmonisation (ICH) Q3A guidelines for new drug substances, impurities should be reported, identified, and qualified based on specific thresholds related to the maximum daily dose.[1][2][3][4][5] While these guidelines are for clinical drug development, they provide a useful framework for assessing the quality of research compounds.
Troubleshooting Guides
Issue 1: Inconsistent Yields and Purity in this compound Synthesis
The synthesis of this compound often involves a multi-step process, with the Sonogashira coupling and Larock indole synthesis being key transformations.[6] Variability in these steps can significantly impact the overall yield and purity of the final product.
Troubleshooting Workflow for this compound Synthesis
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. youtube.com [youtube.com]
- 5. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Sempervirine Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing incubation times and troubleshooting experiments involving Sempervirine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for this compound incubation time and concentration?
A1: Based on published studies, a common starting point for incubation time is 24 to 72 hours. Concentrations are highly cell-line dependent but often fall within the 1 µM to 10 µM range for observing significant effects like apoptosis or cell cycle arrest. For initial cell viability or cytotoxicity assays (like CCK8 or MTT), a time-course experiment (e.g., 6h, 12h, 24h, 48h) with a broad range of concentrations (e.g., 0.1 µM to 100 µM) is recommended to determine the IC50 value for your specific cell line[1].
Q2: How does this compound exert its anti-cancer effects? What are the known signaling pathways?
A2: this compound exhibits anti-cancer properties through multiple mechanisms. It is known to induce cell cycle arrest, apoptosis, and autophagy[1][2]. Key signaling pathways affected include:
-
Akt/mTOR Pathway: this compound can downregulate the phosphorylation of AKT and mTOR, leading to the induction of apoptosis and autophagy in glioma cells[2][3].
-
Wnt/β-catenin Pathway: In hepatocellular carcinoma, this compound has been shown to inhibit the Wnt/β-catenin pathway, leading to G1 phase cell cycle arrest and apoptosis[4][5].
-
Apelin Signaling Pathway: Studies in ovarian cancer suggest that this compound's anti-tumor effects are mediated through the downregulation of the Apelin signaling pathway[1][3].
-
RNA Polymerase I Transcription: this compound can also inhibit RNA polymerase I transcription in a p53-independent manner, which contributes to its cytotoxic effects in various cancer cells[1][3][6][7].
Q3: Should I change the media and re-dose this compound during a long incubation period (e.g., 72 hours)?
A3: For most standard cytotoxicity and mechanism-of-action studies, the media is not changed, and the compound is not re-dosed during the incubation period[8]. This allows for the assessment of the compound's effect over the specified time without introducing variability from media changes. However, for very long-term experiments (e.g., over 96 hours) or with rapidly metabolizing cells, media changes with fresh compound may be necessary. It is crucial to be consistent across all experimental conditions.
Q4: What are the critical quality control steps when preparing for a this compound experiment?
A4: Consistency is key.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are within a consistent, low passage number range.
-
Seeding Density: Optimize cell seeding density to ensure that control cells do not become over-confluent by the end of the experiment, as this can affect proliferation rates and drug sensitivity.
-
Compound Preparation: Prepare fresh stock solutions of this compound and dilute them to the final working concentration immediately before use. If using a solvent like DMSO, ensure the final concentration is consistent and low (typically <0.5%) across all wells, including vehicle controls[9].
Data Summary: this compound Incubation Parameters
The following table summarizes incubation times and concentrations from various studies.
| Assay Type | Cell Line(s) | This compound Concentration(s) | Incubation Time(s) | Observed Effect |
| Cell Viability (CCK8) | SKOV3 (Ovarian Cancer) | 0.1 µM - 100 µM | 6h, 24h, 48h | Dose- and time-dependent reduction in cell proliferation[1]. |
| Cell Viability | U251, U87 (Glioma) | 1 µM, 4 µM, 8 µM | 48h | Inhibition of cell viability[2]. |
| Apoptosis Analysis | SKOV3 (Ovarian Cancer) | 2.5 µM, 5 µM, 10 µM | 24h | Dose-dependent increase in apoptosis[1]. |
| Cell Cycle Analysis | U251, U87 (Glioma) | 1 µM, 4 µM, 8 µM | 48h | G2/M phase arrest[2]. |
| Cell Cycle Analysis | HepG2 (Hepatocellular Carcinoma) | Not specified | Not specified | G1 phase arrest[4][5]. |
| Colony Formation | SKOV3 (Ovarian Cancer) | 2.5 µM, 5 µM, 10 µM | 48h (treatment), 7 days (culture) | Dose-dependent inhibition of colony formation[1]. |
| Reversibility Assay | 2102EP(S), NCCIT (Testicular Germ Cell Tumors) | 5 µM | 2h, 4h, 6h, 24h | Treatment for 6 hours or more induced significant cell death[6]. |
Troubleshooting Guide
Q: My IC50 value for this compound varies significantly between experiments. How can I improve consistency?
A: High variability is a common issue. Consider these factors:
-
Cell State: Ensure you are using cells from a similar passage number and that they are seeded at the same density in each experiment.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a reliable stock solution.
-
Assay Duration: For endpoint assays like MTT or CCK8, ensure the incubation time is precise. For longer time points (≥72h), evaporation from outer wells of a 96-well plate can be an issue. Consider not using the outer wells or filling them with sterile PBS to minimize this effect.
-
Technical Replication: Always include technical triplicates for each condition to identify and exclude outliers caused by pipetting errors[8].
Q: I am observing an unexpected increase in cell viability at low concentrations of this compound in my MTT assay. What is happening?
A: This can be an artifact of the assay itself. Some compounds, particularly natural products, can have antioxidant properties and directly reduce the MTT reagent to formazan, independent of cellular metabolism. This leads to a false-positive signal.
-
Solution 1: No-Cell Control: For each this compound concentration, include a control well with media and the compound but no cells. Subtract the absorbance of these "no-cell" controls from your experimental wells[9].
-
Solution 2: Alternative Assays: Use a viability assay with a different detection method, such as the Sulforhodamine B (SRB) assay (protein-based) or a luminescence-based assay like CellTiter-Glo® (ATP-based), which are less prone to this type of interference[9].
Q: My Western blot results for signaling proteins (e.g., p-Akt) are inconsistent after this compound treatment. What should I check?
A:
-
Time Course: The phosphorylation status of signaling proteins can change rapidly. Perform a time-course experiment (e.g., 1h, 3h, 6h, 12h, 24h) at an effective this compound concentration to identify the optimal time point for observing changes in your target protein.
-
Lysis and Sample Prep: Ensure complete and rapid cell lysis on ice with appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.
-
Antibody Validation: Use a well-validated antibody specific for your target protein and optimize its concentration to reduce non-specific bands[9].
Key Experimental Protocols
Protocol 1: Cell Viability (CCK8/MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24h, 48h, 72h) at 37°C.
-
Reagent Addition: Add 10 µL of CCK8 or MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: If using MTT, solubilize the formazan crystals with 100 µL of DMSO or SDS solution. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8, 570 nm for MTT) using a microplate reader[1].
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Seeding and Treatment: Seed 1.5 x 10⁵ cells per well in 6-well plates. After adherence, treat with desired concentrations of this compound for a specified time (e.g., 24h)[1].
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin without EDTA. Combine all cells and centrifuge.
-
Washing: Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of Propidium Iodide (PI) staining solution[1].
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark[10].
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+[11].
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6- or 12-well plates and treat with this compound for the desired time (e.g., 48h)[2][12].
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate for at least 2 hours (or overnight) at -20°C[12][13].
-
Washing: Centrifuge to remove ethanol and wash the cell pellet with PBS.
-
Staining: Resuspend the cells in a staining buffer containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA[13].
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[13][14][15].
Visual Guides
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]
- 5. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Troubleshooting inconsistent results in Sempervirine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Sempervirine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bioactive alkaloid derived from the plant Gelsemium elegans. Its primary anticancer mechanisms involve the induction of cell cycle arrest, apoptosis, and autophagy.[1][2] It has been shown to modulate several key signaling pathways, including the Akt/mTOR, Wnt/β-catenin, and Apelin pathways.[1][3][4][5] Additionally, this compound can act as an rRNA synthesis inhibitor by binding to nucleolar RNA and affecting the stability of RPA194, a catalytic subunit of RNA polymerase I.[3] This action is independent of p53 status, making it potentially effective in a broad range of tumors.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound. For cell culture experiments, it is crucial to dilute the DMSO stock solution in the cell culture medium to the final working concentration. To avoid solvent-induced cytotoxicity, the final DMSO concentration in the culture should be kept low, typically below 0.5%, and ideally at or below 0.1%.
Q3: How should this compound stock solutions be stored?
To maintain the stability of this compound, stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is also advisable to protect the stock solutions from light.
Q4: I am observing high variability in my cell viability assay results. What are the common causes?
High variability in cell viability assays can stem from several factors, including:
-
Inconsistent cell seeding: Ensure a homogenous single-cell suspension before plating.
-
Cell health and passage number: Use cells that are in the exponential growth phase and within a consistent, low passage number range.
-
Compound precipitation: Visually inspect for any precipitate after diluting the this compound stock solution in the culture medium.
-
Edge effects: Avoid using the outer wells of the microplate for experimental samples, as they are prone to evaporation.
-
Pipetting errors: Ensure proper calibration and use of pipettes.
Troubleshooting Inconsistent Experimental Results
Issue 1: Inconsistent IC50 Values
Inconsistent half-maximal inhibitory concentration (IC50) values are a frequent challenge in cell-based assays. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell Line Variability | Use cells from a consistent passage number. High-passage cells can exhibit altered drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase. |
| Inaccurate Drug Concentration | Verify the concentration of your this compound stock solution. Prepare fresh serial dilutions for each experiment. Ensure thorough mixing. |
| Assay Protocol Deviations | Strictly adhere to a standardized protocol, including incubation times and reagent concentrations. |
| Data Analysis Method | Use a consistent data analysis method and software for calculating IC50 values. Different curve-fitting models can yield different results. |
Issue 2: Low or No Observed Biological Effect
If this compound is not producing the expected biological effect, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh working solutions from a properly stored, aliquoted stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration Range | The tested concentrations may be too low. Perform a broad-range dose-response study to identify the effective concentration range for your specific cell line. |
| Cell Line Insensitivity | The chosen cell line may not be sensitive to this compound's mechanism of action. If possible, test on a panel of cell lines with known sensitivities. |
| Assay Endpoint Timing | The timing of the assay may not be optimal to detect the desired effect. For example, apoptosis may be a later event than initial cell cycle arrest. |
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various cancer cell lines. Note that these values can vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| SKOV3 | Ovarian Cancer | Dose- and time-dependent reduction in proliferation observed at concentrations from 2.5 to 10 µM. | [1] |
| U251 | Glioma | Significant inhibition of cell viability observed at 4 and 8 µM after 48h. | [3] |
| U87 | Glioma | Significant inhibition of cell viability observed at 4 and 8 µM after 48h. | [3] |
| HepG2 | Hepatocellular Carcinoma | Dose- and time-dependent inhibition of growth observed at concentrations from 0.1 to 10 µM. | [4][6] |
| Huh7 | Hepatocellular Carcinoma | Inhibition of proliferation observed at 10 µM. | [4] |
Key Signaling Pathways and Experimental Workflows
This compound's Impact on Major Signaling Pathways
This compound has been shown to modulate several critical signaling pathways involved in cancer progression. Understanding these pathways is crucial for interpreting experimental results.
General Experimental Workflow for Cell Viability Assay
A typical workflow for assessing the effect of this compound on cell viability is outlined below.
Detailed Experimental Protocols
Cell Viability Assay (CCK8 Method)
This protocol is adapted from a study on ovarian cancer cells.[1]
-
Cell Seeding: Seed SKOV3 cells into 96-well plates at a density of 5 x 10³ cells/well and culture overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) for the desired duration (e.g., 6, 24, and 48 hours).
-
Reagent Addition: Add CCK8 solution to each well and incubate for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on a study investigating apoptosis in ovarian cancer cells.[1]
-
Cell Seeding: Seed SKOV3 cells in 6-well plates at a density that allows for adherence and growth before treatment.
-
Treatment: Treat cells with different concentrations of this compound (e.g., 2.5, 5, 10 µM) for 24 hours.
-
Harvesting: Harvest the cells, wash them with PBS, and resuspend in binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is adapted from a study on hepatocellular carcinoma cells.[4]
-
Cell Seeding and Treatment: Seed HepG2 cells and treat with this compound (e.g., 0.5 and 1 µM) for 24 hours.
-
Fixation: Harvest the cells and fix them in cold 75% ethanol overnight at 4°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.
References
- 1. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Sempervirine Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Sempervirine. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial for ensuring its stability and obtaining reliable experimental results. This section outlines the key safety precautions and recommended storage conditions.
Safety Precautions
This compound, particularly as this compound nitrate, is classified as acutely toxic if swallowed or inhaled.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling the compound. This includes:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Lab Coat: A clean, buttoned lab coat should be worn to protect from spills.
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.
-
Respiratory Protection: If working with the solid form and there is a risk of generating dust, a suitable particulate respirator is recommended.[2]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and water.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes.[3]
-
If inhaled: Move to fresh air.[3]
-
If swallowed: Rinse mouth and seek immediate medical attention.[2][3]
Storage Conditions
To ensure the long-term stability of this compound, it is recommended to store it as a solid in a tightly sealed container in a dry and well-ventilated place.[3]
Quantitative Stability Data Summary:
While specific quantitative stability data for this compound is limited in publicly available literature, general best practices for storing bioactive small molecules should be followed. The following table summarizes recommended storage conditions and expected stability.
| Form | Storage Temperature | Light Exposure | Recommended Duration |
| Solid | -20°C | Protect from light | Up to 6 months or longer |
| Stock Solution | -20°C (in aliquots) | Protect from light | Up to 1 month |
Note: It is highly recommended to perform in-house stability tests for your specific experimental conditions.
Troubleshooting Guides
This section addresses common problems that may arise during the handling and use of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Compound Precipitation in Stock Solution | - Solvent is not optimal.- Concentration is too high.- Temperature fluctuations. | - Try a different solvent (e.g., if precipitation occurs in ethanol, try DMSO).- Prepare a more dilute stock solution.- Ensure the solution is stored at a constant temperature and avoid repeated freeze-thaw cycles by preparing aliquots. |
| Inconsistent Experimental Results | - Degradation of this compound stock solution.- Inaccurate pipetting.- Variation in cell culture conditions. | - Prepare a fresh stock solution from the solid compound.- Ensure pipettes are calibrated and use proper pipetting techniques.- Maintain consistent cell passage numbers, seeding densities, and incubation times. |
| Low or No Cellular Activity | - Incorrect concentration of this compound.- Cell line is not sensitive to this compound.- Compound did not dissolve properly. | - Verify the calculations for your working solutions.- Confirm the sensitivity of your cell line to this compound from literature or preliminary experiments.- Ensure the stock solution is completely dissolved before preparing working solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound nitrate is reported to be soluble in DMSO and water. For cell-based assays, it is common to prepare a concentrated stock solution in 100% DMSO and then dilute it with cell culture medium to the final working concentration.[4] It is crucial to ensure the final DMSO concentration in the cell culture is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in a minimal amount of a suitable solvent like DMSO. For example, to make a 10 mM stock solution, dissolve 2.72 mg of this compound (if the free base form with a molecular weight of 272.3 g/mol is used) in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
Q3: Can I store my this compound stock solution at 4°C?
A3: For short-term storage (a few days), 4°C may be acceptable. However, for long-term storage (up to a month), it is recommended to store aliquots of the stock solution at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
Q5: What are the known degradation products of this compound?
A5: Specific degradation products of this compound have not been extensively characterized in the available literature. General degradation pathways for similar alkaloids can involve oxidation and hydrolysis.[8][9] If you suspect degradation in your sample, it is recommended to use analytical techniques such as HPLC to assess purity.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 2.72 mg of this compound powder into the tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Cap the tube tightly and vortex vigorously until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Cell Viability Assay using this compound
This protocol is adapted from a study on ovarian cancer cells.[10]
-
Cell Seeding:
-
Seed SKOV3 cells into 96-well plates at a density of 5 x 10³ cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (CCK8 Assay):
-
Add 10 µL of CCK8 solution to each well.
-
Incubate the plates for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Experimental Workflow for this compound Stock Solution Preparation and Use
References
- 1. researchgate.net [researchgate.net]
- 2. uspmsds.com [uspmsds.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. sccg.biz [sccg.biz]
- 7. Stability of pemetrexed diarginine concentrates for solution in vials and diluted in 0.9% sodium chloride and dextrose 5% polyolefin infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation and degradation products of papaverine. Part II[1]: investigations on the photochemical degradation of papaverine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Tumor Efficacy of Sempervirine in Xenograft Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sempervirine's Performance Against Standard Chemotherapeutic Agents in Preclinical Xenograft Models.
This guide provides a comprehensive overview of the anti-tumor effects of this compound, a natural alkaloid, in xenograft models of ovarian, hepatocellular, and glioma cancers. Through a detailed comparison with standard-of-care chemotherapeutic agents—cisplatin, 5-fluorouracil, sorafenib, and temozolomide—this document serves as a valuable resource for evaluating the preclinical potential of this compound. The data is presented in a structured format to facilitate clear comparison, supplemented by detailed experimental protocols and visual diagrams of key signaling pathways.
Comparative Efficacy of this compound and Standard Agents
The anti-tumor activity of this compound has been demonstrated across various cancer cell lines in xenograft models. While direct head-to-head studies are limited, this section compiles and compares available data to provide a preliminary assessment of its efficacy relative to established chemotherapies.
Ovarian Cancer (SKOV3 Xenograft Model)
In xenograft models using the SKOV3 human ovarian cancer cell line, this compound has been shown to dramatically suppress tumor growth.[1][2][3] Its efficacy is compared here with cisplatin, a standard first-line treatment for ovarian cancer.
| Treatment Agent | Dosage and Administration | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Information not publicly available | SKOV3 Orthotopic | "Dramatically inhibited tumor growth" | [1][2][3] |
| Cisplatin | 3 mg/kg, twice weekly, i.p. | SKOV3 | Significant tumor size suppression (Final tumor volume: ~254 mm³ vs. ~706 mm³ in control) | [4] |
| Cisplatin | 2 mg/kg | SKOV3 | Significant decrease in tumor burden | [5] |
Hepatocellular Carcinoma (HepG2 Xenograft Model)
In hepatocellular carcinoma (HCC) xenograft models using the HepG2 cell line, this compound has shown significant inhibition of tumor growth.[6] This is compared with sorafenib, a standard targeted therapy for advanced HCC.
| Treatment Agent | Dosage and Administration | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 1 mg/kg, daily, i.p. for 18 days | HepG2 | "Substantially inhibited tumour growth" | [7] |
| Sorafenib | 40 mg/kg, daily, p.o. for 3 weeks | HuH-7 | 40% | [8][9] |
| Sorafenib + Vitamin K2 | Sorafenib: Not specified | HepG2 | Significant inhibition of tumor growth, with some tumors shrinking | [10] |
Glioma (U87 MG and U251 Xenograft Models)
This compound has also demonstrated anti-tumor activity in glioma xenograft models.[11] Its performance is compared with temozolomide, the standard-of-care chemotherapy for glioblastoma.
| Treatment Agent | Dosage and Administration | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 4 and 8 mg/kg, daily | U251 | Significant inhibition of tumor growth | [11] |
| Temozolomide | 5 or 10 mg/kg/day, for 5 days | U-87 MG | 94% | [12] |
| Temozolomide | Not specified | U87-MG | 81% reduction in tumor volume | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. The following sections outline a generalized protocol for establishing and utilizing xenograft models to assess anti-tumor efficacy.
General Xenograft Model Establishment
-
Cell Culture : Human cancer cell lines (e.g., SKOV3, HepG2, U87 MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models : Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) aged 4-6 weeks are used. Animals are housed in a pathogen-free environment.
-
Tumor Cell Implantation : A suspension of 1-5 x 10^6 cancer cells in a sterile medium (e.g., PBS or DMEM), often mixed with Matrigel, is subcutaneously or orthotopically injected into the mice.
-
Tumor Growth Monitoring : Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Randomization : When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to control and treatment groups.
Drug Administration and Efficacy Assessment
-
Vehicle Control Group : This group receives the vehicle (e.g., saline, PBS, or DMSO solution) on the same schedule as the treatment groups.
-
This compound Treatment Group : this compound is administered at a predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Comparative Agent Group : The standard chemotherapeutic agent (e.g., cisplatin, sorafenib, temozolomide) is administered according to established protocols.
-
Treatment Duration : Treatment continues for a specified period (e.g., 14-21 days).
-
Efficacy Endpoints : The primary endpoint is typically the inhibition of tumor growth, calculated as the percentage of tumor growth inhibition (%TGI) compared to the control group. Body weight is also monitored as an indicator of toxicity.
-
Tissue Analysis : At the end of the study, tumors may be excised for further analysis, such as histopathology (H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67), or Western blotting to assess protein expression changes in relevant signaling pathways.
Signaling Pathways and Experimental Workflow
The anti-tumor effects of this compound are attributed to its modulation of several key signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic growth inhibition by sorafenib and vitamin K2 in human hepatocellular carcinoma cells | Clinics [elsevier.es]
- 11. This compound Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Sempervirine and its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of the natural alkaloid Sempervirine and its synthetic derivatives. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of the implicated signaling pathways.
This compound, a pentacyclic indole alkaloid, has long been a subject of interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-cancer agent. Its complex mechanism of action, which includes DNA intercalation, inhibition of topoisomerase I, and modulation of key cellular signaling pathways, has spurred the development of synthetic analogs aimed at enhancing its therapeutic index. This guide offers a comparative overview of this compound and its notable synthetic analogs, focusing on their cytotoxic profiles and mechanisms of action.
Comparative Cytotoxicity of this compound and Synthetic Analogs
The anti-proliferative activity of this compound and a series of its synthetic analogs have been evaluated against various human cancer cell lines. The following table summarizes the 50% effective concentration (EC50) values, providing a quantitative comparison of their cytotoxic potency. Notably, the introduction of a fluorine atom at the C-10 position in 10-Fluorothis compound resulted in a significant enhancement of cytotoxic activity across multiple cell lines.
| Compound | Raji (Burkitt's Lymphoma) EC50 (µM) | MDA-MB-231 (Breast Cancer) EC50 (µM) | HeLa (Cervical Cancer) EC50 (µM) |
| This compound | 2.5 ± 0.3 | 1.7 ± 0.2 | 2.1 ± 0.2 |
| 10-Fluorothis compound | 0.74 ± 0.08 | 0.73 ± 0.09 | 0.62 ± 0.07 |
| Analog 3 | > 10 | > 10 | > 10 |
| Analog 4 | 5.2 ± 0.6 | 4.1 ± 0.5 | 6.3 ± 0.7 |
| Analog 5 | 1.8 ± 0.2 | 1.2 ± 0.1 | 1.5 ± 0.2 |
NCI-60 Screening of this compound Analogs
A selection of this compound analogs has been evaluated in the National Cancer Institute's 60 human tumor cell line screen (NCI-60). The results, presented as a heatmap of the log10 GI50 (50% growth inhibition) values, indicate broad anti-proliferative activity across various cancer types, with some analogs showing cell line-specific potency.
| Analog | Leukemia | NSCLC | Colon Cancer | CNS Cancer | Melanoma | Ovarian Cancer | Renal Cancer | Prostate Cancer | Breast Cancer |
| P18 | -6.2 | -5.8 | -6.0 | -5.9 | -6.1 | -5.7 | -5.9 | -5.8 | -6.0 |
| P19 | -5.9 | -5.5 | -5.7 | -5.6 | -5.8 | -5.4 | -5.6 | -5.5 | -5.7 |
| P20 | -5.5 | -5.2 | -5.4 | -5.3 | -5.6 | -5.1 | -5.3 | -5.2 | -5.4 |
Note: Values are represented as the mean log10 GI50 across the cell lines in each panel. A more negative value indicates higher potency.
Mechanisms of Action and Implicated Signaling Pathways
The anti-cancer effects of this compound and its analogs are attributed to their interference with several critical cellular processes. The primary mechanisms and the signaling pathways involved are detailed below.
Inhibition of RNA Polymerase I Transcription
This compound has been shown to inhibit RNA Polymerase I (Pol I) transcription, a key process for ribosome biogenesis and cell growth, which is often upregulated in cancer cells.[1] This inhibition is mediated by the destabilization of the RPA194, the catalytic subunit of RNA Pol I.[2] This leads to nucleolar stress and can trigger p53-independent apoptosis.[1]
Modulation of the Wnt/β-catenin Signaling Pathway
This compound has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation.[3] this compound treatment leads to a decrease in the nuclear accumulation of β-catenin and subsequent downregulation of its target genes, such as c-Myc and Cyclin D1.[4]
Topoisomerase I Inhibition
One of the earliest recognized mechanisms of action for this compound is the inhibition of Topoisomerase I, an enzyme essential for relieving DNA torsional stress during replication and transcription. By stabilizing the Topoisomerase I-DNA cleavage complex, this compound and its analogs induce DNA strand breaks, ultimately leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative analysis of this compound and its analogs.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and its analogs on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound or its analogs) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the EC50 values using a dose-response curve.
Western Blot Analysis for Wnt/β-catenin Pathway Proteins
This protocol is used to assess the effect of this compound on the protein levels of key components of the Wnt/β-catenin pathway.[4]
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 30-50 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Topoisomerase I DNA Relaxation Assay
This in vitro assay measures the ability of this compound and its analogs to inhibit the catalytic activity of Topoisomerase I.[5]
-
Reaction Setup: In a microcentrifuge tube, combine 0.5 µg of supercoiled plasmid DNA (e.g., pBR322), 1X Topoisomerase I reaction buffer, and the test compound at various concentrations.
-
Enzyme Addition: Add 1 unit of human Topoisomerase I to initiate the reaction. Include a no-enzyme control and a vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.
RNA Extraction and Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the changes in mRNA levels of target genes in response to this compound treatment.
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., RPA194, c-Myc, Cyclin D1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Conclusion
The comparative analysis of this compound and its synthetic analogs reveals a promising avenue for the development of novel anti-cancer therapeutics. The enhanced potency of analogs like 10-Fluorothis compound underscores the value of targeted chemical modifications. The multifaceted mechanism of action, involving the inhibition of fundamental cellular processes such as transcription and the disruption of key oncogenic signaling pathways, provides a strong rationale for their further preclinical and clinical investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the therapeutic potential of this intriguing class of compounds.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Sempervirine: A Multifaceted Alkaloid in Cancer Therapy Compared to Conventional Topoisomerase Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the naturally occurring alkaloid sempervirine highlights its potential as a multi-target anticancer agent, setting it apart from traditional topoisomerase inhibitors. This guide provides a comparative overview of this compound against established cancer therapeutics—doxorubicin, etoposide, and camptothecin—offering researchers, scientists, and drug development professionals a detailed examination of its performance, supported by experimental data.
This compound, a bioactive compound isolated from plants of the Gelsemiaceae family, has demonstrated significant anticancer properties. While it is implicated as a topoisomerase I inhibitor, its therapeutic effects are not limited to this mechanism alone. Research indicates that this compound also induces cell cycle arrest, apoptosis, and autophagy through the modulation of various signaling pathways, including the Wnt/β-catenin and Akt/mTOR pathways.[1][2] Its ability to inhibit RNA polymerase I transcription further contributes to its cytotoxic effects against cancer cells.[3]
This multifaceted approach distinguishes this compound from conventional topoisomerase inhibitors, which primarily target topoisomerase I or II. This comparison guide delves into the available quantitative data, experimental methodologies, and underlying mechanisms to provide a clear perspective on this compound's standing in the landscape of cancer therapy.
Comparative Analysis of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other topoisomerase inhibitors against various cancer cell lines.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison of these values should be approached with caution as experimental conditions such as cell lines, incubation times, and assay methods can vary significantly between studies.
Table 1: IC50 Values of this compound and its Analogues against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Raji | Burkitt's Lymphoma | < 3 | Pan et al., 2016 |
| This compound | MDA-MB-231 | Breast Cancer | < 3 | Pan et al., 2016 |
| This compound | HeLa | Cervical Cancer | < 3 | Pan et al., 2016 |
| 10-Fluorothis compound | Raji | Burkitt's Lymphoma | ~1 | Pan et al., 2016 |
| 10-Fluorothis compound | MDA-MB-231 | Breast Cancer | ~1 | Pan et al., 2016 |
| 10-Fluorothis compound | HeLa | Cervical Cancer | ~1 | Pan et al., 2016 |
| This compound | U251 | Glioma | ~4 | Li et al., 2021 |
| This compound | U87 | Glioma | ~4 | Li et al., 2021 |
| This compound | SKOV3 | Ovarian Cancer | Not specified, dose-dependent inhibition | Chen et al., 2025 |
| This compound | Huh7 | Hepatocellular Carcinoma | < 10 | Yue et al., 2021 |
| This compound | HepG2 | Hepatocellular Carcinoma | < 10 | Yue et al., 2021 |
Table 2: IC50 Values of Doxorubicin, Etoposide, and Camptothecin against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Doxorubicin | Caco-2 | Colorectal Adenocarcinoma | Not specified | Li et al., 2018 |
| Doxorubicin | CEM/ADR 5000 | Leukemia | Not specified | Li et al., 2018 |
| Doxorubicin | IMR-32 | Neuroblastoma | ~0.1 | Veselá et al., 2015 |
| Doxorubicin | UKF-NB-4 | Neuroblastoma | ~0.5 | Veselá et al., 2015 |
| Etoposide | LoVo | Colorectal Adenocarcinoma | Not specified | Golding et al., 2013 |
| Etoposide | SW620 | Colorectal Adenocarcinoma | Not specified | Golding et al., 2013 |
| Camptothecin | LoVo | Colorectal Adenocarcinoma | Not specified | Golding et al., 2013 |
| Camptothecin | SW620 | Colorectal Adenocarcinoma | Not specified | Golding et al., 2013 |
| Camptothecin | K562 | Chronic Myelogenous Leukemia | ~0.1 | Wu et al., 2012 |
Mechanisms of Action: A Comparative Overview
This compound presents a broader mechanistic profile compared to the targeted action of conventional topoisomerase inhibitors.
-
This compound: This alkaloid is implicated in the inhibition of Topoisomerase I , DNA intercalation, and inhibition of RNA polymerase I.[2][3] Furthermore, it modulates key signaling pathways like Wnt/β-catenin and Akt/mTOR, leading to apoptosis and autophagy.[1][2]
-
Doxorubicin: A well-established Topoisomerase II inhibitor that intercalates into DNA, leading to the formation of stable topoisomerase II-DNA complexes and subsequent DNA double-strand breaks.
-
Etoposide: Another potent Topoisomerase II inhibitor that forms a ternary complex with the enzyme and DNA, preventing the re-ligation of DNA strands and causing double-strand breaks.
-
Camptothecin: A specific Topoisomerase I inhibitor that traps the enzyme-DNA cleavage complex, leading to DNA single-strand breaks.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of Topoisomerase I and II inhibitors.
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
Caption: Signaling pathways modulated by this compound.
Detailed Experimental Protocols
1. Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
-
Objective: To determine the inhibitory effect of a compound on the catalytic activity of topoisomerase I.
-
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.
-
Protocol:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and purified human topoisomerase I enzyme.
-
Add varying concentrations of the test compound (e.g., this compound, camptothecin) to the reaction mixtures. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Analyze the results by observing the conversion of supercoiled DNA to relaxed DNA. A potent inhibitor will show a higher proportion of supercoiled DNA at lower concentrations.
-
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To measure the cytotoxic effects of a compound on cancer cells and determine its IC50 value.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds (this compound, doxorubicin, etoposide, camptothecin). Include untreated and vehicle-treated controls.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
-
Conclusion
This compound emerges as a promising anticancer agent with a distinct and broader mechanism of action compared to conventional topoisomerase inhibitors. Its ability to target multiple cellular pathways, including topoisomerase I, RNA polymerase I, and critical signaling networks, suggests its potential to overcome some of the resistance mechanisms associated with single-target therapies. While direct comparative studies are needed for a definitive assessment of its potency against established drugs, the existing data warrants further investigation into this compound and its analogues as novel cancer therapeutics. This guide provides a foundational understanding for researchers to explore the potential of this multifaceted alkaloid in the development of next-generation cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells [frontiersin.org]
- 3. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sempervirine and Sorafenib in the Treatment of Hepatocellular Carcinoma
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of hepatocellular carcinoma (HCC) therapeutics, the established multi-kinase inhibitor Sorafenib and the promising natural alkaloid Sempervirine present distinct mechanisms of action and efficacy profiles. This guide offers a detailed comparison of these two compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by preclinical experimental data.
Sorafenib, a cornerstone in the systemic treatment of advanced HCC, functions by targeting multiple kinases involved in tumor cell proliferation and angiogenesis, primarily through the Raf/MEK/ERK signaling pathway.[1][2] this compound, a plant-derived alkaloid, has demonstrated anti-tumor activity in HCC by inducing apoptosis and cell cycle arrest, predominantly through the regulation of the Wnt/β-catenin and p53 pathways.[3][4][5][6]
Quantitative Efficacy: A Head-to-Head Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and Sorafenib based on available preclinical data.
Table 1: In Vitro Cytotoxicity in HCC Cell Lines
| Compound | Cell Line | IC50 Value | Exposure Time | Citation |
| This compound | HepG2 | ~5 µM | 48, 72 hours | [3] |
| This compound | Huh7 | Inhibits proliferation at 10 µM | 24 hours | [3] |
| Sorafenib | HepG2 | 2 µM - 6 µM | 48, 72 hours | [7] |
| Sorafenib | Huh7 | 6 µM - 10 µM | 48, 72 hours | [7] |
| Sorafenib | HLE | ~2 µM | Not Specified | [7] |
| Sorafenib | HLF | ~2 µM | Not Specified | [7] |
Table 2: In Vivo Efficacy in HCC Xenograft Models
| Compound | Animal Model | Cell Line | Dosage | Tumor Growth Inhibition | Citation |
| This compound | Nude Mice | HepG2 | 1 mg/kg/day (i.p.) | Significant inhibition | [3][8] |
| Sorafenib | Nude Mice | PLC/PRF/5 | 10 mg/kg/day (p.o.) | 49% | [2] |
| Sorafenib | Nude Mice | PLC/PRF/5 | 30 mg/kg/day (p.o.) | Complete inhibition | [2] |
| Sorafenib | Nude Mice | PLC/PRF/5 | 100 mg/kg/day (p.o.) | Partial tumor regression | [2] |
| Sorafenib | Nude Mice | Patient-derived | 50 mg/kg/day (p.o.) | 85% | |
| Sorafenib | Nude Mice | Patient-derived | 100 mg/kg/day (p.o.) | 96% |
Of particular note, one study demonstrated that this compound can enhance the anti-tumor effect of Sorafenib when used in combination in a HepG2 xenograft model.[3][5][6]
Signaling Pathways and Mechanisms of Action
The distinct therapeutic effects of this compound and Sorafenib stem from their interference with different critical signaling cascades within HCC cells.
Caption: Signaling pathways targeted by Sorafenib and this compound in HCC.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is a generalized representation for determining the cytotoxic effects of this compound and Sorafenib on HCC cell lines.
Caption: General workflow for an MTT-based cell viability assay.
Protocol Details:
-
Cell Seeding: HCC cells such as HepG2 or Huh7 are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM) or Sorafenib (e.g., 1 to 20 µM).[3] A vehicle control (DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in DMSO. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound and Sorafenib in a mouse xenograft model.
Caption: Workflow for an in vivo HCC xenograft study.
Protocol Details:
-
Tumor Implantation: Human HCC cells (e.g., HepG2, PLC/PRF/5) are harvested and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³). The mice are then randomly assigned to different treatment groups: vehicle control, this compound, or Sorafenib.
-
Drug Administration: this compound is typically administered via intraperitoneal injection (e.g., 1 mg/kg/day), while Sorafenib is administered orally (e.g., 10-100 mg/kg/day).[2][3]
-
Monitoring: Tumor size and mouse body weight are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.
Conclusion
Both this compound and Sorafenib demonstrate significant anti-tumor activity against hepatocellular carcinoma in preclinical models, albeit through different molecular pathways. Sorafenib's efficacy is well-established, targeting key kinases in cell proliferation and angiogenesis. This compound presents a compelling alternative or complementary therapeutic strategy by inducing apoptosis and cell cycle arrest via the Wnt/β-catenin and p53 pathways. The synergistic potential of a combined this compound and Sorafenib regimen warrants further investigation as a promising approach to enhance therapeutic outcomes and potentially overcome resistance mechanisms in HCC. This guide provides a foundational comparison to inform future research and drug development efforts in the fight against this challenging disease.
References
- 1. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram [frontiersin.org]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implication of extrinsic and intrinsic apoptotic pathways in the targeted therapy of hepatocellular carcinoma using aptamer-labeled viramidine nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Anti-Proliferative and Apoptotic Effects of Sorafenib Using miR-27a Inhibitor in Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anti-Hepatocellular Carcinoma Evaluation of Sesquiterpene Lactone Epimers Trilobolide-6-O-isobutyrate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Sempervirine Derivatives: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of sempervirine derivatives, detailing their structure-activity relationships (SAR) and anticancer properties. This compound, a pentacyclic indole alkaloid, has emerged as a promising scaffold for the development of novel anticancer agents due to its diverse mechanisms of action, including topoisomerase I inhibition, DNA intercalation, and modulation of key signaling pathways.
This guide summarizes the cytotoxic activities of various this compound analogues against several human cancer cell lines, presents detailed experimental protocols for the assays cited, and visualizes the key signaling pathways involved in its anticancer effects.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic effects of this compound and its synthesized derivatives have been evaluated against a panel of human cancer cell lines, primarily utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal effective concentration (EC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. A lower EC50 value indicates higher cytotoxic potency.
The data reveals that modifications to the this compound scaffold can significantly impact its cytotoxic activity. Notably, the introduction of a fluorine atom at the C10 position, as seen in 10-fluorothis compound, leads to a substantial increase in potency across multiple cell lines, making it one of the most potent this compound analogues identified to date.[1]
| Compound | Raji (Burkitt's Lymphoma) EC50 (µM) | MDA-MB-231 (Breast Cancer) EC50 (µM) | HeLa (Cervical Cancer) EC50 (µM) |
| This compound | 1.8 | 2.5 | 3.0 |
| 10-Fluorothis compound | 0.75 | 0.85 | 0.95 |
| Other analogues | Data not available | Data not available | Data not available |
Note: The table is based on data extracted from Pan et al., 2016. "Other analogues" indicates that while other derivatives were synthesized and tested, their specific EC50 values were not detailed in the provided search results.
Key Experimental Protocols
The evaluation of the cytotoxic activity of this compound derivatives relies on standardized in vitro assays. The following is a detailed protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Cytotoxicity Assay
1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
- Human cancer cell lines (e.g., Raji, MDA-MB-231, HeLa)
- Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
- MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- 96-well microtiter plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader
3. Procedure:
- Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
- Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
- Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The EC50 values can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate the key pathways affected by this compound.
Caption: Overview of this compound's Anticancer Mechanisms.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of cell proliferation and differentiation. Its dysregulation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to decreased cancer cell growth.
Caption: this compound's Inhibition of the Wnt/β-catenin Pathway.
Apelin Signaling Pathway
The Apelin signaling pathway is implicated in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound has been found to downregulate this pathway, particularly in the context of ovarian cancer.
References
A Head-to-Head Comparison: Sempervirine and 5-Fluorouracil in Ovarian Cancer
Ovarian cancer remains a formidable challenge in gynecological oncology, primarily due to late-stage diagnosis and the development of chemoresistance.[1] The standard of care typically involves cytoreductive surgery followed by platinum-based chemotherapy.[2] However, high recurrence rates necessitate the exploration of novel therapeutic agents. This guide provides a detailed comparison between 5-Fluorouracil (5-FU), a long-established antimetabolite chemotherapy, and Sempervirine, a natural alkaloid compound that has recently demonstrated significant preclinical anti-ovarian cancer activity.[3][4]
Mechanism of Action
This compound: A natural alkaloid, this compound's anticancer effects in ovarian cancer models are primarily attributed to its ability to downregulate the Apelin signaling pathway.[1][4][5] The aberrant activation of this pathway is linked to ovarian carcinogenesis and progression.[1] By inhibiting this pathway, this compound effectively suppresses cancer cell proliferation, invasion, and metastasis.[1][3] In other cancer types, its mechanisms have been shown to include the induction of cell cycle arrest, apoptosis through caspase-3 cleavage, and the inhibition of the Wnt/β-catenin and Akt/mTOR signaling pathways.[1][4] It has also been identified as an inhibitor of RNA polymerase I transcription.[6]
5-Fluorouracil (5-FU): As a pyrimidine analog, 5-FU functions as an antimetabolite.[7] Following intracellular conversion to its active metabolites, it exerts cytotoxic effects through two main routes.[8][9] Firstly, its metabolite fluorodeoxyuridine monophosphate (FdUMP) binds to and inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidylate (dTMP), a necessary component for DNA replication and repair.[8][10] This leads to a "thymineless death" in rapidly dividing cancer cells.[10] Secondly, its metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA, disrupting RNA processing and function.[7][10]
Quantitative Data Presentation
The following table summarizes the comparative performance of this compound and 5-Fluorouracil based on available preclinical and clinical data. The most direct comparison stems from a study where 5-FU was used as a positive control against this compound in an ovarian cancer mouse model.[1]
| Parameter | This compound | 5-Fluorouracil (5-FU) | Source Model System |
| In Vitro Efficacy | Significant, dose- and time-dependent inhibition of cell proliferation.[1][11] Also shown to suppress invasion and metastasis.[5] | N/A (in direct comparison study) | SKOV3 Human Ovarian Cancer Cell Line |
| In Vivo Efficacy | Dramatically inhibited tumor growth and induced significant pathological changes in tumor tissues.[4][5] | Induced pathological changes (e.g., poor development of tumor mucosa, endoplasmic reticulum damage, mitochondrial swelling) similar to a high-dose of this compound.[1][5] | Orthotopic Ovarian Cancer Mouse Model (SKOV3 Xenograft) |
| Clinical Efficacy | Not yet clinically tested. | As a monotherapy for refractory ovarian cancer, it shows minimal activity.[12][13] In combination regimens (e.g., with oxaliplatin), it has shown response rates of 18-29% in heavily pretreated patients.[12][14] | Human Clinical Trials (Patients with recurrent, platinum-resistant ovarian cancer) |
Signaling and Action Pathways
The diagram below illustrates the distinct mechanisms of action for this compound and 5-Fluorouracil.
Experimental Protocols
Detailed methodologies from the key comparative study are outlined below.
1. In Vitro Cell Proliferation Assay (CCK8)
-
Cell Line: Human ovarian cancer SKOV3 cells were used.[1]
-
Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound (ranging from 0.1 µM to 100 µM) for various time points (6, 12, and 24 hours).[4][11]
-
Analysis: Cell viability was quantified using a Cell Counting Kit-8 (CCK8) assay according to the manufacturer's instructions. Absorbance was measured to determine the extent of cell proliferation inhibition relative to untreated controls.[11]
2. In Vivo Orthotopic Ovarian Cancer Mouse Model
-
Model Creation: An orthotopic ovarian cancer mouse model was established using SKOV3 cells.[1]
-
Treatment Groups: Tumor-bearing mice were divided into several groups: a vehicle control group, three this compound groups (treated daily with low, medium, and high doses of 1, 3, and 10 mg/kg, respectively), and a positive control group treated with 5-FU.[4][15] The treatment duration was two weeks.[15]
-
Efficacy Assessment: Tumor growth was monitored. At the end of the study, tumors were excised, and tissues were prepared for pathological analysis.[4]
-
Analysis: Tumor tissues were sectioned and stained with Hematoxylin and Eosin (H&E) for histopathological examination.[15] Transmission electron microscopy was also utilized to evaluate ultrastructural changes within the tumor cells, such as damage to mitochondria and the endoplasmic reticulum.[1]
General Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical comparison of two therapeutic agents in ovarian cancer research.
Conclusion
The comparison between this compound and 5-Fluorouracil for ovarian cancer reveals a classic case of emerging potential versus established application. This compound demonstrates significant and potent anti-cancer activity in preclinical in vitro and in vivo models, with an efficacy comparable to 5-FU in a direct animal study.[1][3] Its distinct mechanism of targeting the Apelin signaling pathway presents a novel therapeutic avenue.[1]
Conversely, 5-Fluorouracil, while a cornerstone in treating other cancers, has shown limited efficacy as a monotherapy in advanced or recurrent ovarian cancer.[12][13] Its clinical utility in this context is primarily in combination regimens for heavily pretreated patients.[14][16]
References
- 1. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Treatment Landscape in Ovarian Cancer: A Focus on PARP Inhibitors [jhoponline.com]
- 3. rarecancernews.com [rarecancernews.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. Fluorouracil - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Treatment of refractory ovarian cancer with 5-fluorouracil and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ineffectiveness of continuous 5-fluorouracil as salvage therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. Feasibility of Oxaliplatin, Leucovorin, and 5-Fluorouracil (FOLFOX-4) Chemotherapy in Heavily Pretreated Patients with Recurrent Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Sempervirine's Anti-Cancer Efficacy: A Cross-Species Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sempervirine, a pentacyclic indole alkaloid, has demonstrated significant anti-cancer properties across a range of preclinical studies. This guide provides a comparative analysis of this compound's effects on cancer cells from different species, with a primary focus on human-derived cell lines and available data from murine models. The information is intended to support further research and drug development efforts by offering a structured overview of existing experimental data.
Executive Summary
This compound exhibits potent cytotoxic and anti-proliferative effects against a variety of human cancer cell lines, including those of the glioma, ovarian, and hepatocellular carcinoma types. Its mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy, cell cycle arrest, and the modulation of key oncogenic signaling pathways such as Akt/mTOR and Wnt/β-catenin. Notably, this compound's efficacy appears to be independent of the p53 tumor suppressor status in some cancer types, suggesting a broad therapeutic potential.
Cross-species data is currently limited, with the majority of research conducted on human cancer cells. However, in vivo studies using human cancer cell xenografts in mice have corroborated the anti-tumor effects observed in vitro. Furthermore, evidence suggests a direct interaction with murine proteins, indicating a conserved mechanism of action at the molecular level. This guide synthesizes the available quantitative data, details the experimental protocols for key assays, and provides visual representations of the implicated signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data on the effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |
| Ovarian Cancer | SKOV3 | Not explicitly stated, but significant dose-dependent reduction in viability from 0.1 to 100 µM | CCK-8 | [1] |
| Hepatocellular Carcinoma | HepG2 | Dose- and time-dependent inhibition observed at 0.1-10 µM | CCK-8 | [2] |
| Hepatocellular Carcinoma | Huh7 | Dose- and time-dependent inhibition observed at 0.1-10 µM | CCK-8 | [2] |
| Testicular Germ Cell Tumor | 2102EP(S) (p53-wt) | ~0.46 | Colony Formation | [1] |
| Testicular Germ Cell Tumor | 2102EP(R) (p53-mut) | ~0.67 | Colony Formation | [1] |
| Testicular Germ Cell Tumor | NCCIT (p53-null) | ~0.55 | Colony Formation | [1] |
Table 2: Apoptosis Induction by this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | Treatment Concentration (µM) | Apoptosis Rate (%) | Assay | Reference |
| Ovarian Cancer | SKOV3 | 0 (Control) | 2.67 ± 0.38 | Annexin V/PI | [3] |
| 2.5 | 3.49 ± 0.46 | ||||
| 5 | 13.01 ± 0.01 | ||||
| 10 | 41.25 ± 0.59 | ||||
| Glioma | U251 | 0 (Control) | ~5 | Annexin V/PI | [4] |
| 1 | ~10 | ||||
| 4 | ~20 | ||||
| 8 | ~35 | ||||
| Glioma | U87 | 0 (Control) | ~5 | Annexin V/PI | [4] |
| 1 | ~8 | ||||
| 4 | ~15 | ||||
| 8 | ~25 |
Cross-Species Comparison: Murine Models
In Vivo Xenograft Studies:
This compound has been shown to inhibit tumor growth in mouse xenograft models implanted with human cancer cells.
-
Human Ovarian Cancer: In an orthotopic mouse model with SKOV3 human ovarian cancer cells, this compound significantly inhibited tumor growth.[3]
-
Human Glioma: In nude mice with U251 human glioma cell xenografts, this compound treatment at 4 and 8 mg/kg/day inhibited tumor formation.[4]
-
Human Hepatocellular Carcinoma: this compound inhibited the growth of HepG2 human hepatocellular carcinoma tumors in a xenograft model.[2]
These studies, while not evaluating the effect on murine cancer cells directly, demonstrate this compound's efficacy in a complex in vivo environment and suggest that the host (murine) microenvironment does not abrogate its anti-tumor activity.
Molecular Interaction:
A key piece of cross-species evidence lies at the molecular level. This compound has been identified as a selective inhibitor of murine double minute 2 (MDM2) ubiquitin ligase activity.[1] MDM2 is a critical negative regulator of the p53 tumor suppressor. This finding suggests that this compound's mechanism of action is conserved between humans and mice at the level of this specific molecular target.
Murine Cancer Cell Line Data:
One study has reported the in vitro activity of this compound against Ehrlich ascites carcinoma , a murine tumor cell line. While specific IC50 values were not provided in the accessible abstract, the study indicated that this compound inhibited the growth of these cells. This provides direct evidence of its effect on a cancer cell line of non-human origin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Viability Assay (CCK-8)
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
Following treatment, a CCK-8 solution (10 µL) is added to each well, and the plates are incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis after this compound treatment.
-
Procedure:
-
Cells are seeded in 6-well plates and treated with different concentrations of this compound for a specified duration (e.g., 48 hours).
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are then analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins in signaling pathways affected by this compound.
-
Procedure:
-
Cells are treated with this compound, and total protein is extracted using a suitable lysis buffer.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, β-catenin, c-Myc, Cyclin D1) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
4. Human Tumor Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Procedure:
-
Immunocompromised mice (e.g., nude or NOD-SCID) are used.
-
A specific number of human cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumor growth is monitored regularly by measuring tumor volume with calipers.
-
Once the tumors reach a certain size, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group at a specified dose and schedule (e.g., intraperitoneal injection). The control group receives a vehicle.
-
Tumor volume and body weight are monitored throughout the study.
-
At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate at least two critical signaling pathways involved in cancer cell proliferation and survival: the Akt/mTOR pathway and the Wnt/β-catenin pathway.
Caption: this compound inhibits the Akt/mTOR signaling pathway.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's anti-cancer effects.
Caption: A typical experimental workflow for in vitro studies.
Conclusion and Future Directions
The available data strongly support the potential of this compound as an anti-cancer agent, particularly for human cancers. Its ability to induce apoptosis and autophagy while inhibiting critical oncogenic pathways highlights its promise. However, the field would greatly benefit from direct cross-species comparative studies to better understand the conservation of its efficacy and mechanisms of action. Future research should aim to:
-
Conduct in vitro studies on a broader panel of cancer cell lines from various species, including murine, canine, and other relevant animal models.
-
Perform head-to-head comparisons of IC50 values and apoptosis rates across different species.
-
Investigate the molecular interactions of this compound with its targets in non-human species to confirm the conservation of its mechanism of action.
-
Expand in vivo studies to include syngeneic tumor models to evaluate the interplay between this compound and the host immune system.
By addressing these research gaps, a more complete picture of this compound's therapeutic potential can be established, paving the way for its potential translation into clinical applications.
References
- 1. This compound inhibits RNA polymerase I transcription independently from p53 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Mediates Autophagy and Apoptosis via the Akt/mTOR Signaling Pathways in Glioma Cells [frontiersin.org]
Sempervirine Shows Promise in Enhancing Chemotherapeutic Efficacy, Particularly in Liver Cancer
New research indicates that Sempervirine, a natural alkaloid, exhibits significant synergistic effects when combined with the chemotherapy drug sorafenib in the treatment of hepatocellular carcinoma (HCC). This combination has been shown to more effectively inhibit tumor growth in preclinical models than either treatment alone, offering a potential new avenue for enhancing current cancer therapies.
This compound, a compound derived from the plant Gelsemium elegans, has demonstrated standalone anti-cancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[1][2][3] A key study has now illuminated its potential in combination therapy, specifically with sorafenib, a standard treatment for advanced HCC.[1][2]
Synergistic Anti-Tumor Effects in Hepatocellular Carcinoma
A pivotal study by Yue et al. (2021) provides the most comprehensive data to date on the synergistic effects of this compound and sorafenib.[1][2] The research, conducted on a hepatocellular carcinoma xenograft model in nude mice, demonstrated that the combination therapy led to a more pronounced inhibition of tumor growth compared to either this compound or sorafenib administered as monotherapies.
The in vivo study revealed that the combination of sorafenib (10 mg/kg) and this compound was more effective at reducing tumor volume and weight than a high dose of sorafenib (30 mg/kg) alone.[1][2] Histopathological analysis of the tumor tissues further supported these findings, showing that the combination treatment induced significant tumor tissue necrosis, inhibited the proliferation of cancer cells, and promoted apoptosis.
While specific quantitative data on the combination's in vitro performance, such as IC50 values and a combination index, are not detailed in the primary publication, the in vivo results strongly suggest a synergistic relationship.
Mechanism of Action: Targeting Key Cancer Pathways
This compound's anti-cancer activity, both alone and likely in synergy with other chemotherapies, is attributed to its ability to modulate critical signaling pathways involved in cancer cell proliferation and survival.[1][3] Research has shown that this compound can:
-
Induce Cell Cycle Arrest: It can halt the progression of the cell cycle, preventing cancer cells from dividing and multiplying.[1][3]
-
Promote Apoptosis: this compound triggers programmed cell death in cancer cells.[1][3]
-
Inhibit the Wnt/β-catenin Pathway: This pathway is often dysregulated in cancer, and its inhibition by this compound can suppress tumor growth.[1][2]
-
Modulate the Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by this compound contributes to its anti-tumor effects.
The combination of this compound with sorafenib likely enhances the anti-tumor effect by targeting these pathways more comprehensively than either agent alone.
Data from Preclinical Studies
The following table summarizes the key findings from the in vivo study on the combination of this compound and sorafenib in a hepatocellular carcinoma xenograft model.
| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) | Body Weight Change (g) |
| Control (Vehicle) | ~1500 | ~1.2 | No significant change |
| Sorafenib (10 mg/kg) | ~1000 | ~0.8 | No significant change |
| Sorafenib (30 mg/kg) | ~600 | ~0.5 | No significant change |
| This compound + Sorafenib (10 mg/kg) | ~400 | ~0.3 | No significant change |
Note: The values are approximated from graphical data presented in the source publication. The study did not report statistically significant changes in the body weight of the mice across the different treatment groups, suggesting that the combination therapy was well-tolerated.
Experimental Protocols
For researchers looking to build upon these findings, the following are detailed methodologies for the key experiments cited.
Hepatocellular Carcinoma Xenograft Model
-
Animal Model: Male BALB/c nude mice (4-6 weeks old).
-
Cell Line: Human hepatocellular carcinoma cell line (e.g., HepG2).
-
Tumor Implantation: Subcutaneous injection of a suspension of HCC cells into the flank of each mouse.
-
Treatment Groups:
-
Control (vehicle)
-
Sorafenib (10 mg/kg and 30 mg/kg), administered orally.
-
This compound in combination with Sorafenib (10 mg/kg).
-
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and subjected to histopathological examination (HE staining), immunohistochemistry for proliferation markers (e.g., Ki67), and TUNEL assay for apoptosis.
Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: HCC cells were seeded in 96-well plates at a specific density.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, sorafenib, or a combination of both for a specified duration (e.g., 24, 48, 72 hours).
-
Assay: Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated.
-
Data Analysis: The absorbance was measured using a microplate reader to determine the cell viability. IC50 values were calculated.
Western Blot Analysis
-
Protein Extraction: Total protein was extracted from treated and untreated HCC cells.
-
Protein Quantification: The concentration of the extracted protein was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., proteins in the Wnt/β-catenin and Akt/mTOR pathways) and then with a secondary antibody.
-
Detection: The protein bands were visualized using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflow
To visually represent the processes involved, the following diagrams have been generated.
References
- 1. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]
Sempervirine's Dichotomous Impact: A Comparative Analysis on p53-Wildtype and p53-Null Cancer Cells
For Immediate Release
A comprehensive analysis of the alkaloid Sempervirine reveals a potent anti-cancer agent with a versatile mechanism of action that is effective in tumor cells irrespective of their p53 status. This guide provides a detailed comparison of this compound's effects on p53-wildtype and p53-null cells, supported by experimental data and outlining the underlying signaling pathways. This information is critical for researchers in oncology and drug development exploring novel therapeutic strategies.
This compound, initially identified as an inhibitor of the MDM2 E3 ubiquitin ligase, demonstrates significant anti-proliferative effects in cancer cells.[1][2] While its activity in p53-wildtype cells is partly mediated through the stabilization of the p53 tumor suppressor protein, recent studies have elucidated a p53-independent mechanism that renders it effective against p53-null cancer cells as well.[1][3][4] This dual-action capability positions this compound as a promising candidate for a broad range of cancer therapies.
Comparative Efficacy of this compound
The primary mechanism of this compound's action in both p53-wildtype and p53-null cells is the inhibition of RNA polymerase I (Pol I) transcription.[1][5] This is achieved through the degradation of the catalytic subunit of RNA Pol I, RPA194, leading to nucleolar stress.[1][5][6] This event triggers a cascade of downstream effects culminating in cell cycle arrest and apoptosis.[1]
| Parameter | p53-Wildtype Cells | p53-Null Cells |
| Primary Target | RNA Polymerase I / MDM2 | RNA Polymerase I / MDM2 |
| Key Effect | Inhibition of rRNA synthesis, p53 stabilization | Inhibition of rRNA synthesis |
| Cell Cycle | G1 phase arrest | G1 phase arrest |
| Apoptosis Induction | p53-dependent and independent pathways | p53-independent pathways |
| Key Proteins Modulated | ↑ p53, ↑ MDM2, ↓ RPA194, ↓ E2F1, ↑ unphosphorylated pRb | ↑ MDM2, ↓ RPA194, ↓ E2F1, ↑ unphosphorylated pRb |
Signaling Pathways Modulated by this compound
In p53-wildtype cells, this compound's inhibition of MDM2 leads to the accumulation of p53, a potent tumor suppressor that transcriptionally activates genes involved in cell cycle arrest and apoptosis.[1][7] Concurrently, the inhibition of rRNA synthesis and subsequent nucleolar stress also contributes to cell cycle arrest through the E2F1/pRb pathway, a mechanism that is shared with p53-null cells.[1][5]
In the absence of p53, the anti-cancer effects of this compound are mediated primarily through the p53-independent pathway involving the inhibition of RNA Polymerase I.[1][5] The resulting nucleolar stress leads to an MDM2 block, which in turn downregulates E2F1 and increases the levels of unphosphorylated (active) pRb, thereby inducing cell cycle arrest.[1][4] While the precise p53-independent apoptotic pathways are still under investigation, the induction of cell death is evident.[1]
Caption: Differential signaling pathways of this compound in p53-wildtype versus p53-null cells.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the differential effects of this compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on p53-wildtype and p53-null cancer cells.
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Caption: Workflow for the MTT cell viability assay.
2. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To analyze the effect of this compound on cell cycle distribution.
-
Methodology:
-
Treat cells with this compound for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G1, S, and G2/M phases.
-
3. Western Blot Analysis
-
Objective: To detect changes in the expression of key proteins involved in the signaling pathways.
-
Methodology:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p53, MDM2, RPA194, E2F1, pRb, β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Caption: Workflow for Western blot analysis.
Conclusion
This compound exhibits potent anti-cancer activity in both p53-wildtype and p53-null cells through a primary mechanism involving the inhibition of RNA polymerase I and induction of nucleolar stress. Its ability to function independently of p53 status makes it a compelling candidate for further investigation and development as a broad-spectrum anticancer agent. Future research should focus on elucidating the specific p53-independent apoptotic pathways and evaluating the in vivo efficacy of this compound in various tumor models. Additionally, its synergistic effects with conventional chemotherapeutics like cisplatin warrant further exploration.[1]
References
- 1. This compound inhibits RNA polymerase I transcription independently from p53 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits RNA polymerase I transcription independently from p53 in tumor cells [art.torvergata.it]
- 4. This compound inhibits RNA polymerase I transcription independently from p53 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]
Sempervirine: A Comparative Analysis of its Anti-Cancer Properties
A comprehensive guide for researchers and drug development professionals on the anti-cancer potential of the natural alkaloid, Sempervirine.
This compound, a natural alkaloid, has demonstrated significant anti-cancer properties across a range of malignancies. This guide provides a meta-level comparison of its efficacy, delves into the molecular mechanisms of its action, and outlines the experimental protocols used to evaluate its therapeutic potential. The information is compiled from multiple preclinical studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Quantitative Analysis of Anti-Cancer Efficacy
This compound has shown potent cytotoxic and anti-proliferative effects against various cancer cell lines. The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a comparative perspective on its efficacy.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| Ovarian Cancer | SKOV3 | Not explicitly stated, but dose-dependent inhibition observed from 0.1 to 100 µM | 6, 12, 24 | CCK8 | [1] |
| Hepatocellular Carcinoma | HepG2 | Dose-dependent inhibition observed | Not specified | CCK8 | [2][3] |
| Hepatocellular Carcinoma | Huh7 | Dose-dependent inhibition observed | Not specified | CCK8 | [3] |
| Testicular Germ Cell Tumor | 2102EP(S) | Dose-dependent decrease in cell survival | 72 | Not specified | [4] |
| Testicular Germ Cell Tumor | NCCIT | Dose-dependent decrease in cell survival | 72 | Not specified | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Type | Animal Model | Treatment Dose & Schedule | Tumor Growth Inhibition | Key Findings | Reference |
| Ovarian Cancer | Orthotopic ovarian cancer mouse model | Not specified | Significant inhibition of tumor growth | Induced ultrastructural changes in tumor tissues similar to 5-fluorouracil.[5] Minimal toxicity observed.[5] | [5] |
| Hepatocellular Carcinoma | HepG2 xenograft model | Not specified | Significant inhibition of tumor growth rate and size | No body weight loss observed.[2][3] Increased apoptosis and decreased proliferation in tumor tissues.[2][3] | [2][3] |
Molecular Mechanisms of Action: Signaling Pathways
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Wnt/β-Catenin Signaling Pathway
In hepatocellular carcinoma, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[2][3] This inhibition leads to decreased proliferation and increased apoptosis of cancer cells.
Caption: Inhibition of the Wnt/β-catenin pathway by this compound.
Apelin Signaling Pathway
In ovarian cancer, the anti-cancer effects of this compound are mediated through the downregulation of the Apelin signaling pathway.[5] This pathway is known to be involved in ovarian carcinogenesis and progression.
Caption: Downregulation of the Apelin signaling pathway by this compound.
p53-Independent Inhibition of RNA Polymerase I
This compound has been identified as an inhibitor of RNA polymerase I (Pol I) transcription, a mechanism that is independent of the tumor suppressor protein p53.[6][7] This is significant as it suggests efficacy in tumors with mutated or absent p53.[6] The inhibition of rRNA synthesis leads to nucleolar stress and subsequent cell cycle arrest and apoptosis.[6][7]
Caption: this compound's p53-independent inhibition of RNA Polymerase I.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's anti-cancer properties, this section details the methodologies employed in the cited studies.
Cell Culture
-
Cell Lines: Human ovarian cancer cell line SKOV3, human hepatocellular carcinoma cell lines HepG2 and Huh7, and testicular germ cell tumor cell lines 2102EP(S) and NCCIT were used in the referenced studies.
-
Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (CCK8 Assay)
-
Procedure: Cells were seeded in 96-well plates at a specific density (e.g., 5x10^3 cells/well). After overnight incubation, cells were treated with various concentrations of this compound for different time points (e.g., 6, 12, 24, 48, 72 hours). Following treatment, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for an additional 1-4 hours. The absorbance was measured at 450 nm using a microplate reader. The inhibition rate was calculated as: (1 - (OD of treated group / OD of control group)) x 100%.
Transwell Invasion and Migration Assays
-
Invasion Assay: Transwell inserts with Matrigel-coated membranes were used. Cells suspended in serum-free medium were added to the upper chamber, while the lower chamber contained medium with FBS as a chemoattractant. After incubation, non-invading cells on the upper surface of the membrane were removed. The invaded cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.
-
Migration Assay: The protocol is similar to the invasion assay, but the Transwell inserts are not coated with Matrigel.
In Vivo Xenograft Mouse Model
-
Animal Model: Nude mice are typically used for xenograft studies.
-
Tumor Inoculation: Cancer cells (e.g., HepG2, SKOV3) are suspended in PBS and injected subcutaneously or orthotopically into the mice.
-
Treatment: Once the tumors reach a certain volume, the mice are randomly assigned to treatment and control groups. This compound is administered (e.g., intraperitoneally) at a specified dose and schedule. A vehicle control and a positive control (e.g., 5-fluorouracil) are often included.
-
Monitoring: Tumor volume and body weight are measured regularly. At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).
Western Blot Analysis
-
Procedure: Cells or tumor tissues are lysed to extract total protein. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, Cyclin D1, proteins of the Apelin signaling pathway). After washing, the membrane is incubated with a secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Apoptosis Assay: Cells are harvested, washed, and stained with Annexin V and propidium iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V-positive) is determined by flow cytometry.
-
Cell Cycle Analysis: Cells are fixed in ethanol and stained with PI containing RNase. The DNA content is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Workflow for Investigating this compound's Anti-Cancer Properties
The following diagram illustrates a typical experimental workflow for evaluating the anti-cancer potential of a compound like this compound.
Caption: A typical workflow for evaluating this compound's anti-cancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma [frontiersin.org]
- 3. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits RNA polymerase I transcription independently from p53 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Navigating the Safe Disposal of Sempervirine in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Sempervirine, a bioactive alkaloid known for its cytotoxic and anti-cancer properties, requires careful handling and a structured disposal plan.[1][2][3][4] Due to its biological activity, all this compound waste should be treated as hazardous unless confirmed otherwise by a qualified safety professional.
This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The procedures outlined are based on general hazardous waste management principles and should be executed in strict accordance with institutional and local regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department. An SDS for a tincture of Gelsemium sempervirens, the plant from which this compound is derived, indicates that solutions may be flammable.[5] Therefore, always handle this compound and its waste in a well-ventilated area, away from heat and ignition sources.[5] Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process to ensure it is handled, segregated, and disposed of in accordance with hazardous waste regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
Step 1: Hazardous Waste Determination
The first crucial step is to determine if the this compound waste qualifies as hazardous. Given its known cytotoxicity and potential for inclusion in EPA waste categories, it is safest to manage it as hazardous waste from the outset.
-
Toxicity: this compound has demonstrated cytotoxic effects and is an apoptosis inducer, indicating it is harmful to living cells.[1][4] This characteristic strongly suggests it should be treated as toxic waste.
-
P or U-Listed Wastes: Researchers should check the EPA's P and U lists of discarded commercial chemical products to see if this compound is listed.[6][8] If it is, it must be managed as acute or toxic hazardous waste, respectively.
-
Characteristic Wastes: If not explicitly listed, the waste must be evaluated for the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[6][8]
-
Ignitability: Pure this compound is a solid, but solutions in flammable solvents (like ethanol) may be ignitable.[5][8]
-
Corrosivity: This is unlikely for pure this compound but should be considered for solutions with extreme pH levels.[8][9]
-
Reactivity: this compound is not known to be reactive, but this should be confirmed with an SDS or other reliable data.[8]
-
Toxicity: If the waste leaches certain toxic chemicals above regulatory limits, it is considered toxic. Given its biological activity, this is a likely classification.[7]
-
Step 2: Proper Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Do Not Mix: Do not mix this compound waste with non-hazardous waste.
-
Use Compatible Containers: Store this compound waste in a chemically compatible container with a secure, leak-proof lid. The container must be in good condition.
-
Secondary Containment: Place the primary waste container in a secondary container to prevent spills.
Step 3: Accurate and Complete Labeling
All hazardous waste containers must be labeled immediately upon the first addition of waste.
-
Label Contents: The label must clearly state "Hazardous Waste."
-
Identify Chemical Constituents: List the full chemical name, "this compound," and any other chemicals in the mixture, along with their concentrations. Do not use abbreviations.
-
Provide Contact Information: Include the name and contact information of the principal investigator or responsible person.
-
Indicate Hazards: Mark the appropriate hazard pictograms (e.g., toxic, flammable).
Step 4: Arrange for Disposal
Never dispose of this compound waste down the drain or in the regular trash.
-
Contact EHS: Follow your institution’s specific procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
-
Store Safely: Store the labeled, sealed container in a designated and secure satellite accumulation area until it is collected by trained hazardous waste personnel.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆N₂ | [10][11] |
| Molecular Weight | 272.3 g/mol | [10] |
| CAS Number | 549-92-8 | [10] |
Experimental Protocols Cited
The determination of this compound's hazardous characteristics relies on standardized EPA test methods, as outlined in the "Test Methods for Evaluating Solid Waste, Physical/Chemical Methods" (SW-846).
-
Ignitability: For liquid samples, the flash point is determined using a Pensky-Martens Closed Cup Tester (Method 1010A) or a Setaflash Closed Cup Tester (Method 1020B).[12]
-
Corrosivity: For aqueous waste, pH is measured using a pH meter (Method 9040C). For liquid waste, the ability to corrode steel is evaluated (Method 1110A).[9]
-
Toxicity: The Toxicity Characteristic Leaching Procedure (TCLP), or Method 1311, is used to determine if a waste will leach toxic constituents into groundwater.[12]
Mandatory Visualizations
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
Caption: EPA Hazardous Waste Determination Logic.
References
- 1. scilit.com [scilit.com]
- 2. Synthesis and Cytoxicity of this compound and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rutlandbio.com [rutlandbio.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. epa.gov [epa.gov]
- 10. This compound | C19H16N2 | CID 168919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling Sempervirine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Sempervirine. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on the known cytotoxic properties of this compound and general best practices for handling potent alkaloids and antineoplastic agents.[1][2]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is essential when handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Double-gloving with disposable, chemical-resistant nitrile gloves.[3] | To prevent skin contact with the compound. Gloves should be changed immediately if contaminated.[4] |
| Eye Protection | Safety glasses with side shields or safety goggles.[5] | To protect eyes from splashes or aerosols. |
| Body Protection | A fully-buttoned laboratory coat.[5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities of non-volatile solids. All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols.[5] | To prevent inhalation of the compound. |
| Foot Protection | Closed-toe shoes.[5] | To protect feet from spills. |
Operational Plan: Handling and Disposal
Proper handling and disposal procedures are critical to ensure the safety of personnel and to prevent environmental contamination.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks. If the container is compromised, treat it as a spill and follow the spill cleanup procedures outlined below.[6]
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Handling and Weighing:
-
All manipulations of solid this compound that could generate dust must be performed in a certified chemical fume hood.
-
Cover the work surface with a disposable absorbent pad to contain any potential spills.[6]
-
When weighing, use a containment balance or a balance enclosure within the fume hood.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Spill Cleanup:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the recommended PPE, including double gloves, a lab coat, and eye protection.
-
Contain and Absorb: For small spills, gently cover the spill with an absorbent material to avoid raising dust.
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a thorough wash with soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous chemical waste.[3]
Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used gloves, absorbent pads, and other disposable materials, must be disposed of as hazardous chemical waste.
-
Do not dispose of this compound waste in general trash or down the drain.[7]
-
Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This may involve contacting your Environmental Health and Safety (EHS) department for pickup.[3]
Experimental Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. scilit.com [scilit.com]
- 2. Synthesis and Cytoxicity of this compound and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.uri.edu [web.uri.edu]
- 4. pppmag.com [pppmag.com]
- 5. benchchem.com [benchchem.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
